Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZGKAXBLXDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569507 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-42-0 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate"
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Abstract
The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This guide provides a comprehensive technical overview of the synthesis of a specific, high-value derivative, this compound. We delve into the primary synthetic methodologies, with a pronounced focus on the Van Leusen oxazole synthesis, a robust and efficient strategy for constructing the oxazole ring from aldehyde precursors. This document furnishes a detailed mechanistic rationale, step-by-step experimental protocols, comparative analysis of synthetic routes, and guidance on product purification and characterization. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Introduction: The Significance of the Oxazole Core
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural unit is prevalent in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] The specific target molecule, this compound, incorporates three key structural features: the stable oxazole core, a 4-fluorophenyl group at the 2-position which can enhance metabolic stability and binding interactions, and an ethyl carboxylate group at the 4-position that serves as a versatile handle for further chemical modification.
The strategic synthesis of such substituted oxazoles is a pivotal task in medicinal chemistry. The selection of a synthetic route must consider efficiency, scalability, substrate scope, and functional group tolerance. This guide will focus on the most field-proven methods applicable to the target molecule.
Primary Synthetic Strategy: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful and highly convergent method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[3][4] For the synthesis of a 4-carboxylate oxazole, a key starting material is an isocyanoacetate ester, such as ethyl isocyanoacetate.[5][6] This approach is often favored due to its operational simplicity and the ready availability of the starting materials.
Mechanistic Rationale and Causality
The reaction proceeds via a [3+2] cycloaddition pathway.[2] The core principle involves the base-mediated deprotonation of the α-carbon of the isocyanoacetate, which transforms it into a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde).
The key steps are:
-
Deprotonation: A base, typically potassium carbonate, deprotonates the α-carbon of ethyl isocyanoacetate. K₂CO₃ is a judicious choice as it is sufficiently basic to initiate the reaction without promoting unwanted side reactions like ester hydrolysis.
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl of 4-fluorobenzaldehyde, forming an intermediate alkoxide.
-
Intramolecular Cyclization (5-endo-dig): The alkoxide oxygen attacks the electron-deficient isocyanide carbon, leading to the formation of a five-membered oxazoline ring.[4]
-
Elimination & Aromatization: A subsequent base-promoted elimination of water and rearrangement leads to the formation of the stable, aromatic oxazole ring.
The presence of the fluorine atom on the benzaldehyde ring influences the electronic properties of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.[7]
Visualization of the Van Leusen Mechanism
The following diagram illustrates the step-wise mechanism for the formation of the target oxazole.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
This guide provides a comprehensive technical overview of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document outlines a robust synthetic pathway and details the expected analytical and spectroscopic data for the complete characterization of this molecule.
Introduction
Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic incorporation of a fluorine atom and an ester functional group, as seen in this compound, offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide serves as a practical resource for the synthesis and rigorous characterization of this valuable research compound.
I. Synthetic Pathway: The Hantzsch Oxazole Synthesis
A reliable and widely employed method for the synthesis of oxazoles is the Hantzsch oxazole synthesis. This method involves the condensation of an α-haloketone with a primary amide. For the synthesis of this compound, the logical precursors are ethyl 2-chloroacetoacetate and 4-fluorobenzamide.
The reaction proceeds via an initial N-alkylation of the amide by the α-haloketone, followed by cyclization and subsequent dehydration to yield the oxazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluorobenzamide (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 equivalents) as a base.
-
Addition of α-haloketone: Slowly add ethyl 2-chloroacetoacetate (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
II. Physicochemical and Spectroscopic Characterization
The following section details the expected characterization data for this compound based on the analysis of similar structures and established spectroscopic principles.
A. Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 235.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 80-100 °C |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
B. Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | Oxazole H-5 |
| ~8.10 | dd | 2H | Aromatic protons ortho to the oxazole ring |
| ~7.20 | t | 2H | Aromatic protons meta to the oxazole ring |
| 4.40 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~165.0 (d, ¹JCF) | Aromatic C-F |
| ~160.0 | Oxazole C-2 |
| ~145.0 | Oxazole C-4 |
| ~135.0 | Oxazole C-5 |
| ~130.0 (d, ³JCF) | Aromatic CH ortho to oxazole |
| ~125.0 (d) | Aromatic C ipso to oxazole |
| ~116.0 (d, ²JCF) | Aromatic CH meta to oxazole |
| ~61.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretching (aromatic and oxazole rings) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 235.06
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of carbon monoxide (CO) from the ester.
-
Cleavage of the oxazole ring.
-
III. Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined Hantzsch oxazole synthesis offers a reliable method for its preparation. The predicted spectroscopic and physical data serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is crucial for its application in further research and development, particularly in the field of medicinal chemistry.
IV. References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, USA, 2015.
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, USA, 2014.
"1H NMR and 13C NMR spectra of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the fundamental principles governing the spectral features, present detailed experimental protocols for data acquisition, and offer a thorough interpretation of the chemical shifts, coupling constants, and signal multiplicities that confirm the molecule's precise structure. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and quality control of complex organic compounds.
Introduction: The Compound and the Technique
This compound belongs to the oxazole class of heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents and functional materials. The precise characterization of such molecules is critical for understanding their structure-activity relationships and ensuring their purity and identity.
NMR spectroscopy stands as the definitive method for determining the structure of organic compounds in solution.[1][3] By probing the magnetic properties of atomic nuclei like ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][4] This guide focuses on interpreting the distinct spectral signatures of this compound, paying special attention to the influence of the electronegative fluorine atom and the distinct chemical environments of the oxazole, phenyl, and ethyl ester moieties.
Chemical Structure of the Analyte:
Figure 1: Chemical structure of this compound.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[1] Key parameters used for structural analysis include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is determined by the local electronic environment of the nucleus. Electron-withdrawing groups cause a "deshielding" effect, moving the signal to a higher ppm value (downfield), while electron-donating groups cause "shielding," moving the signal upfield.
-
Integration: The area under an NMR signal, which is proportional to the number of nuclei generating that signal. In ¹H NMR, this allows for the determination of the relative ratio of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei, which causes signals to split into multiple peaks (a "multiplet"). The pattern of splitting (multiplicity) reveals the number of adjacent nuclei. Common patterns include singlets (s), doublets (d), triplets (t), and quartets (q).
-
Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz). The magnitude of J provides information about the number of bonds separating the coupled nuclei and their dihedral angle.
Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization.
Sample Preparation Protocol
A homogeneous solution free of particulate matter and paramagnetic impurities is essential for high-resolution spectra.[5]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[5][6]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[5] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra and provide a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[5][7]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]
-
Transfer: Transfer the clear solution to the NMR tube. The sample height should be between 4-5 cm.[5]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Data Acquisition Workflow
The following workflow outlines the steps for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Caption: NMR Experimental Workflow Diagram.
Spectral Analysis and Interpretation
The following sections detail the expected signals and their assignments in the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectrum Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum is characterized by three distinct regions: the aliphatic ethyl group, the aromatic fluorophenyl group, and the lone proton of the oxazole ring.
-
Ethyl Group Protons:
-
δ ~4.45 ppm (quartet, 2H, J = 7.1 Hz): This signal corresponds to the methylene protons (-O-CH₂ -CH₃). It appears as a quartet because it is coupled to the three adjacent methyl protons (n+1 = 4). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester.
-
δ ~1.42 ppm (triplet, 3H, J = 7.1 Hz): This signal corresponds to the methyl protons (-O-CH₂-CH₃ ). It appears as a triplet due to coupling with the two adjacent methylene protons (n+1 = 3).
-
-
Oxazole Ring Proton:
-
δ ~8.30 ppm (singlet, 1H): This sharp singlet is assigned to the proton at the C-5 position of the oxazole ring. Its significant downfield shift is characteristic of protons on electron-deficient aromatic heterocyclic rings. It is a singlet as there are no adjacent protons to couple with.
-
-
4-Fluorophenyl Group Protons:
-
δ ~8.15 ppm (doublet of doublets, 2H, J ≈ 9.0, 5.5 Hz): These are the two protons ortho to the oxazole ring (H-2' and H-6'). They are the most deshielded of the aromatic protons. They appear as a doublet of doublets due to coupling with the adjacent meta protons (ortho coupling, J ≈ 9.0 Hz) and a longer-range coupling to the fluorine atom (⁴JHF, J ≈ 5.5 Hz).
-
δ ~7.25 ppm (triplet-like or doublet of doublets, 2H, J ≈ 9.0 Hz): These are the two protons meta to the oxazole ring (H-3' and H-5'), which are ortho to the fluorine atom. They appear as a triplet-like multiplet, which is technically a doublet of doublets, due to coupling with the adjacent ortho protons (ortho coupling, J ≈ 9.0 Hz) and the adjacent fluorine atom (³JHF, J ≈ 9.0 Hz). The similar coupling constants cause the pattern to resemble a triplet.
-
¹³C NMR Spectrum Analysis (126 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insight into their chemical nature. The presence of fluorine introduces characteristic C-F couplings.
-
Ethyl Group Carbons:
-
δ ~61.5 ppm: Methylene carbon (-O-C H₂-CH₃).
-
δ ~14.3 ppm: Methyl carbon (-O-CH₂-C H₃).
-
-
Ester Carbonyl Carbon:
-
δ ~161.0 ppm: The carboxylate carbon (C =O), appearing significantly downfield as is typical for carbonyl groups.
-
-
Oxazole Ring Carbons:
-
δ ~163.5 ppm: C-2 of the oxazole ring, attached to the fluorophenyl group.
-
δ ~141.0 ppm: C-4 of the oxazole ring, attached to the carboxylate group.
-
δ ~128.0 ppm: C-5 of the oxazole ring, the only carbon in the ring bonded to a hydrogen.
-
-
4-Fluorophenyl Group Carbons:
-
δ ~165.0 ppm (doublet, ¹JCF ≈ 255 Hz): The carbon directly bonded to fluorine (C-4'). It exhibits a large one-bond coupling constant with fluorine and is shifted significantly downfield due to fluorine's electronegativity.[8]
-
δ ~131.0 ppm (doublet, ³JCF ≈ 9 Hz): The carbons ortho to the oxazole ring (C-2' and C-6'). They show a smaller three-bond coupling to the fluorine atom.
-
δ ~116.5 ppm (doublet, ²JCF ≈ 22 Hz): The carbons meta to the oxazole ring (C-3' and C-5'). They display a two-bond coupling to the fluorine atom.
-
δ ~124.0 ppm (doublet, ⁴JCF ≈ 3 Hz): The ipso-carbon attached to the oxazole ring (C-1'). It shows a very small four-bond coupling to fluorine.
-
Data Summary Table
The following table provides a consolidated summary of the assigned NMR data for this compound.
| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | Oxazole Ring-H | ~8.30 | s (singlet) | - | 1H |
| H-2', H-6' | Aromatic-H | ~8.15 | dd (doublet of doublets) | ~9.0, 5.5 | 2H |
| H-3', H-5' | Aromatic-H | ~7.25 | t (triplet-like) | ~9.0 | 2H |
| -OCH₂- | Ethyl-CH₂ | ~4.45 | q (quartet) | 7.1 | 2H |
| -CH₃ | Ethyl-CH₃ | ~1.42 | t (triplet) | 7.1 | 3H |
| ¹³C NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity (C-F) | Coupling Constant (J, Hz) | |
| C-4' | Aromatic C-F | ~165.0 | d (doublet) | ¹JCF ≈ 255 | |
| C-2 | Oxazole C-2 | ~163.5 | - | - | |
| C=O | Ester Carbonyl | ~161.0 | - | - | |
| C-4 | Oxazole C-4 | ~141.0 | - | - | |
| C-2', C-6' | Aromatic C-H | ~131.0 | d (doublet) | ³JCF ≈ 9 | |
| C-5 | Oxazole C-5 | ~128.0 | - | - | |
| C-1' | Aromatic C-ipso | ~124.0 | d (doublet) | ⁴JCF ≈ 3 | |
| C-3', C-5' | Aromatic C-H | ~116.5 | d (doublet) | ²JCF ≈ 22 | |
| -OCH₂- | Ethyl-CH₂ | ~61.5 | - | - | |
| -CH₃ | Ethyl-CH₃ | ~14.3 | - | - |
Structural Confirmation Logic
The unambiguous assignment of the structure is achieved through a logical correlation of the spectral data.
Caption: Logical flow for structural assignment.
Conclusion
The ¹H and ¹³C NMR spectra provide a definitive fingerprint for this compound. The characteristic signals of the ethyl ester, the downfield singlet of the oxazole C-5 proton, and the distinctive splitting patterns of the fluorophenyl ring caused by both H-H and H-F/C-F couplings, collectively allow for an unambiguous structural confirmation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound and use NMR as a tool for monitoring its synthesis and purity. For further confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to unequivocally establish the connectivity between protons and carbons.[9][10]
References
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
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NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Slideshare. [Link]
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NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]
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Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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NMR sample preparation guidelines. nanotempertech.com. [Link]
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Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
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19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. ResearchGate. [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
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Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Institutes of Health. [Link]
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Supporting Information for. The Royal Society of Chemistry. [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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4-FLUOROPHENYL(PHENYL)MERCURY - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Arkat USA. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
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Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. National Institutes of Health. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. ResearchGate. [Link]
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"mass spectrometry analysis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate"
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The oxazole core is a key structural motif in numerous biologically active molecules, and its derivatives serve as crucial intermediates in drug discovery.[1] Accurate structural characterization is paramount for quality control, metabolism studies, and reaction monitoring. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), provides an unparalleled combination of sensitivity and specificity for the definitive identification and structural elucidation of such molecules.[2][3]
This guide provides a comprehensive technical overview of the analytical workflow for characterizing this compound using Electrospray Ionization (ESI) Tandem Mass Spectrometry. As a Senior Application Scientist, the focus extends beyond a mere recitation of methods to an in-depth explanation of the underlying principles and the rationale behind key experimental decisions, ensuring a robust and self-validating analytical system.
Part 1: Theoretical & Strategic Framework
Molecular Profile of the Analyte
Before any analysis, understanding the analyte's physicochemical properties is critical for method development.
-
Structure:
-
An oxazole ring functionalized at the 2-position with a 4-fluorophenyl group and at the 4-position with an ethyl carboxylate group.
-
-
Molecular Formula: C₁₂H₁₀FNO₃
-
Monoisotopic Mass: 235.0645 Da
-
Key Features for MS Analysis:
-
Polarity: The ester and oxazole moieties provide sufficient polarity, making the molecule amenable to reverse-phase liquid chromatography and electrospray ionization.[2]
-
Ionization Site: The nitrogen atom in the oxazole ring is a primary site for protonation in positive-mode ESI, leading to the formation of a stable [M+H]⁺ ion.[4]
-
Structural Liabilities: The ethyl ester group is a predictable site for fragmentation, typically through the loss of ethene or ethanol.[5] The oxazole ring itself can undergo characteristic cleavage.[6]
-
The Rationale for Electrospray Ionization (ESI)
For a thermally labile and moderately polar small molecule like this compound, ESI is the ionization technique of choice.[4] ESI is a "soft ionization" method that transfers molecules from solution to the gas phase as intact, charged ions with minimal in-source fragmentation.[7][8] This is advantageous because it almost always preserves the molecular ion (as a protonated species, [M+H]⁺), which is the essential starting point for any structural elucidation.[7] The process involves creating a fine spray of charged droplets, which then evaporate to yield gas-phase analyte ions.[9]
The Imperative of Tandem Mass Spectrometry (MS/MS)
While a full-scan mass spectrum (MS1) provides crucial molecular weight information, it offers little insight into the molecule's structure. Tandem mass spectrometry (MS/MS) is required to elicit this structural information.[6] The process involves:
-
Isolation: The [M+H]⁺ precursor ion is selectively isolated from all other ions.
-
Activation: The isolated ions are activated by collision with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).[2]
-
Analysis: The resulting fragment ions (product ions) are mass-analyzed, generating a product ion spectrum that serves as a structural fingerprint of the molecule.
This two-stage analysis provides unambiguous confirmation of the analyte's identity by correlating the intact mass with its specific fragmentation pattern.
Part 2: A Validated Experimental Protocol
This section details a robust, step-by-step protocol for the analysis. The parameters are chosen to ensure high sensitivity, reproducibility, and the generation of information-rich spectra.
Sample & System Preparation
-
Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in HPLC-grade methanol. For analysis, dilute this solution to 100 ng/mL using the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). The addition of a proton source like formic acid is crucial to promote the formation of [M+H]⁺ ions.[7]
-
LC System: An HPLC or UHPLC system is used for sample introduction.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A generic gradient (e.g., 10% B to 95% B over 5 minutes) is typically sufficient to elute the compound as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for obtaining accurate mass measurements, which aids in confirming the elemental composition of precursor and fragment ions.[6]
Mass Spectrometer Parameters
The following table outlines typical starting parameters for an ESI source. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The oxazole nitrogen is basic and readily protonated.[4] |
| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray and efficient ion generation. |
| Nebulizing Gas (N₂) Flow | 10 - 12 L/min | Assists in droplet formation and desolvation. |
| Drying Gas (N₂) Temp | 300 - 350 °C | Facilitates solvent evaporation from droplets.[8] |
| Scan Range (MS1) | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| Precursor Ion (MS/MS) | m/z 236.07 | The calculated exact mass of the [M+H]⁺ ion (C₁₂H₁₁FNO₃⁺). |
| Collision Energy (CID) | Ramped 10 - 40 eV | A ramped or stepped collision energy ensures the observation of both low-energy (e.g., ester loss) and high-energy (e.g., ring cleavage) fragmentations in a single analysis. |
Part 3: Data Interpretation and Fragmentation Pathway
Expected Full Scan (MS1) Spectrum
In the full scan mode, the primary ion observed will be the protonated molecule at m/z 236.0717 . Depending on the purity of the mobile phase and sample, minor adducts such as the sodium adduct [M+Na]⁺ (m/z 258.0536) may also be present. High-resolution instrumentation allows for confirmation of the elemental formula C₁₂H₁₀FNO₃ within a low ppm mass error.
Proposed Fragmentation Pathway of the [M+H]⁺ Ion
The MS/MS spectrum of m/z 236.07 is predicted to reveal a series of structurally diagnostic fragment ions. The fragmentation cascade is initiated by the protonated oxazole ring and proceeds through several competing and consecutive pathways.
Caption: Proposed CID fragmentation pathway for protonated this compound.
Detailed Fragmentation Analysis:
-
Loss of Ethene (m/z 236.07 → 208.04): A common fragmentation for ethyl esters is the neutral loss of ethene (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement, resulting in the formation of the corresponding carboxylic acid ion.[10] This is often a low-energy fragmentation.
-
Loss of Ethanol (m/z 236.07 → 190.03): The loss of a neutral ethanol molecule (C₂H₅OH, 46.04 Da) is another characteristic pathway for ethyl esters, leading to a highly conjugated acylium ion.[5]
-
Decarbonylation (m/z 208.04 / 190.03 → 162.04): Both the m/z 208 and m/z 190 ions can subsequently lose a molecule of carbon monoxide (CO, 27.99 Da) from the carboxyl or acylium group, respectively. This leads to the fragment at m/z 162.04.
-
Formation of the Benzoyl Cation (m/z 162.04 → 123.02): Cleavage of the oxazole ring can lead to the formation of the stable 4-fluorobenzoyl cation (C₇H₄FO⁺) at m/z 123.02. This is a highly diagnostic fragment confirming the presence of the 4-fluorophenyl moiety attached to a carbonyl-like structure.
-
Formation of the Fluorophenyl Cation (m/z 123.02 → 95.03): The 4-fluorobenzoyl cation can further lose CO to yield the 4-fluorophenyl cation (C₆H₄F⁺) at m/z 95.03, providing further confirmation of that substructure.
Summary of Expected Product Ions
The following table summarizes the key ions expected in the MS/MS spectrum. Accurate mass measurements from an HRMS instrument would be used to confirm the proposed elemental compositions.
| Observed m/z (Nominal) | Calculated Exact Mass | Proposed Formula | Neutral Loss / Fragment Identity |
| 236 | 236.0717 | [C₁₂H₁₁FNO₃]⁺ | Precursor Ion ([M+H]⁺) |
| 208 | 208.0404 | [C₁₀H₆FNO₃]⁺ | Loss of Ethene (C₂H₄) |
| 190 | 190.0300 | [C₁₀H₅FNO₂]⁺ | Loss of Ethanol (C₂H₅OH) |
| 162 | 162.0351 | [C₉H₅FNO]⁺ | Loss of CO from m/z 190 or 208 |
| 123 | 123.0241 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl Cation |
| 95 | 95.0292 | [C₆H₄F]⁺ | 4-Fluorophenyl Cation |
Part 4: Overall Analytical Workflow
The entire process, from sample receipt to final data interpretation, can be visualized as a logical, sequential workflow designed to ensure data integrity and confidence in the final identification.
Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of structural information. The use of soft ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS) provides a definitive method for its characterization. By observing the intact protonated molecule and its predictable fragmentation pattern—including losses from the ethyl ester and cleavage of the heterocyclic core to produce diagnostic benzoyl and phenyl cations—analysts can confirm the compound's identity with exceptionally high confidence. This technical guide outlines a robust, scientifically-grounded workflow that serves as a reliable foundation for researchers and drug development professionals working with this and structurally related compounds.
References
- Mass Spectrometry of Heterocyclic Compounds. Forkey, D. M., & Carpenter, W. R. (1971).
- Mass spectra of fluorocarbons. Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949).
- Electrospray ioniz
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Gwandu, M., et al. (2021). Journal of Analytical Methods in Chemistry.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Kertesz, V., & Gergely, A. (2019). Molecules.
- Mass Spectrometry of Oxazoles. (N.d.). Semantic Scholar.
- Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. (2007).
- Characterization of Oxazole Derivatives. (2025). BenchChem Technical Support Center.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Thiessen, P. A., et al. (2018). Journal of Mass Spectrometry.
- Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. Cech, N. B., & Enke, C. G. (2001). Mass Spectrometry Reviews.
- Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Takahashi, S., et al. (2021). Metabolites.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Gwandu, M., et al. (2021).
- Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
- Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Gomaa, A. A., et al. (2022). RSC Medicinal Chemistry.
- Reaction pathways for fragmentation of m/z 164 ion generated
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Khakwani, S., et al. (2015). Asian Journal of Chemistry.
- Oxazole-4-carboxylic acid ethyl ester. (N.d.). Chem-Impex.
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- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the FT-IR Spectrum of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will detail the theoretical basis for the expected vibrational modes, present a comprehensive interpretation of the experimental spectrum, and provide a validated protocol for obtaining high-quality FT-IR data for this class of molecules. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel oxazole-based compounds.
Introduction: The Significance of this compound in Drug Discovery
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The 2,4-disubstituted oxazole core, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs. This compound is a representative member of this class, featuring a synthetically versatile ester group and a fluorinated phenyl ring, a common motif used to enhance metabolic stability and binding affinity.
Accurate and unambiguous characterization of such molecules is paramount in the drug development pipeline. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide will elucidate the FT-IR spectrum of this compound, providing a foundational understanding for its structural verification and quality control.
Theoretical Vibrational Analysis: Predicting the FT-IR Spectrum
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the 4-fluorophenyl ring, the oxazole heterocycle, and the ethyl carboxylate moiety. Understanding the expected absorption regions for each of these components is crucial for accurate spectral interpretation.
The 4-Fluorophenyl Group
The vibrations of the 4-fluorophenyl group are dominated by the aromatic C-H and C=C stretching and bending modes, as well as the characteristic C-F stretch.
-
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹[1].
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹[1].
-
C-F Stretching: The strong electronegativity of the fluorine atom results in a strong C-F stretching absorption, which is typically observed in the 1250-1000 cm⁻¹ region. The exact position can be influenced by the electronic environment of the aromatic ring.
The Oxazole Ring
The oxazole ring, being a five-membered heterocycle with C=N and C-O bonds, exhibits a unique set of vibrational modes.
-
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the oxazole ring is expected to produce a medium to strong absorption band in the range of 1680-1620 cm⁻¹.
-
Ring C=C Stretching: Similar to the aromatic ring, the C=C bond within the oxazole ring will also have a stretching vibration, often appearing near 1580-1500 cm⁻¹.
-
Ring C-O-C and C-N Stretching: The stretching vibrations of the C-O-C and C-N single bonds within the ring are coupled and give rise to characteristic bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Theoretical and experimental studies on disubstituted oxazoles aid in the precise assignment of these complex vibrations[2].
The Ethyl Carboxylate Group
The ethyl ester functional group has several distinct and strong absorptions that are readily identifiable.
-
C=O Stretching: The carbonyl (C=O) stretch of the ester is one of the most prominent features in the spectrum, appearing as a very strong, sharp band typically in the range of 1750-1735 cm⁻¹ for saturated esters[3]. Conjugation with the oxazole ring may shift this band to a slightly lower wavenumber.
-
C-O Stretching: Esters exhibit two C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These appear as strong, distinct bands in the fingerprint region, typically around 1300-1000 cm⁻¹[4].
-
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group (CH₃ and CH₂) will be observed as medium to strong bands in the 3000-2850 cm⁻¹ region[5].
Experimental FT-IR Spectrum: A Detailed Interpretation
The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on the analysis of its functional groups and data from related compounds.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3120-3050 | Medium-Weak | Aromatic C-H Stretch | 4-Fluorophenyl & Oxazole |
| 2985-2850 | Medium | Aliphatic C-H Stretch | Ethyl Group |
| ~1730 | Very Strong | C=O Stretch | Ethyl Ester |
| ~1610 | Medium-Strong | C=N Stretch / Aromatic C=C Stretch | Oxazole Ring / 4-Fluorophenyl |
| ~1550 | Medium | Aromatic C=C Stretch | 4-Fluorophenyl |
| ~1480 | Medium | Aromatic C=C Stretch | 4-Fluorophenyl |
| ~1250-1200 | Strong | Asymmetric C-O-C Stretch / C-F Stretch | Ethyl Ester / 4-Fluorophenyl |
| ~1100-1050 | Strong | Symmetric C-O-C Stretch | Ethyl Ester |
| ~1020 | Medium | Ring Breathing / C-N Stretch | Oxazole Ring |
| ~840 | Strong | Out-of-plane C-H Bend (para-disubstituted) | 4-Fluorophenyl |
Experimental Protocol for FT-IR Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality FT-IR spectrum of this compound. The protocol is designed to be self-validating by incorporating essential quality control steps.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of ethyl 2-bromooxazole-4-carboxylate with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Potential Impurities and their FT-IR Signatures:
-
Starting Materials: Unreacted ethyl 2-bromooxazole-4-carboxylate or 4-fluorophenylboronic acid. The boronic acid will show a broad O-H stretch around 3300 cm⁻¹.
-
Solvents: Residual solvents from the reaction or purification, such as toluene or ethanol. Toluene will show sharp aromatic C-H bands and characteristic absorptions in the fingerprint region. Ethanol will exhibit a broad O-H stretch.
-
By-products: Homocoupling of the boronic acid may lead to 4,4'-difluorobiphenyl.
Sample Preparation
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.
Step-by-Step ATR-FT-IR Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical step to ensure that the final spectrum is solely that of the sample.
-
Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. No further baseline correction should be necessary if the background and sample spectra were collected properly.
Data Analysis and Interpretation
-
Peak Identification: Identify the major absorption bands in the spectrum.
-
Functional Group Assignment: Compare the observed peak positions with the expected ranges from the table above and from standard FT-IR correlation charts.
-
Fingerprint Region Analysis: Carefully examine the fingerprint region (below 1500 cm⁻¹) for the characteristic pattern of bands associated with the oxazole ring and the ester group. This region is unique to the molecule and can be used for definitive identification.
-
Purity Assessment: Look for any unexpected peaks that may indicate the presence of impurities, as discussed in section 4.1.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from sample synthesis to final spectral analysis.
Sources
An In-depth Technical Guide to Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate (CAS 132089-42-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Substituted Oxazole
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, identified by the CAS number 132089-42-0, is a heterocyclic compound belonging to the expansive oxazole family. These five-membered aromatic rings, containing one nitrogen and one oxygen atom, are prominent scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The unique structural arrangement of the oxazole ring imparts both chemical stability and the capacity for a variety of chemical interactions, making it a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, consolidating available information on its synthesis, potential mechanisms of action, and methodologies for its analysis, to support its exploration in research and development.
I. Molecular Identity and Physicochemical Characteristics
Synonyms: 2-(4-FLUORO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Molecular Formula: C₁₂H₁₀FNO₃
Molecular Weight: 235.21 g/mol
While comprehensive, experimentally determined physicochemical data for this specific compound is not extensively published, the following table summarizes key predicted and known properties for related structures, offering a baseline for experimental design.
| Property | Value/Information | Source |
| Appearance | White to pale yellow solid. | [1] |
| Storage | Sealed in a dry environment at room temperature. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be low. | General chemical principles |
| Purity (typical) | ≥ 98% (as determined by HPLC). | [1] |
II. Synthesis and Chemical Reactivity
The synthesis of 2-aryl-oxazole-4-carboxylates can be achieved through various organic chemistry reactions. A particularly effective and widely used method for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organic halide, offering a versatile and high-yield route to biaryl compounds and, in this case, arylated heterocycles.[3]
A plausible and documented synthetic pathway for this compound involves the Suzuki-Miyaura coupling of ethyl 2-bromooxazole-4-carboxylate with 4-fluorophenylboronic acid.
Caption: Suzuki-Miyaura synthesis of this compound.
The oxazole ring is a thermally stable entity.[4] It can undergo electrophilic substitution, primarily at the C5 position, and the ring's reactivity is influenced by the nature of its substituents.[4] The ester and the fluorophenyl groups in this compound will dictate its reactivity in further chemical modifications.
III. Potential Pharmacological Profile and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, the broader class of oxazole derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and hypolipidemic effects.[3][5]
A structurally similar compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, has been identified as a hypolipidemic agent, reducing serum cholesterol and triglyceride levels in animal models.[6][7] This suggests that this compound could be a candidate for investigation in the context of metabolic disorders.
Furthermore, some 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis, showing promise as anticancer agents.[5] Given the structural similarities, exploring the anticancer potential of this compound is a logical avenue for research.
A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, which share the 2-(4-fluorophenyl) moiety, identified them as positive allosteric modulators of the GABA-A receptor.[8] While the core heterocyclic ring is different (a benzimidazole instead of an oxazole), this finding provides a speculative but intriguing possibility that the 2-(4-fluorophenyl) group may contribute to interactions with neurological targets. However, direct experimental validation on the oxazole compound is necessary.
Caption: Hypothesized biological activities of this compound.
IV. Experimental Protocols
A. Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline based on established procedures for Suzuki-Miyaura reactions involving heterocyclic compounds. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for this specific substrate combination.
Materials:
-
Ethyl 2-bromooxazole-4-carboxylate
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add ethyl 2-bromooxazole-4-carboxylate (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Workflow for the synthesis of this compound.
B. Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and quantification.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation. Predicted chemical shifts can be used as a guide for spectral interpretation.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), aromatic protons of the fluorophenyl ring (complex multiplets due to fluorine coupling), and a singlet for the proton on the oxazole ring.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole and fluorophenyl rings, and the ethyl group carbons. The carbon atoms of the fluorophenyl ring will show splitting due to coupling with the fluorine atom.
3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this molecule.
-
Expected Ion: [M+H]⁺ at m/z 236.07.
V. Safety and Handling
No specific toxicology data for this compound is readily available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
VI. Future Directions and Research Opportunities
This compound represents a promising, yet underexplored, chemical entity. Based on the known activities of related compounds, several avenues of research are warranted:
-
Biological Screening: A comprehensive biological screening campaign to evaluate its activity in various disease models, including cancer, metabolic disorders, and inflammatory conditions.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts any identified biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine its ADME (absorption, distribution, metabolism, and excretion) properties and to assess its safety profile.
VII. References
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
-
Journal of Medicinal Chemistry. (1988). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds.
-
ACS Medicinal Chemistry Letters. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
-
Bioorganic & Medicinal Chemistry Letters. (2008). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers.
-
Drug Metabolism and Disposition. (1989). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring.
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
-
ResearchGate. (2025). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
-
ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Chem-Impex. Oxazole-4-carboxylic acid ethyl ester.
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
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- 3. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Versatility of the 2-Aryl-Oxazole-4-Carboxylate Scaffold
An In-depth Technical Guide to the Properties of 2-Aryl-Oxazole-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring system, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its prevalence in natural products and synthetic pharmaceuticals stems from its metabolic stability and its capacity to engage in diverse non-covalent interactions with biological targets.[1][2] Among the vast library of oxazole derivatives, the 2-aryl-oxazole-4-carboxylate motif stands out as a particularly versatile and valuable core.
This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and diverse applications of 2-aryl-oxazole-4-carboxylates. We will delve into the causality behind synthetic strategies, explore the unique photophysical characteristics that make these compounds excellent fluorophores, and examine their broad spectrum of biological activities that position them as promising candidates for drug development.
Core Synthesis Strategies
The construction of the 2,4-disubstituted oxazole core is achievable through several robust synthetic methodologies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
The Robinson-Gabriel Synthesis and Its Modern Variants
One of the most classic and versatile methods for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This reaction involves the cyclodehydration of a 2-acylamino-ketone precursor.[5][6]
The precursor, a 2-acylamino ketone, can be prepared via methods like the Dakin-West reaction.[5] The subsequent cyclization is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[7][8]
Causality in Reagent Choice: The classical conditions are harsh and may not be compatible with sensitive functional groups. This has driven the development of milder dehydration protocols. For instance, the Burgess reagent, utilized under microwave irradiation, offers a significant improvement, enabling faster reactions and broader functional group compatibility, which is crucial in multi-step syntheses of complex molecules.[8]
Caption: The process of fluorescence and the origin of the Stokes shift.
Applications in Bio-imaging
The tunable and robust fluorescence of these oxazoles makes them ideal candidates for developing fluorescent probes. [9]By synthetically installing organelle-specific targeting groups, these molecules can be engineered to selectively accumulate in and visualize subcellular compartments like mitochondria or lysosomes. [10]
-
Organelle Targeting: Researchers have successfully developed oxazole-based probes that act as "mitotrackers" and "lysotrackers" with high biocompatibility and minimal cytotoxicity. [10]* DNA Probes: Naphthoxazole derivatives, a related class, have shown potential as fluorescent DNA probes, interacting with DNA through groove binding and exhibiting enhanced fluorescence upon binding. [9]
Derivative Type λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ_F) Application Reference Pyrazole Oxadiazoles 410-450 - - Up to 0.69 Electroluminescent Materials [11][12] Naphthoxazoles ~340 ~680 ~340 Low (free), High (bound) DNA Probes [9] Biphenyl-carboxamides 472-482 513-549 41-67 - Azo Dyes [13] | Arylated Benzothiazoles | - | - | 50-90 | - | Fluorescent Dyes | [14]|
Biological Activities and Drug Development Potential
The 2-aryl-oxazole-4-carboxylate scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities. [2][15]
-
Anticancer Activity: This is one of the most promising areas. 2-Phenyl-oxazole-4-carboxamide derivatives, in particular, have been identified as potent inducers of apoptosis in cancer cells. [16]Compound 1k from one study showed a 63% tumor growth inhibition in a human colorectal xenograft mouse model. [16]The mechanism often involves the cleavage of PARP and DNA laddering, which are hallmarks of programmed cell death.
-
Antimicrobial Activity: Various derivatives have demonstrated significant antibacterial and antifungal properties. [2][17]The substitution pattern on both the 2-aryl ring and modifications to the 4-carboxylate group play a critical role in determining the spectrum and potency of antimicrobial action. [17]* Other Activities: The oxazole nucleus has been associated with anti-inflammatory, antitubercular, antidiabetic, and antioxidant activities, highlighting the therapeutic versatility of this scaffold. [2]
Caption: Proposed mechanism of apoptosis induction by 2-aryl-oxazole-4-carboxamides. [16]
Key Experimental Protocols
The following protocols are representative examples for the synthesis and characterization of this compound class.
Protocol: Microwave-Assisted Robinson-Gabriel Synthesis
This protocol is adapted from methodologies using the Burgess reagent for a mild and efficient cyclodehydration. [8]
-
Preparation of Precursor: Synthesize the required 2-acylamino ketone (e.g., from the corresponding 2-amino ketone and an aromatic acid anhydride).
-
Reaction Setup: In a microwave-safe vial, dissolve the 2-acylamino ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Reagent Addition: Add Burgess reagent [methyl N-(triethylammoniumsulphonyl)carbamate] (2.0 mmol, 2.0 eq.).
-
Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate at a constant temperature (e.g., 120 °C) for 10-20 minutes.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 2-aryl-oxazole-4-carboxylate.
Protocol: Measurement of Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard. [9]
-
Standard Selection: Choose a fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or DAPI). [9]2. Solution Preparation: Prepare a series of five dilute solutions of both the sample and the standard in a suitable spectroscopic-grade solvent (e.g., ethanol or DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) Where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.
Conclusion and Future Outlook
2-Aryl-oxazole-4-carboxylates represent a class of compounds with remarkable chemical versatility and significant potential. Their robust synthesis, tunable photophysical properties, and broad spectrum of biological activities make them invaluable tools for both basic research and applied sciences. As fluorescent probes, they offer a platform for developing next-generation bio-imaging agents with high specificity and biocompatibility. In drug development, their proven efficacy as anticancer and antimicrobial agents establishes them as a privileged scaffold for the design of novel therapeutics. Future research will likely focus on expanding the structural diversity through innovative synthetic methods, fine-tuning their photophysical properties for advanced imaging applications, and elucidating their precise mechanisms of biological action to optimize their therapeutic potential.
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A Physicochemical and Spectroscopic Profile of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
An In-Depth Technical Guide for Researchers
Introduction and Strategic Significance
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound featuring three key structural motifs of significant interest in medicinal chemistry and drug development: the oxazole core, a 4-fluorophenyl substituent, and an ethyl carboxylate group. The strategic combination of these fragments suggests a high potential for biological activity, making a thorough understanding of its physicochemical properties essential for researchers.
-
The Oxazole Scaffold: The 1,3-oxazole ring is a prevalent heterocycle in numerous natural products and synthetic pharmaceuticals. It is considered a bioisostere for other aromatic and amide groups, offering a stable, lipophilic core that can engage in various non-covalent interactions with biological targets. Its derivatives are explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[1][2]
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 4-fluoro substitution on the phenyl ring can significantly enhance metabolic stability by blocking para-hydroxylation, a common metabolic pathway. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially improving binding affinity to target proteins through favorable electrostatic or dipole interactions.
-
The Ethyl Carboxylate Group: This functional group often serves as a prodrug moiety. In vivo, it can be hydrolyzed by esterase enzymes to the corresponding carboxylic acid, which may be the active form of the molecule. This transformation can improve the pharmacokinetic profile, enhancing absorption and distribution.
This guide provides a comprehensive analysis of the predicted physicochemical properties, a proposed synthetic strategy, and detailed protocols for the empirical characterization of this compound, offering a foundational resource for its application in research and development.
Molecular Structure and Predicted Physicochemical Properties
The structural arrangement of the molecule forms the basis of its chemical behavior and potential biological function.
Caption: Molecular structure of this compound.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₀FNO₃ | Elemental Composition |
| Molecular Weight | 235.21 g/mol | Calculation |
| Appearance | White to pale yellow solid | Predicted based on analogs[1] |
| Predicted LogP | ~2.5 - 3.5 | Estimation based on thiazole analogs[3] |
| Predicted pKa | ~1-2 (Oxazole N) | Estimation based on heterocycle basicity |
| Hydrogen Bond Donors | 0 | Structure Analysis |
| Hydrogen Bond Acceptors | 4 (3xO, 1xN) | Structure Analysis |
| Rotatable Bonds | 3 | Structure Analysis |
Proposed Synthetic Pathway
The synthesis of this target molecule can be efficiently achieved through a well-established condensation and cyclization reaction. A plausible and robust approach involves the reaction of ethyl 2-amino-3-oxobutanoate with 4-fluorobenzoyl chloride, followed by cyclodehydration. This method is advantageous due to the commercial availability of starting materials and generally high yields for oxazole formation.
Caption: Proposed two-step synthesis of the target compound.
Causality in Synthesis:
-
Acylation Step: The initial reaction is a nucleophilic acyl substitution where the amine of ethyl 2-amino-3-oxobutanoate attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A non-nucleophilic base like pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent choice of solvent due to its inert nature and ability to dissolve both reactants.
-
Cyclodehydration Step: The resulting amide intermediate is then cyclized. This intramolecular reaction is promoted by a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. These reagents facilitate the removal of a water molecule, leading to the formation of the stable aromatic oxazole ring.
Predictive Spectroscopic Profile
A detailed spectroscopic analysis is paramount for structural confirmation. Based on data from structurally analogous compounds, a predictive profile for the title compound is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ ~8.3-8.5 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the oxazole ring. Its downfield shift is due to the aromaticity of the ring and the deshielding effect of the adjacent nitrogen atom.
-
δ ~8.0-8.2 ppm (m, 2H): A multiplet corresponding to the two aromatic protons on the fluorophenyl ring ortho to the oxazole ring.
-
δ ~7.3-7.5 ppm (m, 2H): A multiplet for the two aromatic protons on the fluorophenyl ring meta to the oxazole ring.
-
δ 4.35 ppm (q, J = 7.1 Hz, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.[4]
-
δ 1.35 ppm (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl ester group, split by the adjacent methylene protons.[4]
-
-
¹³C NMR (126 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon of the ethyl ester.
-
δ ~163 ppm (d): Aromatic carbon of the fluorophenyl ring bonded to fluorine, showing a characteristic large coupling constant (¹JCF).[4]
-
δ ~160 ppm: C2 carbon of the oxazole ring.
-
δ ~145 ppm: C4 carbon of the oxazole ring.
-
δ ~135-140 ppm: C5 carbon of the oxazole ring.
-
δ ~115-130 ppm: Aromatic carbons of the fluorophenyl ring.
-
δ ~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.[4]
-
δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.[4]
-
-
¹⁹F NMR (471 MHz, DMSO-d₆):
-
δ ~ -110 to -115 ppm (s, 1F): A sharp singlet is expected for the single fluorine atom on the phenyl ring.[4]
-
Mass Spectrometry (MS)
-
High-Resolution MS (ESI+): The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₂H₁₁FNO₃⁺) is 236.0717 . The observation of this mass with high accuracy (≤ 5 ppm error) is a primary confirmation of the elemental composition.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation under MS/MS conditions. A primary loss would be the neutral elimination of ethylene (C₂H₄, 28 Da) from the ethyl ester, followed by the loss of carbon dioxide (CO₂, 44 Da) to yield the corresponding carboxylic acid fragment.
Caption: Primary fragmentation pathway of the parent ion.
Infrared (IR) Spectroscopy
-
~3100 cm⁻¹: C-H stretching of the aromatic rings.
-
~2980 cm⁻¹: C-H stretching of the aliphatic ethyl group.
-
~1720-1740 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the α,β-unsaturated ester.[5]
-
~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations within the oxazole and phenyl rings.
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
~1220 cm⁻¹: C-F stretching of the fluorophenyl group.
Experimental Methodologies for Verification
To validate the predicted data, rigorous experimental protocols must be followed. These methods are designed to be self-validating and provide the high-quality data required by regulatory and research standards.
Protocol 5.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Perform ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (¹H at 2.50 ppm; ¹³C at 39.52 ppm).
Protocol 5.2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass. A mass accuracy of <5 ppm is considered definitive confirmation of the elemental formula. Conduct MS/MS experiments to confirm the predicted fragmentation patterns.
Protocol 5.3: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (<2 °C) is indicative of high purity.[6]
Potential Applications and Future Research
The structural features of this compound position it as a promising candidate for several areas of therapeutic research. The oxazole core is a known pharmacophore in oncology, and derivatives have shown potent apoptosis-inducing capabilities.[7] Furthermore, related thiazole structures have been investigated as anti-inflammatory agents.[8]
Future research should focus on:
-
Biological Screening: Evaluating the compound in a panel of cell-based assays, particularly for anticancer and anti-inflammatory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on the phenyl ring and the ester group to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the metabolic stability and in vivo behavior of the compound, including the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Conclusion
This technical guide provides a robust, predictive framework for the physicochemical properties of this compound. By leveraging data from analogous structures, we have outlined the expected spectroscopic signatures, a viable synthetic route, and the necessary experimental protocols for empirical validation. This foundational knowledge is critical for any researcher aiming to synthesize, characterize, and explore the potential of this promising heterocyclic compound in drug discovery and materials science.
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Kubinski, P., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]
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Agarkov, A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. Available at: [Link]
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Mao, S., et al. (2018). Selected examples of coupling of ethyl oxazole-4-carboxylate and thiazoles with aryl halides in DEC. ResearchGate. Available at: [Link]
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A Technical Guide to the Preliminary Biological Screening of Fluorinated Oxazoles
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring advantageous physicochemical and pharmacokinetic properties.[1][2][3][4] Oxazole derivatives, known for their broad spectrum of biological activities including anti-inflammatory and anti-cancer effects, represent a promising class of compounds for drug discovery.[5][6][7] This guide provides a comprehensive framework for the preliminary biological screening of novel fluorinated oxazoles. We detail a phased, tiered approach, beginning with essential in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to establish a baseline for drug-like properties. This is followed by targeted biological assays to identify and characterize primary biological activity. The protocols herein are designed to be robust and self-validating, providing researchers with the critical data needed to make informed decisions for hit-to-lead progression.
Introduction: The Strategic Value of Fluorinated Oxazoles
The oxazole ring is a five-membered heterocycle that serves as a core structural motif in numerous biologically active compounds.[5][7] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design.[6] When combined with fluorine, the most electronegative element, the resulting fluorinated oxazoles often exhibit enhanced properties.
The Role of Fluorine: The introduction of fluorine can profoundly influence a molecule's characteristics:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1][2]
-
Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][2][4]
-
Binding Affinity: The strong carbon-fluorine bond can alter the electronic profile of the molecule, potentially leading to stronger and more selective binding to the target protein.[2][8]
Given these advantages, a systematic and efficient screening strategy is crucial to identify the most promising candidates from a library of novel fluorinated oxazoles.
The Phased Screening Cascade: A Strategy for Efficiency
A tiered or phased screening cascade is an industry-standard approach that maximizes efficiency and minimizes cost.[9][10][11] It prioritizes broad, cost-effective assays first to eliminate compounds with poor fundamental properties before committing resources to more complex and expensive biological assays.
Our proposed cascade is structured into two primary phases:
-
Phase 1: Foundational ADMET Profiling. Assesses the fundamental "drug-likeness" of the compounds. This phase focuses on cytotoxicity, metabolic stability, and membrane permeability.
-
Phase 2: Biological Activity Screening. Investigates the desired pharmacological effect. This can be target-based (e.g., enzyme inhibition) or phenotypic (e.g., anti-proliferative effects on cancer cells).
This structured approach ensures that only compounds with a viable pharmacokinetic profile advance, increasing the probability of success in later-stage development.[9]
Caption: A phased approach for screening fluorinated oxazoles.
Phase 1: Foundational ADMET Profiling
The goal of this phase is to quickly identify compounds with liabilities such as excessive toxicity or poor metabolic stability, which are common reasons for late-stage drug failure.[12]
Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] It is a robust, high-throughput assay for determining the concentration at which a compound becomes toxic to cells (IC50 value), establishing an initial therapeutic window.[13][15]
Protocol: MTT Assay for General Cytotoxicity [15][16][17]
-
Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of each fluorinated oxazole in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Metabolic Stability Assessment
Rationale: This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[18] Human liver microsomes (HLM) are subcellular fractions containing these enzymes and provide a reliable in vitro system to predict in vivo hepatic clearance.[18][19][20] A compound with high metabolic instability will be cleared too quickly from the body, limiting its therapeutic efficacy.
Protocol: Human Liver Microsome (HLM) Stability Assay [18][19][21]
-
Reagent Preparation: Thaw pooled HLM and an NADPH regenerating system (cofactor) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Initiate Reaction: Pre-warm the HLM master mix and a solution of the test compound (final concentration 1 µM) at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[18][19]
-
Sample Processing: Vortex and centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (T½) and the intrinsic clearance (CLint).
Permeability Assessment: The PAMPA Model
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[22][23][24] It uses a synthetic membrane coated with lipids to model the gastrointestinal tract barrier.[22][25] This assay helps to identify compounds that are likely to have good oral absorption.[22]
Protocol: PAMPA for Gastrointestinal Permeability [22][25][26]
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.
-
Acceptor Plate: Fill the wells of the acceptor plate with buffer (pH 7.4) containing a solubilizing agent if necessary.
-
Donor Plate: Prepare the test compounds at a concentration of ~200 µM in a buffer of pH 5.0-6.5 to mimic the environment of the upper intestine. Add these solutions to the wells of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations from the donor and acceptor wells. Compounds are typically categorized as having low, medium, or high permeability based on their Papp values by comparing them to known standards.[23]
| Parameter | High Permeability | Medium Permeability | Low Permeability |
| Papp (x 10⁻⁶ cm/s) | > 10 | 1 - 10 | < 1 |
Phase 2: Biological Activity Screening
Compounds that pass the ADMET filter (e.g., IC50 > 10 µM, T½ > 30 min, and medium-to-high permeability) are advanced to this phase to assess their biological activity. The choice of assay depends on the therapeutic goal. Given that oxazoles are frequently associated with anti-inflammatory properties, we will use a Cyclooxygenase-2 (COX-2) inhibition assay as a representative example.[7]
Target-Based Screen: Fluorometric COX-2 Inhibition Assay
Rationale: COX-2 is an enzyme that is induced during inflammation and is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[27] A fluorometric inhibitor screening kit provides a rapid and sensitive method to identify compounds that specifically inhibit COX-2 activity.[27][28]
Protocol: COX-2 Inhibitor Screening [27][28]
-
Reagent Preparation: Prepare reagents as specified by a commercial kit, including COX Assay Buffer, a fluorescent probe, human recombinant COX-2 enzyme, and the substrate (arachidonic acid).
-
Control & Sample Setup (96-well black plate):
-
Enzyme Control (100% activity): Add COX-2 enzyme and assay buffer.
-
Inhibitor Control: Add COX-2 enzyme and a known COX-2 inhibitor (e.g., Celecoxib).[28]
-
Test Compound Wells: Add COX-2 enzyme and the fluorinated oxazole compounds at various concentrations.
-
-
Reaction Mix: Create a Reaction Mix containing the COX Assay Buffer and the COX Probe. Add this mix to all wells.
-
Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) kinetically over 5-10 minutes. The rate of fluorescence increase is proportional to COX-2 activity.[27][28]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the Enzyme Control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value for active compounds.
Data Interpretation and Hit Triage
Following the completion of both screening phases, the data must be integrated to select the most promising compounds for further study.
| Compound ID | Cytotoxicity IC50 (µM) | HLM Stability T½ (min) | PAMPA Permeability | COX-2 IC50 (µM) | Decision |
| F-OX-001 | 5.5 | 45 | High | 0.8 | Deprioritize (Toxic) |
| F-OX-002 | > 50 | 8 | Low | 1.2 | Deprioritize (Poor Stability) |
| F-OX-003 | > 50 | 65 | High | 25.0 | Deprioritize (Low Potency) |
| F-OX-004 | > 50 | 72 | High | 0.5 | Advance to Lead Gen |
| F-OX-005 | 35 | 55 | Medium | > 50 | Deprioritize (Inactive) |
Hit Triage Criteria: A promising "hit" compound should ideally exhibit:
-
Low Cytotoxicity: IC50 > 10-20 µM.
-
Good Metabolic Stability: T½ > 30 minutes.
-
Favorable Permeability: Medium to High Papp value.
-
Potent Biological Activity: A sub-micromolar or low-micromolar IC50 against the biological target.
In the example table above, compound F-OX-004 meets all the criteria and would be selected as a validated hit to advance into the lead generation and optimization phase.
Conclusion
This technical guide outlines a robust, logical, and efficient cascade for the preliminary biological screening of novel fluorinated oxazoles. By systematically evaluating ADMET properties before assessing specific biological activity, this approach enables researchers to focus resources on compounds with the highest probability of success. The detailed, self-validating protocols provided serve as a practical foundation for any drug discovery program working with this valuable chemical class.
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Methodological & Application
Application Notes and Protocols: A Guide to Suzuki-Miyaura Coupling of 2-Halo-Oxazoles
Introduction: The Strategic Importance of 2-Functionalized Oxazoles
The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents.[1] Traditional condensation methods for synthesizing substituted oxazoles often require harsh conditions and involve late-stage diversification, which can be inefficient for creating diverse compound libraries.[1] A more flexible and powerful strategy involves the early-stage synthesis of a halogenated oxazole core, followed by late-stage functionalization using transition metal-catalyzed cross-coupling reactions.[1][2]
Among these methods, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as the most widely used approach for C-C bond formation due to its versatility, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents.[2][3] This guide provides a detailed protocol and field-proven insights for the successful Suzuki-Miyaura coupling of 2-halo-oxazoles, a key transformation for accessing novel 2-aryl and 2-heteroaryl oxazole derivatives.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a robust process that couples an organoboron species (nucleophile) with an organic halide or triflate (electrophile).[3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-oxazole, forming a Pd(II) complex.[3][4] This is often the rate-determining step, especially for less reactive chlorides.[3][5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
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Application Notes and Protocols for Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate as a versatile scaffold in medicinal chemistry. This document outlines the compound's significance, potential therapeutic applications, and detailed protocols for its synthesis, characterization, and evaluation in hit-to-lead optimization campaigns.
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The unique electronic properties and the ability of the oxazole core to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents.[1] Oxazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others.[2]
This compound incorporates several key features that make it a compound of significant interest for medicinal chemists:
-
The 2-aryloxazole moiety: The 4-fluorophenyl group at the 2-position can engage in various interactions with biological targets, including halogen bonding and pi-stacking. The fluorine atom can also enhance metabolic stability and binding affinity.
-
The ethyl ester at the 4-position: This group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amide or acid derivatives.
-
The oxazole core: Provides a rigid and planar scaffold that can be strategically decorated with different substituents to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of structurally related oxazole derivatives, this compound and its analogs are promising candidates for investigation in several therapeutic areas.
Anticancer Activity
A significant body of research highlights the potent anticancer effects of oxazole derivatives, with many exhibiting IC50 values in the nanomolar range against a variety of cancer cell lines.[1]
-
Tubulin Polymerization Inhibition: Certain oxazole-containing compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
-
Kinase Inhibition: The oxazole scaffold can be elaborated to design potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival.[1]
-
Apoptosis Induction: Novel 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[5]
Antimicrobial Activity
Oxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[2] The presence of the oxazole ring has been associated with excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
Hypolipidemic Activity
Structurally similar compounds, such as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been shown to reduce serum cholesterol and triglyceride levels, indicating the potential of this scaffold in developing treatments for hyperlipidemia.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, derivatization, and biological evaluation of this compound.
Synthesis of this compound
A common and efficient method for the synthesis of 2,4-disubstituted oxazoles is the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC).[1]
Protocol 3.1.1: Synthesis via TosMIC
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (2.5 equivalents) in methanol.[1]
-
Addition of Reactants: Add 4-fluorobenzaldehyde (1 equivalent) and TosMIC (1.1 equivalents) to the suspension.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired this compound.[1]
Hit-to-Lead Optimization: Synthesis of Carboxamide Derivatives
The ethyl ester of the title compound serves as a key functional group for generating a library of derivatives to explore SAR. A common modification is the amidation to form various carboxamides.[7]
Protocol 3.2.1: Amide Coupling
-
Hydrolysis: First, hydrolyze the ethyl ester to the corresponding carboxylic acid. Dissolve this compound in a mixture of ethanol and 1 M aqueous sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.
-
Amide Coupling: To a solution of the carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as TBTU (1.1 equivalents) and a base like triethylamine (1.5 equivalents).[7] Stir the mixture for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Caption: Hit-to-lead optimization workflow for this compound.
In Vitro Biological Evaluation
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[1]
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[1]
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the oxazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[1]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro ADME/Tox Assays
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is crucial in drug discovery.
Protocol 3.4.1: In Vitro Metabolic Stability Assay
-
Assay System: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.[8]
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with the microsomal or hepatocyte suspension in the presence of NADPH (for microsomes) at 37 °C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining amount of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the half-life (t1/2) and intrinsic clearance rate of the compound.[8]
Caption: A typical screening funnel for the evaluation of a compound library.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Table for Anticancer Activity
| Compound ID | Modification at C4-position | Cancer Cell Line | IC50 (µM) |
| Parent | Ethyl ester | MCF-7 | 15.2 |
| Cpd-1 | Carboxylic acid | MCF-7 | 10.8 |
| Cpd-2 | N-methylamide | MCF-7 | 5.4 |
| Cpd-3 | N-benzylamide | MCF-7 | 2.1 |
Table 2: Example Data Table for Antimicrobial Activity
| Compound ID | Modification at C4-position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | Ethyl ester | >64 | >64 |
| Cpd-4 | N-propylamide | 32 | 64 |
| Cpd-5 | N-(4-chlorophenyl)amide | 8 | 16 |
Troubleshooting and Considerations
-
Compound Solubility: Oxazole derivatives can sometimes exhibit poor aqueous solubility. It is important to assess solubility early and consider formulation strategies or structural modifications to improve this property.[8]
-
Autofluorescence: The conjugated ring system in many oxazole derivatives can lead to intrinsic fluorescence, which may cause false positives in fluorescence-based assays. It is advisable to run control experiments to assess the autofluorescence of the compounds.[8]
-
Metabolic Hotspots: If a compound shows poor metabolic stability, LC-MS/MS can be used to identify the sites of metabolism. This information can guide medicinal chemistry efforts to block these "metabolic hotspots" through chemical modification.[8]
Conclusion
This compound represents a valuable starting point for medicinal chemistry campaigns targeting a range of diseases. The synthetic tractability of the oxazole core, coupled with the potential for diverse biological activities, makes this scaffold highly attractive for drug discovery. The protocols and guidelines presented in this document are intended to facilitate the exploration of this promising chemical space and accelerate the development of novel therapeutic agents.
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Wawrzyniak, P., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1845–1856. [Link]
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Application Notes and Protocols for Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse, non-covalent interactions with biological macromolecules have established it as a "privileged scaffold."[3] This means that the oxazole core is found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] A significant number of oxazole-containing compounds have been developed as therapeutic agents, underscoring their immense value in drug discovery.[2]
This document provides a detailed guide on the potential applications of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate , a representative member of this promising class of compounds, in drug discovery. While specific biological data for this exact molecule is emerging, its structural features—a 2-aryl-oxazole-4-carboxylate core—are characteristic of compounds with significant therapeutic potential, particularly in oncology.[4][5] The presence of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. These application notes will, therefore, be grounded in the established knowledge of closely related analogs and provide a robust framework for its investigation as a novel therapeutic candidate.
Proposed Synthesis of this compound
A common and efficient method for the synthesis of 2-aryl-oxazole-4-carboxylates involves the condensation of an α-amino acid ester with an appropriate imidate, followed by cyclization. An alternative and widely used approach is the reaction of an α-haloketone with a primary amide (Hantzsch synthesis) or the cyclodehydration of a β-ketoamide. A plausible synthetic route for this compound is outlined below.
Protocol 1: Synthesis via Condensation and Cyclization
This protocol describes a potential two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(4-fluorobenzamido)-3-oxobutanoate
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C to form the enolate.
-
In a separate flask, prepare 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
Slowly add the freshly prepared 4-fluorobenzoyl chloride (1.0 eq) to the enolate solution at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-fluorobenzamido)-3-oxobutanoate.
Step 2: Cyclodehydration to this compound
-
Dissolve the purified ethyl 2-(4-fluorobenzamido)-3-oxobutanoate (1.0 eq) in a suitable solvent like toluene or xylene.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) dropwise at room temperature.
-
Heat the reaction mixture to reflux (80-120 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution with a base like sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or recrystallization to yield this compound.
Hypothesized Biological Activity: Anticancer Potential
The 2-aryl-oxazole scaffold is frequently associated with anticancer activity.[4] Derivatives with this core structure have been shown to induce apoptosis and inhibit various cancer-related targets. Therefore, a primary application of this compound in drug discovery would be its evaluation as a potential anticancer agent.
Mechanism of Action: Postulated Targets
Based on the known mechanisms of similar oxazole derivatives, potential anticancer targets for this compound could include:
-
Protein Kinases: Many heterocyclic compounds, including oxazoles, are known to be kinase inhibitors. The compound could potentially inhibit key kinases involved in cancer cell proliferation and survival, such as Aurora kinases or c-Met.[6][7]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some oxazole derivatives have been shown to inhibit tubulin polymerization.[8]
-
Apoptosis Induction: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, a hallmark of many effective anticancer drugs.[9]
The following workflow illustrates a typical drug discovery cascade for a novel compound like this compound.
Caption: A generalized workflow for the preclinical development of a novel anticancer agent.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the initial biological characterization of this compound as a potential anticancer agent.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase. This can be adapted for various kinase targets.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
The following diagram illustrates a hypothetical kinase inhibition mechanism.
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Application Note: A Methodological Framework for Evaluating the Anticancer Potential of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, structured framework for the synthesis, characterization, and biological evaluation of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate and its derivatives as potential anticancer agents. Recognizing the oxazole scaffold as a privileged structure in medicinal chemistry, this guide details robust, field-proven protocols for cytotoxicity screening, mechanism of action studies—including apoptosis and cell cycle analysis—and preliminary structure-activity relationship (SAR) exploration. The objective is to equip researchers with the necessary methodologies to systematically investigate this promising class of compounds, from initial synthesis to foundational preclinical assessment.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Heterocyclic compounds are of particular interest, with the 1,3-oxazole ring system being a prominent scaffold in numerous biologically active molecules. Oxazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including potent anticancer activity against various cancer cell lines.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular targets like tubulin and DNA topoisomerases to the modulation of signaling pathways such as STAT3.[3][4]
This application note focuses on a specific subclass: this compound derivatives. The inclusion of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides a self-validating, step-by-step methodological workflow designed to rigorously assess the anticancer potential of this compound class.
Section 1: Synthesis and Characterization
Rationale: A reproducible and scalable synthetic route is the foundation of any drug discovery campaign. The Robinson-Gabriel synthesis is a classic and effective method for creating 2,4-disubstituted oxazoles from α-acylamino ketones.[5][6] This approach provides a reliable pathway to the core scaffold.
Protocol 1.1: Synthesis of this compound
This protocol describes the cyclodehydration of an α-acylamino ketone precursor to form the target oxazole.
Materials:
-
Ethyl 2-((4-fluorobenzoyl)amino)-3-oxobutanoate (precursor)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Dissolve the precursor, Ethyl 2-((4-fluorobenzoyl)amino)-3-oxobutanoate, in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated sulfuric acid (typically 2-3 equivalents) dropwise to the stirred solution. Causality Note: Sulfuric acid acts as a powerful dehydrating agent, catalyzing the intramolecular cyclization required to form the oxazole ring.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated NaHCO₃ solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, C=N of the oxazole).
Section 2: In Vitro Anticancer Activity Screening
Rationale: The initial step in biological evaluation is to determine the compound's cytotoxic effect on cancer cells and to assess its selectivity over non-cancerous cells. The MTT assay is a reliable, colorimetric method for measuring cell metabolic activity, which serves as a proxy for cell viability.[7]
Protocol 2.1: Cell Line Selection and Maintenance
-
Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer). Also, include a non-cancerous cell line (e.g., hTERT-immortalized normal human fibroblasts ) to evaluate cytotoxicity and determine a selectivity index.
-
Maintenance: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
Protocol 2.2: Cytotoxicity Assessment by MTT Assay
Materials:
-
96-well cell culture plates
-
Cultured cells
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or Solubilization Buffer
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated controls (medium only) and vehicle controls (medium with 0.5% DMSO).
-
Incubate the plate for 48 or 72 hours. Causality Note: This incubation period allows the compound sufficient time to exert its biological effects, leading to cell death or growth inhibition.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Summarize the IC₅₀ values in a table for clear comparison.
| Compound | MCF-7 (µM) | A549 (µM) | HT-29 (µM) | Normal Fibroblasts (µM) |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Doxorubicin | Value | Value | Value | Value |
Section 3: Elucidation of Mechanism of Action (MoA)
Rationale: Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. Inducing apoptosis (programmed cell death) and causing cell cycle arrest are common mechanisms for anticancer drugs.[8][9] Flow cytometry is a powerful tool for these analyses.
Protocol 3.1: Apoptosis Detection via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension. Causality Note: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[8]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3.2: Cell Cycle Analysis
This protocol determines if the compound halts cell division at a specific phase (G1, S, or G2/M).[4][10]
Procedure:
-
Seed cells and treat as described in Protocol 3.1.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. Causality Note: Ethanol fixation permeabilizes the cell membrane, allowing the DNA stain to enter and bind to the cellular DNA.[4]
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Causality Note: RNase A is crucial to degrade RNA, ensuring that PI stoichiometrically binds only to DNA, which allows for accurate cell cycle phase determination based on DNA content.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Section 4: Visualizing the Investigative Workflow
A logical workflow ensures a systematic investigation from synthesis to mechanistic insight.
Caption: Investigative workflow for evaluating novel oxazole derivatives.
Section 5: Structure-Activity Relationship (SAR) Exploration
Rationale: SAR studies are essential for optimizing the lead compound to improve potency and reduce toxicity. By systematically modifying the core structure, researchers can identify the chemical features crucial for anticancer activity.
A preliminary SAR study can be initiated by synthesizing a small library of analogs based on the this compound scaffold. Key modifications could include:
-
R1 Position: Varying the substituent on the phenyl ring (e.g., electron-donating groups like -OCH₃, electron-withdrawing groups like -CF₃, or other halogens like -Cl, -Br).
-
R2 Position: Modifying the ester group at the 4-position (e.g., hydrolysis to the carboxylic acid, or conversion to different esters or amides).
Caption: SAR strategy for the oxazole scaffold.
Conclusion
This application note provides a comprehensive and logical framework for the systematic evaluation of this compound derivatives as potential anticancer agents. By following these detailed protocols for synthesis, in vitro screening, and mechanism of action studies, researchers can generate reliable, high-quality data. This structured approach facilitates the identification and preliminary validation of promising new therapeutic candidates, paving the way for further preclinical development.
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Dhale, D. A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Zhang, L., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry. Available at: [Link]
-
Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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-
Lee, S. H., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
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Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
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- Reference placeholder for a specific SAR study on similar compounds if available.
- Reference placeholder for a specific SAR study on similar compounds if available.
- Reference placeholder for a specific SAR study on similar compounds if available.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of Substituted Oxazole Compounds
Introduction: The Rising Potential of Oxazole Scaffolds in Antimicrobial Drug Discovery
The relentless emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. This has catalyzed an urgent search for novel antimicrobial agents with diverse chemical scaffolds and mechanisms of action. Among the heterocyclic compounds, the oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, has garnered significant attention in medicinal chemistry.[1][2][3] The unique structural features of the oxazole ring allow for diverse substitutions, playing a crucial role in its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2][3] This guide provides a comprehensive overview of the essential in vitro assays required to rigorously evaluate the antimicrobial potential of newly synthesized substituted oxazole compounds, intended for researchers, scientists, and drug development professionals.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of evaluating a novel compound involves determining its fundamental antimicrobial activity. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays provide a quantitative measure of the compound's potency against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4]
Causality Behind Experimental Choices:
-
Choice of Method: The broth microdilution method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format. It also provides a quantitative result (the MIC value), which is more informative than the qualitative result from a disk diffusion assay.[5]
-
Standardization: Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the reproducibility and comparability of results across different laboratories.[6][7][8]
-
Inoculum Preparation: The standardization of the bacterial inoculum to a 0.5 McFarland standard is critical. A higher inoculum density can lead to an overestimation of the MIC, while a lower density can result in an underestimation.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution: Dissolve the substituted oxazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: A well containing only the growth medium and the microbial inoculum.
-
Negative Control: A well containing only the growth medium.
-
Solvent Control: A well containing the growth medium, inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test and helps to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation: MIC and MBC Values
| Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Oxazole Derivative X | Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 (Bactericidal) |
| Oxazole Derivative X | Escherichia coli ATCC 25922 | 16 | >64 | >4 (Bacteriostatic) |
| Oxazole Derivative Y | Candida albicans ATCC 90028 | 4 | 8 | 2 (Fungicidal) |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Part 2: Advanced Antimicrobial Characterization
Beyond the foundational MIC and MBC assays, a more in-depth characterization of the antimicrobial properties of substituted oxazole compounds is necessary to understand their therapeutic potential. This includes evaluating their rate of killing, activity against microbial biofilms, and their selectivity for microbial cells over host cells.
Time-Kill Kinetics Assay
This dynamic assay provides insights into the rate at which an antimicrobial agent kills a microbial population over time.[9][10] It is a more informative method than the MBC assay for understanding the pharmacodynamics of a compound.
Causality Behind Experimental Choices:
-
Concentration Selection: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) allows for the assessment of concentration-dependent killing.
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) provides a kinetic profile of the antimicrobial activity.[9]
Experimental Protocol: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in a suitable broth medium.
-
Exposure: Add the oxazole compound at concentrations corresponding to its MIC and multiples of the MIC to separate flasks containing the inoculum. Include a growth control (no compound).
-
Sampling: At predetermined time intervals, withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]
Workflow for Time-Kill Kinetics Assay
Caption: A logical workflow for the comprehensive antimicrobial evaluation of novel compounds.
Conclusion
The systematic evaluation of substituted oxazole compounds using the protocols outlined in this guide will provide a robust dataset to ascertain their antimicrobial potential. By progressing from foundational MIC and MBC assays to more advanced time-kill kinetics, anti-biofilm, and cytotoxicity assessments, researchers can build a comprehensive profile of their lead candidates. This structured approach, grounded in established methodologies and scientific rationale, is essential for the identification and development of novel oxazole-based antimicrobial agents to combat the growing threat of infectious diseases.
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Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Available at: [Link]
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Al-Obaidi, A. S. M. (Year unavailable). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Al-Nahrain University, 15(2), 114-122. Available at: [Link]
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Shaikh, S., & Talia, Y. H. (2018). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Pharmaceutical Research, 7(17), 745-753. Available at: [Link]
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Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-222. Available at: [Link]
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Azam, F., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 33. Available at: [Link]
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Azam, F., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
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Barbuceanu, Ș. F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5123. Available at: [Link]
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Alhujaily, M., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Cureus, 15(11), e49712. Available at: [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
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Apetorgbor, A., et al. (2022). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2022, 9490333. Available at: [Link]
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Fleming, D., & Rumbaugh, K. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. ABLE. Available at: [Link]
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Thongchai, W., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(02), 140-147. Available at: [Link]
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Application Notes and Protocols for Evaluating the Herbicidal Potential of Fluorophenyl Oxazole Esters
Abstract: The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with alternative modes of action. The oxazole heterocycle is a privileged scaffold in medicinal and agrochemical research, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of a promising class of compounds: fluorophenyl oxazole esters. The primary herbicidal target for many of these molecules is Protoporphyrinogen Oxidase (PPO), a validated and critical enzyme in plant biosynthesis.[3][4] These notes are intended for researchers in herbicide discovery, offering a framework to investigate this chemical class from initial synthesis to whole-plant efficacy trials.
Core Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is the final common enzyme in the biosynthesis of both chlorophyll and heme.[3] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5][6] In plants, this reaction occurs within the chloroplast.[7] The herbicidal action of PPO inhibitors stems not from the simple blockage of chlorophyll production, but from the toxic cascade initiated by the enzyme's inhibition.
When a PPO-inhibiting herbicide blocks the enzyme, its substrate, PPGIX, accumulates. This excess PPGIX can no longer be processed efficiently within the chloroplast and leaks into the cytoplasm. In the cytoplasm, PPGIX is rapidly oxidized to PPIX by non-enzymatic processes.[8] This resulting PPIX is a potent photosensitizer.[7] In the presence of light and oxygen, it triggers the formation of highly reactive singlet oxygen (¹O₂).[7][8] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes, cellular leakage, and ultimately, rapid tissue necrosis and plant death.[5][6] This light-dependent, contact-type herbicidal activity is characterized by water-soaked lesions appearing within hours of application, followed by browning and desiccation.[5][9]
General Synthesis of Fluorophenyl Oxazole Esters
The synthesis of oxazole derivatives can be achieved through various established methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[10] Another common and efficient route is the 1,3-dipolar cycloaddition between a nitrile oxide and an olefin.[11] Below is a generalized workflow for the synthesis of the target compounds, which is adaptable based on commercially available starting materials.
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Application Notes and Protocols for the Purification of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Introduction
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The oxazole motif is a prominent scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The purity of this intermediate is paramount, as trace impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and introduce confounding variables in biological assays, ultimately hindering drug discovery and development efforts.
This comprehensive guide provides detailed, field-proven protocols for the purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the rationale behind methodological choices, enabling researchers to adapt and troubleshoot the purification strategy based on their specific experimental context. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the final compound meets the high-purity standards required for subsequent applications.
Section 1: Understanding the Impurity Profile
An effective purification strategy begins with a thorough understanding of the potential impurities. The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4]
Table 1: Potential Impurities and Their Origins in a Robinson-Gabriel Synthesis
| Impurity Class | Specific Example(s) | Origin | Rationale for Removal |
| Unreacted Starting Materials | Ethyl 2-(4-fluorobenzamido)-3-oxobutanoate | Incomplete reaction | Structural similarity can make separation challenging and will interfere with subsequent reactions. |
| Reaction Byproducts | De-acetylated starting material, partially dehydrated intermediates | Incomplete cyclization or side reactions | These byproducts often have different polarities and can be difficult to remove post-synthesis. |
| Reagents & Catalysts | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Phosphorus oxychloride (POCl₃) | Dehydrating agents used to promote cyclization[3] | Acidic residues can degrade the target compound over time and inhibit downstream catalytic reactions. |
| Solvents | Toluene, Dioxane, DMF | Reaction or workup solvents | Residual solvents can be toxic and interfere with analytical characterization (e.g., NMR). |
Section 2: Core Purification Protocols
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, which is typically a solid at room temperature[5][6], both recrystallization and column chromatography are highly effective methods.
Workflow for Purification and Analysis
Caption: Overall workflow for the purification and analysis of the target compound.
Protocol 2.1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving impurities behind in the solvent.
Step-by-Step Methodology:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point. Based on procedures for analogous structures, a mixed solvent system is recommended.[7]
-
Recommended System: Ethyl Acetate / Hexanes.
-
Procedure: Place ~20 mg of crude product in a test tube. Add ethyl acetate dropwise at room temperature until the solid just dissolves. Then, add hexanes dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again. This indicates a suitable solvent ratio for recrystallization.
-
-
Dissolution: Transfer the bulk crude material to an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Using a minimal volume is key to maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.[8]
Protocol 2.2: Flash Column Chromatography
Flash column chromatography is the method of choice for separating complex mixtures or when recrystallization is ineffective (e.g., for oily products or multiple impurities with similar polarities).[9] Separation occurs based on the differential partitioning of compounds between a mobile phase (eluent) and a stationary phase (typically silica gel).
Step-by-Step Methodology:
-
Stationary Phase Preparation:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or acetone) and apply it carefully to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the product being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column. This method often yields better separation.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 5-10% Ethyl Acetate in Hexanes). The less polar impurities will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 15-20% Ethyl Acetate in Hexanes) to elute the target compound. A stepwise gradient is often more effective than a continuous one for initial purifications. The system of n-hexane:ethyl acetate (8:2) is a good starting point.[9]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. Dry the resulting pure product under high vacuum.
Section 3: Purity Assessment and Characterization
No purification is complete without rigorous analytical confirmation of purity and identity.[1]
Thin-Layer Chromatography (TLC)
-
Purpose: A rapid, qualitative method to monitor column fractions and assess the success of recrystallization.
-
Protocol:
-
Spot a small amount of the dissolved sample onto a silica-coated TLC plate.
-
Develop the plate in a chamber containing an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light (254 nm). The purified product should appear as a single, well-defined spot.
-
Analytical Characterization
For confirmation of structure and a quantitative assessment of purity, the following methods are essential:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information and can reveal the presence of impurities. The sample should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.
Section 4: Troubleshooting and Expert Insights
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification technique.
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | Solvent polarity is too high; cooling is too rapid; compound is inherently low-melting. | Add a small amount of a less polar co-solvent (hexanes); ensure slow cooling; if the issue persists, switch to column chromatography. |
| Poor separation on column chromatography | Incorrect eluent system; column overloaded; sample band is too diffuse. | Perform TLC to find an eluent system that gives the target an Rf value of ~0.3. Use the dry loading method. Ensure the column is packed well. |
| Low yield after recrystallization | Too much solvent used for dissolution; product is significantly soluble in the cold solvent. | Use the absolute minimum amount of hot solvent. Ensure thorough cooling in an ice bath. Consider recovering a second crop of crystals from the mother liquor. |
| Streaking on TLC plate | Sample is too concentrated; sample is acidic/basic and interacting strongly with silica. | Dilute the sample. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Wikipedia. Robinson–Gabriel synthesis. [Link]
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PubChem. Ethyl 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylate. [Link]
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-
SynArchive. Robinson-Gabriel Synthesis. [Link]
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ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
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Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
-
ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]
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Indo American Journal of Pharmaceutical Sciences. a brief review on antimicrobial activity of oxazole derivatives. [Link]
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ResearchGate. Synthesis and Reactions of Oxazoles. [Link]
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ResearchGate. Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. [Link]
-
Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
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PubChem. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. [Link]
-
AIP Conference Proceedings. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
ResearchGate. Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. [Link]
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Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
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Heterocycles. new chemistry of oxazoles. [Link]
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Chemical-Suppliers.com. ethyl 2-(4-bromophenyl)oxazole-4-carboxylate. [Link]
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MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
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Biointerface Research in Applied Chemistry. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
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ResearchGate. (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
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Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
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Drug Metabolism and Disposition. Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. [Link]
-
ResearchGate. Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. [Link]
-
National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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Application Notes & Protocols: Palladium-Catalyzed C-H Activation for the Strategic Functionalization of Oxazoles
Introduction: The Oxazole Motif and the C-H Activation Paradigm
The 1,3-oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] Its presence in compounds ranging from antibiotics to anti-inflammatory agents and protein kinase inhibitors underscores its importance in drug discovery.[5][6] Consequently, the development of efficient and modular methods to synthesize and functionalize oxazoles is of paramount importance to medicinal and synthetic chemists.
Traditionally, the functionalization of such heterocycles has relied on multi-step sequences involving pre-functionalized starting materials, such as halo-oxazoles, for cross-coupling reactions.[7] While effective, these methods can be step-intensive and generate stoichiometric waste. In the last two decades, transition-metal-catalyzed direct C-H bond activation has emerged as a transformative and atom-economical strategy.[1][8][9] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes and enabling novel chemical disconnections.
This guide provides an in-depth exploration of palladium-catalyzed C-H functionalization of oxazoles. We will delve into the mechanistic principles that govern these transformations, focusing on the critical factors that control regioselectivity between the C2, C4, and C5 positions. Detailed, field-proven protocols for C-H arylation, alkenylation, and alkylation are presented, accompanied by expert insights into experimental design and troubleshooting.
Mechanistic Foundations and Key Reaction Parameters
The success of a palladium-catalyzed C-H functionalization reaction hinges on a nuanced interplay between the catalyst, ligands, solvent, and additives. Understanding these relationships is crucial for rational reaction design and optimization.
The Catalytic Cycle: Competing Pathways
Most palladium-catalyzed direct C-H arylations of oxazoles with aryl halides are believed to operate via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species. From this Ar-Pd(II)-X intermediate, the C-H activation of the oxazole ring can proceed through two primary, competing pathways, which ultimately dictate the regiochemical outcome.[2][10]
-
Concerted Metalation-Deprotonation (CMD) Pathway: This pathway is generally favored for the C5-position. It involves the coordination of the oxazole to the palladium center, followed by a concerted cleavage of the C-H bond mediated by a carboxylate ligand, often derived from an additive like pivalic acid (PivOH).[2][10][11] This forms a palladacycle intermediate, which then undergoes reductive elimination to furnish the C5-arylated product and regenerate the Pd(0) catalyst. Polar solvents and weakly coordinating bases tend to favor this mechanism.[2]
-
Base-Assisted Deprotonation Pathway (or "Cross-Coupling-Type"): This pathway typically leads to functionalization at the more acidic C2-position. It is proposed that a strong base deprotonates the C2-position of the oxazole, potentially forming a transient organometallic species (or its ring-opened tautomer) that then reacts with the Ar-Pd(II)-X complex in a manner akin to a traditional cross-coupling.[2][10] This mechanism is favored in nonpolar solvents with strong bases.
Critical Parameters for Controlling Regioselectivity
The ability to selectively functionalize either the C2 or C5 position is a hallmark of modern palladium catalysis. This control is achieved by carefully tuning the reaction parameters.
| Parameter | C2-Selective Conditions | C5-Selective Conditions | Rationale |
| Solvent | Nonpolar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMA, DMF) | Polar solvents stabilize the charged intermediates of the CMD pathway, favoring C5 arylation.[2][10] |
| Ligand | Bulky, electron-rich phosphines (e.g., t-Bu₃P, RuPhos) | Less bulky phosphines (e.g., specific biphenylphosphines) or ligandless systems | Ligands modulate the steric and electronic properties of the Pd center, influencing which C-H bond can access the metal for activation.[2][10] |
| Base | Stronger bases (e.g., K₂CO₃, Cs₂CO₃) | Weaker bases (e.g., KOAc) | Strong bases are required to deprotonate the C2 position, while weaker bases are compatible with the CMD pathway.[2][12] |
| Additive | Often not required or minimal PivOH | Pivalic Acid (PivOH) is crucial | PivOH acts as a proton shuttle and forms a palladium-pivalate complex, which is the key intermediate for the CMD mechanism.[2][10] |
Table 1. Key Parameters for Regiodivergent Direct Arylation of Oxazoles.
Application Protocols for Oxazole Functionalization
The following protocols are designed as robust starting points for research and development. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
C-H Arylation: A Tale of Two Positions
Direct arylation is the most developed C-H functionalization reaction for oxazoles, providing access to key biaryl structures.
This protocol is optimized for the selective functionalization of the C2 position using aryl bromides or chlorides.[2]
-
Reagents & Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Aryl halide (bromide, chloride, or triflate)
-
Oxazole
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Pivalic Acid (PivOH)
-
Anhydrous Toluene
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (3.0 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the aryl halide (1.0 equivalent), oxazole (2.0 equivalents), and pivalic acid (0.4 equivalents) via syringe.
-
Add anhydrous toluene to achieve a final concentration of 0.2 M with respect to the aryl halide.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 16-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 2-aryloxazole product.
-
-
Expert Insight (Causality): The combination of a nonpolar solvent (toluene), a strong base (K₂CO₃), and a bulky, electron-rich ligand (RuPhos) creates an environment where the base-assisted deprotonation at the acidic C2 position is kinetically favored over the CMD pathway at C5.[2]
This protocol leverages the CMD pathway to achieve selective arylation at the C5 position.[2]
-
Reagents & Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Dialkylbiphenylphosphine Ligand (e.g., SPhos or a similar ligand specified in the original literature for C5 selectivity)
-
Aryl bromide
-
Oxazole
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Pivalic Acid (PivOH)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the selected phosphine ligand (10 mol%), and K₂CO₃ (3.0 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the aryl bromide (1.0 equivalent), oxazole (2.0 equivalents), and pivalic acid (0.4 equivalents).
-
Add anhydrous DMA to achieve a final concentration of 0.2 M with respect to the aryl bromide.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 16-24 hours.
-
Upon completion, cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryloxazole.
-
-
Expert Insight (Causality): The polar solvent (DMA) and the essential pivalic acid additive are the key drivers for this selectivity.[2] DMA stabilizes the polar intermediates of the CMD pathway, while pivalic acid facilitates the C-H cleavage step via a six-membered palladacycle transition state, directing the reaction to the C5 position.[2][10]
| Entry | Aryl Halide | Oxazole | Product (Yield %) | Conditions |
| 1 | 4-Bromoanisole | Oxazole | 2-(4-Methoxyphenyl)oxazole (85%) | Protocol 1 |
| 2 | 3-Chlorobenzonitrile | Oxazole | 2-(3-Cyanophenyl)oxazole (78%) | Protocol 1 |
| 3 | 4-Bromoanisole | Oxazole | 5-(4-Methoxyphenyl)oxazole (90%) | Protocol 2 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Oxazole | 5-(4-(Trifluoromethyl)phenyl)oxazole (82%) | Protocol 2 |
Table 2. Representative Substrate Scope for Regioselective Arylation. (Yields are illustrative based on reported literature[2]).
C-H Alkenylation of Oxazoles
The introduction of vinyl groups provides access to valuable monomers and intermediates for further transformations. Palladium-catalyzed C-H alkenylation can be achieved via direct coupling with alkenyl halides or through oxidative coupling with alkenes.[13][14]
This protocol describes a direct coupling method that is often highly regio- and stereospecific.[13][14]
-
Reagents & Materials:
-
Pd(PPh₃)₄ or a similar Pd(0) source
-
Alkenyl bromide
-
5-Phenyloxazole (or other substituted oxazoles)
-
Potassium Acetate (KOAc)
-
Anhydrous DMA
-
-
Step-by-Step Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a tube with Pd(PPh₃)₄ (5 mol%) and KOAc (2.0 equivalents).
-
Add the 5-phenyloxazole (1.0 equivalent) and the alkenyl bromide (1.2 equivalents).
-
Add anhydrous DMA (to 0.2 M).
-
Seal the tube and heat at 120 °C for 12-18 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the 2-alkenyloxazole product.
-
-
Expert Insight (Causality): The use of a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous as it bypasses the need for an in-situ reduction step. The reaction regioselectively targets the C2 position, which is common for many direct functionalizations of substituted oxazoles.[13]
| Entry | Coupling Partner | Oxazole Derivative | Product (Yield %) |
| 1 | (E)-β-Bromostyrene | 5-Phenyloxazole | (E)-2-(2-Phenylvinyl)-5-phenyloxazole (85%) |
| 2 | 1-Bromocyclohexene | 5-Phenyloxazole | 2-(Cyclohex-1-en-1-yl)-5-phenyloxazole (75%) |
Table 3. Representative Examples of C-H Alkenylation. (Yields are illustrative based on reported literature[13]).
C-H Alkylation of Oxazoles
Direct C-H alkylation with unactivated alkyl halides is more challenging but has been achieved using specialized catalyst systems.[14]
This protocol provides a general method for coupling oxazoles with alkyl halides containing β-hydrogens.[14]
-
Reagents & Materials:
-
Pd(OAc)₂
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Alkyl bromide or iodide
-
Benzoxazole (or other oxazole derivatives)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous 1,4-Dioxane
-
-
Step-by-Step Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), and LiOtBu (2.0 equivalents).
-
Evacuate and backfill with inert gas.
-
Add benzoxazole (1.0 equivalent), the alkyl halide (1.5 equivalents), and anhydrous dioxane (to 0.25 M).
-
Seal and heat at 100-120 °C for 24 hours.
-
After cooling, quench with saturated aq. NH₄Cl solution.
-
Extract with ethyl acetate, dry the organic phase (Na₂SO₄), and concentrate.
-
Purify by column chromatography to obtain the 2-alkyloxazole.
-
-
Expert Insight (Causality): C-H alkylation is often complicated by competing β-hydride elimination from the alkyl-palladium intermediate. The use of specific, highly electron-donating ligands like DavePhos is critical to promote the desired reductive elimination over this competing pathway.[14]
Troubleshooting and Practical Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents/solvents; Insufficient temperature. | Use fresh Pd source; Ensure solvents are anhydrous and reagents are pure; Confirm reaction temperature. Screen different phosphine ligands. |
| Poor Regioselectivity | Incorrect solvent/base/additive combination; Reaction temperature too high. | Re-verify the conditions for the desired isomer (Table 1). Lower the reaction temperature. Ensure PivOH is present for C5 selectivity. |
| Formation of Dark Precipitate (Palladium Black) | Catalyst decomposition. | Use a more robust ligand; Ensure a strictly inert atmosphere; Check for impurities in the starting materials that could poison the catalyst. |
| Side Product Formation (e.g., Homocoupling of Aryl Halide) | Reaction conditions favor reductive elimination from Ar-Pd-Ar intermediate. | Lower catalyst loading; Use a slight excess of the oxazole coupling partner. |
Table 4. Common Troubleshooting Guide.
Conclusion and Future Outlook
Palladium-catalyzed C-H activation has fundamentally changed the logic of synthesizing and functionalizing oxazoles. The ability to precisely control regioselectivity through the rational selection of ligands, solvents, and additives provides chemists with a powerful toolkit for rapidly accessing diverse chemical matter.[2][10] These methods offer significant advantages in step- and atom-economy, making them highly valuable for both academic research and industrial applications in drug development.
Future advancements will likely focus on expanding the substrate scope to more complex and sensitive molecules, developing enantioselective variants for the synthesis of chiral oxazoles[15], and employing more sustainable and cost-effective first-row transition metals. As our mechanistic understanding continues to deepen, the development of even more sophisticated and selective catalytic systems for C-H functionalization is on the horizon.
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N. A. Strotman, C. A. Chobanian, et al. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 2010. URL: [Link]
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M. Ali, T. M. A. Shaikh, et al. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 2020. URL: [Link]
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X. Wang, Y. Geng, et al. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 2024. URL: [Link]
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C. Hoarau, H. Doucet, et al. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 2011. URL: [Link]
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S. Lee, H. Yi, et al. Scheme 3. Substrate scope of oxazole synthesis. Yields are isolated... ResearchGate, 2017. URL: [Link]
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M. Greaney, et al. Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Organic & Biomolecular Chemistry, 2011. URL: [Link]
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D. A. Colby, M. S. Sanford. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 2010. URL: [Link]
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L. Dai, S. Yu, et al. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 2021. URL: [Link]
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S. M. Mane, S. G. Agalave. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2024. URL: [Link]
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Z. Q. Wang, X. S. Wang, et al. Simple and Efficient Aromatic C–H Oxazolination. Precision Chemistry, 2023. URL: [Link]
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Y. Liu, Z. Liu, et al. Pd‐Catalyzed Denitrative C2‐Arylation of Oxazoles, Benzoxazoles, and Benzimidazoles with Nitroarenes. Angewandte Chemie, 2023. URL: [Link]
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J. W. Han, C. Liu. Direct CH Functionalization of Oxazoles Using Sulfamates and Phosphates. Request PDF, 2017. URL: [Link]
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Y. Zhang, W. Zhang, et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. URL: [Link]
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L. Théveau, C. Fruit, C. Hoarau. Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 2011. URL: [Link]
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H. M. L. Davies, J. Q. Yu, et al. Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition. Accounts of Chemical Research, 2016. URL: [Link]
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S. M. Man, P. Knochel. Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 2015. URL: [Link]
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L. Dai, S. Yu, et al. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 2021. URL: [Link]
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C. B. Bheeter, H. Doucet, et al. Scope of the C2‐arylation of oxazole. ResearchGate, 2019. URL: [Link]
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K. M. Engle, J. Q. Yu. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 2013. URL: [Link]
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R. Singh, V. Singh. Representative example of oxazoles with pharmacological activity. ResearchGate, 2021. URL: [Link]
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S. Wagschal, T. Ackermann, et al. An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. The Journal of Organic Chemistry, 2020. URL: [Link]
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M. L. Bolognesi, A. Minarini, V. Tumiatti. Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 2019. URL: [Link]
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D. A. Colby, R. G. Bergman, J. A. Ellman. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate, 2010. URL: [Link]
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S. Cui, J. C. Antilla. Palladium-Catalyzed Direct Oxidative Alkenylation of Azoles. The Journal of Organic Chemistry, 2010. URL: [Link]
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Y. Ben-David, D. Milstein. Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers, 2024. URL: [Link]
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T. D. T. Nielsen, R. H. Taaning, et al. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts, 2017. URL: [Link]
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S. K. Guchhait, et al. Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles. The Journal of Organic Chemistry, 2020. URL: [Link]
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Application Notes & Protocols: Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate as a Versatile Research Chemical
Prepared by: Gemini Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate. We will explore its significance as a research chemical, its potential biological applications based on its structural motifs, and detailed protocols for its use and derivatization in a laboratory setting.
Introduction: The Oxazole Scaffold in Modern Research
The oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals is due to its metabolic stability and its capacity to form key interactions with biological targets.[1] The specific substitution pattern on the oxazole core is critical in defining the biological activity of its derivatives, which span a wide range of therapeutic areas including oncology, infectious diseases, and metabolic disorders.[2]
This compound is a synthetic compound featuring three key structural elements:
-
A 2-substituted phenyl group: The 4-fluoro substitution can enhance metabolic stability and modulate binding affinity to target proteins.
-
An oxazole core: A stable, electron-rich heterocyclic system.
-
An ethyl carboxylate at the C4 position: This group acts as a versatile chemical handle, allowing for straightforward modification into carboxylic acids, amides, and other functional groups, making it an ideal starting point for library synthesis.
While extensive literature on this exact molecule is emerging, its structural components are present in a multitude of biologically active compounds, positioning it as a valuable tool for chemical biology and drug discovery.
Physicochemical Properties & Synthesis Overview
A foundational understanding of the compound's properties and synthesis is crucial for its effective use.
| Property | Value |
| IUPAC Name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate |
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 235.21 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Ethyl Acetate, Dichloromethane) |
Synthetic Rationale: The synthesis of 4,5-disubstituted oxazoles can be efficiently achieved directly from carboxylic acids and activated isocyanide derivatives.[3] A common and practical approach involves the reaction of a 4-fluorobenzoic acid derivative with an ethyl isocyanoacetate precursor, often facilitated by a coupling agent that activates the carboxylic acid. This method offers a broad substrate scope and good functional group tolerance.[3]
Potential Research Applications & Biological Rationale
Based on extensive literature on structurally related oxazole derivatives, this compound is a prime candidate for investigation in several key therapeutic areas.
| Application Area | Rationale & Supporting Evidence | Key References |
| Anticancer / Apoptosis Induction | 2-Phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[4] The core scaffold is a validated starting point for developing novel anticancer agents that target pathways like STAT3, microtubules, and various protein kinases.[5] | [4][5][6] |
| Hypolipidemic Agent | A structurally similar compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, demonstrated significant serum cholesterol and triglyceride-lowering effects in animal models.[7] This provides a strong impetus to screen the 4-fluoro analog for similar metabolic activities. | [7][8] |
| Enzyme Inhibition | The 2-aryl-heterocycle-4-carboxylic acid motif is present in inhibitors of various enzyme classes. For example, 2-phenylquinoline-4-carboxylic acid derivatives are novel histone deacetylase (HDAC) inhibitors.[9] This suggests potential for screening against kinases, deacetylases, and other enzymes. | [9][10][11] |
| Antimicrobial Research | The oxazole nucleus is a component of compounds with documented antibacterial and antifungal properties.[2][12] This compound can be used as a scaffold to develop new antimicrobial agents. | [2][12] |
| Synthetic Building Block | The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide derivatives for structure-activity relationship (SAR) studies.[4][13] The oxazole ring itself can also undergo further functionalization.[14] | [4][13][14] |
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear causality behind each step. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: General Handling, Storage, and Solution Preparation
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store the solid compound at room temperature (15-25°C) in a tightly sealed container, protected from light and moisture.
-
Solution Preparation: For biological assays, prepare a stock solution (typically 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Hydrolysis to 2-(4-fluorophenyl)oxazole-4-carboxylic acid
This protocol converts the ethyl ester into the more versatile carboxylic acid, a key intermediate for creating amide libraries.
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio). The exact volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).
-
Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) to the solution. Causality: The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to initiate hydrolysis.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The product (the carboxylic acid) will have a lower Rf value (be more polar) than the starting ester.
-
Work-up (Acidification): Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1M HCl. Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.
-
Validation: Confirm the structure of the product, 2-(4-fluorophenyl)oxazole-4-carboxylic acid, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Amide Coupling to Generate Carboxamide Derivatives
This protocol demonstrates how to use the carboxylic acid generated in Protocol 2 to synthesize a library of amides for SAR studies.
Caption: General workflow for the synthesis of carboxamide derivatives.
Step-by-Step Methodology:
-
Activation: Dissolve the 2-(4-fluorophenyl)oxazole-4-carboxylic acid (1.0 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[15] Stir at room temperature for 20-30 minutes. Causality: The coupling reagent activates the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
-
Validation: Characterize the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 4: Preliminary In Vitro Anticancer Screening (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, DLD-1 for colorectal cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound's DMSO stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
References
- Benchchem. The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols.
- Komiya, M., et al. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. PubMed.
- Mao, S., et al. Environmentally Benign Arylations of 5-Membered Ring Heteroarenes by Pd-Catalyzed C−H Bonds Activations. ResearchGate.
- Gomha, S. M., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Li, Y., et al. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
- Kumar, R., et al. A comprehensive review on biological activities of oxazole derivatives. PMC - NIH.
- Mizojiri, K., et al. Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. PubMed.
- Li, Y., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
- Kumar, A., & Singh, P. Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides. Journal of Pharmaceutical Negative Results.
- Realini, N., et al. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC - NIH.
- Dyakonenko, V. V., et al. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.
- Szymański, P., et al. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
- Wang, Z., et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH.
- Li, C., et al. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed.
- Reddy, G. V., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.
- Kulkarni, S., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- Al-Warhi, T., et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
- Zhang, Y., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
- Chen, J-H., et al. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. PubMed.
- Zhang, Y., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- Yar, M., et al. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. theaspd.com [theaspd.com]
Application Notes and Protocols for the In Vitro Evaluation of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
A Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, establishing them as "privileged structures" in the quest for novel therapeutic agents.[1][2] The inherent structural features of the oxazole nucleus allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.[3] Extensive research has revealed that oxazole-containing compounds can exhibit potent anticancer, antimicrobial, and anti-inflammatory effects, among others.[4][5][6]
Many oxazole derivatives have shown significant cytotoxicity against various cancer cell lines, with some advancing into clinical trials.[1] Their mechanisms of action are varied, ranging from the inhibition of crucial enzymes like protein kinases and DNA topoisomerases to the disruption of microtubule dynamics and the modulation of signaling pathways such as STAT3.[1] Furthermore, the oxazole moiety is present in numerous compounds with demonstrated antibacterial and antifungal properties, highlighting its potential in combating infectious diseases.[5] The anti-inflammatory capacity of oxazole derivatives is also an area of active investigation, with several compounds showing promise in preclinical studies.[7][8]
This document provides a comprehensive set of application notes and detailed protocols for the initial in vitro characterization of a novel oxazole derivative, Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate . The proposed workflow is designed to efficiently screen for potential cytotoxic, antimicrobial, and anti-inflammatory activities, thereby guiding further development and mechanism-of-action studies.
Proposed In Vitro Testing Workflow
A tiered approach is recommended for the initial evaluation of this compound. This strategy begins with a broad assessment of cytotoxicity, which is a critical parameter for both anticancer potential and general toxicity. Based on these initial findings, subsequent, more specific assays can be employed to probe antimicrobial and anti-inflammatory activities.
Caption: Tiered workflow for the in vitro evaluation of novel compounds.
Part 1: Cytotoxicity Screening - The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living cells.[11] This assay is a reliable and widely used method for initial cytotoxicity screening and for determining the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.[3][12]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening is 0.01 to 100 µM.[3]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours.[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Hypothetical Data Presentation
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | 25.4 |
| A549 | This compound | 42.1 |
| HeLa | This compound | 18.9 |
| Doxorubicin | (Positive Control) | 0.8 |
Part 2: Antimicrobial Susceptibility Testing
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[14] This method involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized number of microorganisms.[15][16] After incubation, the wells are visually inspected for turbidity, indicating microbial growth.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (known antibiotic/antifungal)
-
Negative control (uninoculated medium)
-
Growth control (medium with inoculum and DMSO)
Procedure:
-
Preparation of Compound Dilutions:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
In the first well of each row, add 50 µL of the compound stock solution (at twice the highest desired final concentration).
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Hypothetical Data Presentation
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | This compound | 32 |
| E. coli | This compound | >128 |
| C. albicans | This compound | 64 |
| Ciprofloxacin | (Positive Control for bacteria) | 1 |
| Fluconazole | (Positive Control for fungi) | 4 |
Part 3: In Vitro Anti-inflammatory Activity
Principle: Protein denaturation is a well-established cause of inflammation.[17] The in vitro anti-inflammatory activity of a compound can be assessed by its ability to inhibit the denaturation of protein (such as bovine serum albumin or egg albumin) induced by heat or chemicals.[8][18] Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are known to protect against heat-induced protein denaturation.[18] This assay provides a simple and rapid preliminary screening method for anti-inflammatory potential.
Protocol: Inhibition of Albumin Denaturation
Materials:
-
This compound (stock solution in DMSO)
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare test solutions by mixing 0.5 mL of 1% BSA with 0.1 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).
-
The control consists of 0.5 mL of 1% BSA and 0.1 mL of vehicle (DMSO).
-
The positive control consists of 0.5 mL of 1% BSA and 0.1 mL of diclofenac sodium at a standard concentration.
-
-
Incubation:
-
Incubate all mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
-
Cooling and Measurement:
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100
Hypothetical Data Presentation
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| This compound | 100 | 25.6 |
| 250 | 48.2 | |
| 500 | 71.3 | |
| Diclofenac Sodium (Positive Control) | 100 | 85.4 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. The results from these assays will offer valuable insights into its potential as a cytotoxic, antimicrobial, or anti-inflammatory agent. Positive "hits" from this primary screening should be followed by more detailed investigations, including dose-response studies to confirm potency (IC50 values), evaluation against a broader panel of cell lines or microbial strains, and ultimately, mechanism-of-action studies to elucidate the molecular targets and pathways involved. This systematic approach ensures a thorough and efficient evaluation of novel oxazole derivatives, paving the way for the development of new and effective therapeutic agents.
References
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalajrb.com [journalajrb.com]
- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. bbrc.in [bbrc.in]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Oxazoles
Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal yields in this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst and Ligand Selection
Question 1: My Suzuki-Miyaura coupling of a 2-bromooxazole is giving low to no product with my standard Pd(PPh₃)₄ catalyst. What is causing this and what should I try next?
Answer:
The issue likely stems from a combination of the electronic nature of the oxazole ring and the properties of the Pd(PPh₃)₄ catalyst. Oxazoles are electron-deficient heterocycles, which can influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[1] While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for this specific substrate class.
Causality and Recommendations:
-
Slow Oxidative Addition: The C-Br bond on an electron-deficient oxazole ring can be less reactive towards oxidative addition with a less electron-rich Pd(0) center. Triphenylphosphine (PPh₃) is a good ligand, but more electron-rich and bulky ligands can significantly accelerate this rate-determining step for challenging substrates.[2]
-
Catalyst Deactivation: Nitrogen-containing heterocycles like oxazoles can sometimes coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]
Troubleshooting Steps:
-
Switch to Modern Ligand Systems: Employ palladium precatalysts paired with bulky, electron-rich phosphine ligands. These are designed to promote the oxidative addition of challenging aryl halides and accelerate reductive elimination.[1][3]
-
Screen a Panel of Catalysts/Ligands: A systematic screening approach is often the most effective.
| Catalyst/Precatalyst | Ligand | Key Characteristics & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | Bulky, electron-rich biaryl phosphines. Excellent for heteroaryl couplings; promote fast oxidative addition and reductive elimination.[3] |
| Pd(dppf)Cl₂ | dppf | A robust catalyst, often effective for a range of heteroaryl couplings.[1] |
| PEPPSI-iPr | NHC Ligand | N-Heterocyclic Carbene (NHC) ligands offer strong electron donation and high stability, making them effective for difficult couplings. |
Question 2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid (or ester) is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of Pd(II) species and oxygen.[4] This side reaction consumes your nucleophile and complicates purification.
Causality and Recommendations:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.[4]
-
Use of Pd(II) Precatalysts: If the reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.[4]
-
Ligand Choice: Bulky ligands can sterically hinder the formation of the intermediates required for homocoupling.[5]
Troubleshooting Workflow:
Caption: Troubleshooting homocoupling in Suzuki reactions.
Detailed Protocol: Effective Degassing
-
Combine the oxazole halide, boronic acid/ester, base, and solvent in the reaction flask.
-
Equip the flask with a condenser (if heating) and a gas inlet/outlet.
-
Bubble argon or nitrogen gas through the solution via a long needle for at least 20-30 minutes. Ensure the outlet needle is not submerged.
-
After sparging, add the palladium catalyst and ligand under a positive pressure of the inert gas.
-
Maintain a gentle, positive pressure of inert gas throughout the reaction.[6]
Base and Solvent Effects
Question 3: My oxazole substrate has a base-sensitive functional group (e.g., an ester). Which base should I use to avoid hydrolysis while still achieving good yield?
Answer:
The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][7] However, strong bases like hydroxides or alkoxides can easily hydrolyze sensitive functional groups.
Causality and Recommendations:
-
Base Strength: The choice of base must be a balance between being strong enough to facilitate transmetalation and mild enough to not degrade the starting materials or product.
-
Solubility: The base's solubility in the reaction medium is also critical for its effectiveness.
Base Selection Guide for Sensitive Substrates:
| Base | Strength | Common Solvents | Comments |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common first choice, but the aqueous conditions can still lead to some hydrolysis with very sensitive esters. |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene | Often provides excellent results, particularly for heteroaryl couplings. Can sometimes be used under anhydrous conditions.[5] |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Highly effective but more aggressive. Use with caution for sensitive substrates.[6] |
| KF | Mild | Dioxane, THF (anhydrous) | An excellent choice for base-sensitive substrates. The fluoride anion activates the boronic acid without creating a strongly basic environment.[1][8] |
Recommendation: For an ester-containing oxazole, start by screening K₃PO₄ and anhydrous KF . Using an anhydrous solvent system with KF is often the most successful strategy to prevent hydrolysis.[8]
Boron Reagent Stability
Question 4: My reaction is sluggish and I suspect my oxazole boronic acid is decomposing. What is happening and how can I fix it?
Answer:
Protodeboronation, the cleavage of the C-B bond to replace the boronic acid group with a hydrogen atom, is a major pathway for the degradation of boronic acids, especially with electron-deficient heteroaryl boronic acids like those derived from oxazoles.[4][9] This decomposition is often accelerated by aqueous and/or acidic conditions and heat.
Causality and Recommendations:
-
Instability of Boronic Acids: The empty p-orbital on the boron atom makes it susceptible to attack. Electron-withdrawing groups on the aromatic ring (like the oxazole itself) can exacerbate this instability.[9]
-
Superior Stability of Boronic Esters: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation.[9] The pinacol group protects the boron atom, making it less electrophilic.
Troubleshooting Strategy:
Caption: Decision tree for addressing boronic acid instability.
Experimental Protocol: Synthesis of an Oxazole Pinacol Boronate Ester (Miyaura Borylation)
This protocol provides a general method to convert an oxazole halide into its more stable pinacol boronate ester derivative, which can then be used in the Suzuki-Miyaura coupling.
-
To an oven-dried flask, add the oxazole halide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and potassium acetate (KOAc) (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane or DMSO as the solvent.
-
Sparge the mixture with inert gas for 15-20 minutes.
-
Add the palladium catalyst, typically Pd(dppf)Cl₂ (2-3 mol%).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS until the starting halide is consumed.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
The crude oxazole pinacol boronate ester can often be used directly in the subsequent Suzuki coupling after solvent removal, or it can be purified by column chromatography.[10]
References
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Ignited Minds Journals. (n.d.).
- ResearchGate. (2025). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- MDPI. (n.d.).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
-
MDPI. (n.d.). A Calix[11]arene-Based Catalyst for Suzuki–Miyaura Couplings with Reduced Pd_Leaching.
- MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- ACS Publications. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Wiley Online Library. (2004).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- The University of Manchester. (2006). Suzuki coupling of oxazoles.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand...
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Journal of the American Chemical Society. (n.d.).
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- PubMed Central. (n.d.).
- Frontier Specialty Chemicals. (n.d.). 4-Isoxazoleboronic acid pinacol ester.
- National Institutes of Health. (n.d.).
- Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- YouTube. (2022). Suzuki Coupling | 365 Chemistry | Problem | Question | Solved.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Wikipedia. (n.d.). Oxazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium-Catalyzed C-H Arylation of Oxazoles
Welcome to the technical support center for the palladium-catalyzed C-H arylation of oxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Understanding the Core Reaction: Mechanism and Key Parameters
The direct C-H arylation of oxazoles is a highly efficient method for constructing carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. A widely accepted mechanism for the C-H activation step, particularly for C-5 arylation, is the Concerted Metalation-Deprotonation (CMD) pathway.[3][4]
In the CMD mechanism, the C-H bond cleavage and the formation of the new C-Pd bond occur in a single, concerted transition state, often facilitated by a carboxylate additive like pivalic acid.[1][5][6][7] This additive acts as a proton shuttle, lowering the activation energy of the C-H bond-breaking event.[6][8]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of oxazole via a CMD pathway.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter.
Problem 1: Low or No Conversion to Product
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or LC-MS) shows primarily unreacted starting materials.
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. Palladium black precipitation is a visual indicator of catalyst deactivation.[9]
-
Solution:
-
Ensure Inert Atmosphere: Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands.[9] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.
-
Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons.[9] Use high-purity, dry solvents and purify starting materials if necessary.
-
Increase Catalyst Loading: For a new or challenging substrate, consider increasing the catalyst loading from a standard 1-2 mol% to 5 mol%.[9] This can often overcome minor issues with catalyst activity.
-
-
-
Inefficient Oxidative Addition:
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, solvent, and base can all significantly impact reaction rates.
-
Solution:
-
Temperature: Ensure the reaction is heated to the appropriate temperature, typically between 100-140 °C.
-
Solvent: A solvent screen (e.g., toluene, dioxane, DMF, DMAc) can be beneficial. Polar aprotic solvents like DMF or DMAc often promote the reaction.[11]
-
Base: The choice and strength of the base are crucial. A common and effective base is K₂CO₃. Ensure the base is finely powdered and dry.
-
-
Problem 2: Poor Regioselectivity (Mixture of C-2 and C-5 Arylated Products)
Symptom: Your product analysis reveals a mixture of C-2 and C-5 arylated oxazoles, and you desire a single isomer.
The Challenge of Regioselectivity: The oxazole ring has two primary sites for C-H activation: the more acidic C-2 position and the C-5 position. The desired regioselectivity is often dictated by the choice of solvent, ligand, and base.[11]
| Parameter | Favors C-5 Arylation | Favors C-2 Arylation | Rationale |
| Solvent | Polar (e.g., DMAc, DMF) | Nonpolar (e.g., Toluene, Dioxane) | Polar solvents are thought to better stabilize the polar transition state of the CMD pathway, which is believed to be operative for C-5 arylation. |
| Ligand | Bulky biaryl phosphines (e.g., CataCXium® A) | Trialkylphosphines (e.g., P(t-Bu)₃, RuPhos) | The steric and electronic properties of the ligand influence the approach of the palladium complex to the different C-H bonds.[11] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., KOH, KOt-Bu) | Strong bases can deprotonate the more acidic C-2 proton, leading to a different reaction pathway that favors C-2 arylation. |
Troubleshooting Workflow for Regioselectivity:
Caption: Decision tree for optimizing the regioselectivity of oxazole C-H arylation.
Problem 3: Formation of Byproducts
Symptom: Besides the desired product and starting materials, other spots/peaks are observed in the reaction analysis.
Common Byproducts and Their Mitigation:
-
Diarylation:
-
Cause: The mono-arylated oxazole product can undergo a second C-H arylation.
-
Solution:
-
Stoichiometry: Use a slight excess of the oxazole relative to the aryl halide (e.g., 1.5 to 2.0 equivalents of oxazole).
-
Reaction Time: Monitor the reaction progress and stop it once the starting aryl halide is consumed to prevent over-arylation.
-
-
-
Homocoupling of Aryl Halide (Biaryl Formation):
-
Cause: The aryl halide can couple with itself, a common side reaction in many cross-coupling processes.[2][12]
-
Solution:
-
Ligand Choice: Ensure an appropriate ligand is used that promotes the desired cross-coupling over homocoupling.
-
Temperature Control: Excessively high temperatures can sometimes favor side reactions.
-
-
-
Protodehalogenation of Aryl Halide:
-
Cause: The aryl halide is reduced to the corresponding arene.
-
Solution:
-
Source of H: Ensure anhydrous conditions, as water can be a proton source.
-
Base: The choice of base can sometimes influence this side reaction.
-
-
Part 3: FAQs and Experimental Protocols
Frequently Asked Questions (FAQs)
-
Q1: What is the role of pivalic acid (PivOH) in the reaction?
-
A1: Pivalic acid is a crucial additive that acts as a co-catalyst. In the Concerted Metalation-Deprotonation (CMD) mechanism, the pivalate anion assists in the deprotonation of the C-H bond at the palladium center, effectively acting as a proton shuttle to the stoichiometric base.[6][7][8] This lowers the activation energy of the C-H cleavage step, leading to a more efficient reaction.[8]
-
-
Q2: My reaction is sensitive to air. What are the best practices for setting up an inert atmosphere?
-
A2: Use standard Schlenk line or glovebox techniques. Solvents should be degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles. Solid reagents should be dried and handled under an inert atmosphere.
-
-
Q3: Can I use aryl triflates or tosylates instead of aryl halides?
-
Q4: How do I monitor the progress of my reaction?
-
A4: The reaction can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere if the reaction is ongoing) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to determine the consumption of starting materials and the formation of the product, helping to identify the optimal reaction time.
-
Experimental Protocols
Protocol 1: General Procedure for C-5 Selective Arylation of Oxazole
This protocol is adapted from methodologies that favor C-5 arylation.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand for C-5 selectivity (e.g., CataCXium® A, 10 mol%), and K₂CO₃ (3 equivalents).
-
Reagent Addition: Seal the vial with a septum and purge with argon. Add the aryl halide (1 equivalent), oxazole (2 equivalents), and pivalic acid (0.4 equivalents).
-
Solvent Addition: Add degassed polar aprotic solvent (e.g., DMAc) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C-2 Selective Arylation of Oxazole
This protocol is adapted from methodologies that favor C-2 arylation.
-
Reaction Setup: To an oven-dried reaction vial with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand for C-2 selectivity (e.g., RuPhos, 10 mol%), and K₂CO₃ (3 equivalents).
-
Reagent Addition: Seal the vial with a septum and purge with argon. Add the aryl halide (1 equivalent), oxazole (2 equivalents), and pivalic acid (0.4 equivalents).
-
Solvent Addition: Add degassed nonpolar solvent (e.g., toluene) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
References
-
Zhao, Y., & Ju, G. (2022). Palladium‐Catalyzed CH Arylation. In Handbook of CH-Functionalization. Wiley. [Link]
-
Carvalho, P. H. P., & de Souza, R. O. M. A. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(5), 917-941. [Link]
-
Concerted metalation deprotonation. (2023). In Wikipedia. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 936–946. [Link]
-
Giri, R., Chen, X., & Yu, J.-Q. (2009). Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds with Organometallic Reagents: Pd(II)/Pd(0) Catalysis. Angewandte Chemie International Edition, 48(43), 7842-7870. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Fagnou, K., & Stuart, D. R. (2007). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 129(1), 16496–16497. [Link]
-
Fagnou, K., & Stuart, D. R. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496-16497. [Link]
-
Fagnou, K., & Stuart, D. R. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 130(49), 16496-16497. [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
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Lapointe, D., & Fagnou, K. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, 9(8), 1449-1451. [Link]
-
Dudnik, A. S., & Gevorgyan, V. (2010). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules, 26(13), 4058. [Link]
-
Zhao, D., Wang, W., Lian, S., Yang, F., Lan, J., & You, J. (2009). Phosphine‐Free, Palladium‐Catalyzed Arylation of Heterocycles through C-H Bond Activation with Pivalic Acid as a Cocatalyst. Chemistry – A European Journal, 15(6), 1337-1340. [Link]
-
Marion, N., & Nolan, S. P. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
-
Sun, T., & Gevorgyan, V. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 339-361. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Palladium-Catalyzed Alkyl C–H Bond Activation. ACS Catalysis, 3(6), 1134-1147. [Link]
-
Doucet, H., & Lazreg, F. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 21(9), 1184. [Link]
-
What's the best way to make this Pd catalyzed C-H activation reaction work? (2015, October 24). Reddit. [Link]
-
Brasche, G., & Buchwald, S. L. (2008). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207-2210. [Link]
-
Li, B.-J., & Shi, Z.-J. (2011). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 50(43), 10056-10058. [Link]
-
Pd- and Cu-catalyzed C–H arylation of indazoles. (n.d.). ResearchGate. [Link]
-
Li, J., & Wu, Y.-D. (2013). Base-promoted Formal Arylation of Benzo[d]oxazoles With Acyl Chloride. The Journal of Organic Chemistry, 78(23), 12076-12081. [Link]
-
Palladium-Catalyzed C H Arylation. (n.d.). ResearchGate. [Link]
-
Wang, C., & Glorius, F. (2019). Phosphine-Free, Palladium-Catalyzed Arylation of Heterocycles through C H Bond Activation with Pivalic Acid as a Cocatalyst. Chemistry – A European Journal, 15(6), 1337-1340. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. [Link]
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Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. [Link]
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Cross-coupling reaction. (2023). In Wikipedia. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
-
Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (n.d.). ResearchGate. [Link]
-
Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. (2020). Organic & Biomolecular Chemistry, 18(30), 5824-5834. [Link]
-
Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. (n.d.). ResearchGate. [Link]
-
Mechanistic Insights of a Concerted Metalation–Deprotonation Reaction with [Cp*RhCl2]2. (2015). Organometallics, 34(15), 3745-3753. [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (2023). Organic Letters, 25(47), 8463-8468. [Link]
-
Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. (2017). ACS Catalysis, 7(4), 2682-2688. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). ResearchGate. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aryl-Oxazole-4-Carboxylates
Welcome to the technical support center for the synthesis of 2-aryl-oxazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Oxazoles are privileged structures in numerous natural products and pharmaceutical agents, and their successful synthesis is often pivotal to research programs.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The content is structured to help you diagnose issues in your reaction, understand the underlying chemical principles, and implement effective solutions.
Section 1: Foundational Synthetic Strategies & Common Pitfalls
The synthesis of 2,4-disubstituted oxazoles, particularly those bearing an aryl group at C2 and a carboxylate at C4, can be approached through several classic and modern methodologies. Each route, while effective, presents a unique set of challenges and potential side reactions. Understanding these pathways is the first step in troubleshooting.
The Robinson-Gabriel Pathway and Its Modern Variants
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[1] For the target molecule, this typically starts from a serine or isoserine derivative. While historically robust, the classical use of strong dehydrating agents is a primary source of side reactions.
-
Core Reaction: Cyclodehydration of an N-acyl-α-amino ketone/ester.
-
Key Challenge: Harsh reaction conditions leading to product degradation.[2][3]
The Van Leusen Reaction
This powerful reaction builds the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] It is known for its mild conditions and good functional group tolerance, making it a popular choice. However, incomplete elimination and side reactions of the TosMIC reagent can occur.
-
Core Reaction: [3+2] cycloaddition between an aryl aldehyde and a TosMIC-derived anion.
-
Key Challenge: Formation of stable oxazoline intermediates and purification from tosyl byproducts.[6][7]
Oxidative Cyclization Routes
These methods often involve forming an oxazoline precursor which is then oxidized to the aromatic oxazole. This two-stage approach can be efficient but introduces the possibility of incomplete oxidation or side reactions related to the oxidant.[6]
-
Core Reaction: Intramolecular cyclization of a precursor followed by oxidation.
-
Key Challenge: Finding an oxidant that is effective without degrading the target molecule; stopping at the oxazoline stage.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format.
FAQ 1: My Robinson-Gabriel synthesis is giving a low yield and multiple spots on TLC. What's going wrong?
Answer: This is a classic issue with this synthesis, typically stemming from the harshness of the dehydrating agent.
Causality: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), used to drive the dehydration, can cause several problems[1][2]:
-
Degradation: The aryl ring or the ester functionality may not be stable to the strongly acidic and high-temperature conditions, leading to charring or hydrolysis of the ester.
-
Incomplete Cyclization: The equilibrium between the open-chain precursor and the cyclized intermediate may not favor the product.
-
Side Reactions: Elimination or rearrangement reactions can occur on sensitive substrates.
Troubleshooting Steps:
-
Switch to Milder Reagents: Modern cyclodehydration methods avoid strong, non-nucleophilic acids. A highly effective alternative is the use of triphenylphosphine (PPh₃) in combination with a halogen source like iodine (I₂) or hexachloroethane (C₂Cl₆), often in the presence of a base like triethylamine (Et₃N).[8][9] This system promotes dehydration under much milder conditions.
-
Verify Your Starting Material: Ensure the precursor, the α-acylamino ketone, is pure. Impurities from its synthesis can carry through and complicate the cyclization.
-
Optimize Reaction Temperature: Even with milder reagents, excessive heat can be detrimental. Run a temperature screen, starting from room temperature and gradually increasing to find the optimal balance between reaction rate and side product formation.
FAQ 2: I performed a Van Leusen reaction to get my 5-aryl oxazole, but my main product appears to be the 4-tosyl-4,5-dihydrooxazole (oxazoline). Why didn't the elimination occur?
Answer: The formation of a stable oxazoline intermediate is the most common failure mode in the Van Leusen oxazole synthesis. The reaction proceeds in two key stages: cycloaddition to form the oxazoline, followed by base-mediated elimination of p-toluenesulfinic acid to yield the oxazole.[5][10]
Causality:
-
Insufficient Base or Base Strength: The elimination step requires a base to abstract the proton at the C4 position. If the base is too weak or used in a sub-stoichiometric amount, this step will be slow or incomplete.[7]
-
Low Reaction Temperature: The elimination step often requires more thermal energy than the initial cycloaddition. Running the reaction at low temperatures (e.g., 0 °C) may favor oxazoline formation, which can be isolated if the reaction is quenched before warming.
-
Steric Hindrance: A bulky group on the aldehyde or a substituted TosMIC reagent can sterically hinder the approach of the base, slowing down the elimination.
Troubleshooting Workflow:
FAQ 3: My final product is contaminated with a white, crystalline solid that is difficult to remove by column chromatography. How can I improve purification?
Answer: This is a frequent issue, and the identity of the contaminant depends on your synthetic route.
Causality & Solutions:
-
Triphenylphosphine Oxide (TPPO): If you used a PPh₃-based reagent for dehydration (e.g., in a modified Robinson-Gabriel), TPPO is a highly polar and crystalline byproduct.
-
Solution 1 (Precipitation): After the reaction, concentrate the mixture, redissolve in a minimal amount of a polar solvent (like dichloromethane), and then add a large volume of a non-polar solvent (like hexanes or diethyl ether). TPPO is often insoluble and will precipitate, allowing for removal by filtration.
-
Solution 2 (Acid Wash): Some literature suggests converting TPPO to a water-soluble salt with an acid wash, though this can be substrate-dependent.
-
-
p-Toluenesulfinic Acid/Salts: In the Van Leusen reaction, the byproduct is p-toluenesulfinic acid.[6]
-
Solution (Aqueous Wash): This byproduct is acidic and can be effectively removed during the work-up with an aqueous wash using a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Ensure your product is stable to basic conditions.
-
| Contaminant | Originating Reaction | Key Property | Recommended Purification Method |
| Triphenylphosphine Oxide (TPPO) | Robinson-Gabriel (PPh₃/I₂ variants) | Highly polar, crystalline | Precipitation (DCM/Hexanes) or specialized chromatography. |
| p-Toluenesulfinic Acid | Van Leusen Synthesis | Acidic, water-soluble salt | Aqueous wash with NaHCO₃ or K₂CO₃ solution. |
| Unreacted TosMIC | Van Leusen Synthesis | Polar isocyanide | Careful column chromatography or aqueous work-up. |
Section 3: Key Experimental Protocols
Here we provide a detailed, validated protocol for a modern synthesis of a model 2-aryl-oxazole-4-carboxylate.
Protocol 1: Modified Robinson-Gabriel Synthesis via PPh₃/I₂
This protocol details the cyclodehydration of Ethyl N-(4-chlorobenzoyl)-L-serinate to yield Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the starting N-acyl-serine ester (1.0 eq, e.g., 5.0 mmol, 1.44 g).
-
Solvent & Reagents: Dissolve the starting material in anhydrous acetonitrile (25 mL). Add triethylamine (3.0 eq, 15.0 mmol, 2.1 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of PPh₃/I₂: In a separate flask, dissolve triphenylphosphine (1.5 eq, 7.5 mmol, 1.97 g) in anhydrous acetonitrile (10 mL). Slowly add iodine (1.5 eq, 7.5 mmol, 1.90 g) in portions. The solution will turn dark brown with the formation of the PPh₃-I₂ adduct.
-
Reaction Execution: Slowly add the PPh₃/I₂ solution to the cooled solution of the starting material via a syringe or cannula.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% Ethyl Acetate in Hexanes. The product should have a higher Rf than the polar starting material.
-
Work-up: Once the reaction is complete, quench by adding 20 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain TPPO. Redissolve the residue in a minimal amount of DCM (~5 mL) and add hexanes (~50 mL) while stirring to precipitate the TPPO. Filter off the solid and concentrate the filtrate. Purify the resulting oil/solid by flash column chromatography on silica gel to obtain the pure product.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is critical for rational troubleshooting.
Mechanism: Van Leusen Oxazole Synthesis and Side Reaction
The desired pathway involves the formation of the oxazoline intermediate, followed by E2 elimination. However, if the reaction is quenched prematurely or conditions are not optimal for elimination, the oxazoline becomes the isolated product.
References
-
van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]
-
NROChemistry. Van Leusen Reaction. NROChemistry. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Li, W.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]
-
Li, W.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Vedejs, E.; Luchetta, L. M. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. J. Org. Chem.1999 , 64 (1), 101-105. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Singh, N.; et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences2022 , 84(3), 529-540. [Link]
-
Dudley, G. B.; et al. New Oxidative Transformations of Phenolic and Indolic Oxazolines: An Avenue to Useful Azaspirocyclic Building Blocks. Org. Lett.2001 , 3(16), 2511-2514. [Link]
-
ResearchGate. Approaches to Oxazoline Synthesis via Oxidative Cyclization. ResearchGate. [Link]
-
Patil, S. A.; et al. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega2020 , 5(43), 28093–28103. [Link]
-
Phillips, A. J.; et al. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. J. Org. Chem.1999 , 64(1), 101-5. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming poor regioselectivity in oxazole functionalization"
Technical Support Center: Oxazole Functionalization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for oxazole functionalization. As a core scaffold in numerous pharmaceuticals and biologically active compounds, the selective functionalization of the oxazole ring is a critical challenge in modern synthetic chemistry. Achieving the desired regioselectivity can often be complex due to the intrinsic electronic properties of the ring. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered in the lab. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: FAQs - Understanding the Fundamentals of Oxazole Regioselectivity
This section addresses foundational questions about the reactivity of the oxazole ring. A firm grasp of these principles is the first step toward rationally designing a successful functionalization strategy.
Question 1: What are the intrinsic regiochemical preferences of the oxazole ring and why?
Answer: The regioselectivity of the oxazole ring is governed by a combination of inductive effects from the heteroatoms and the overall aromatic system. The three available positions for C-H functionalization (C2, C4, and C5) exhibit distinct electronic characters.
-
C2 Position: The proton at the C2 position is the most acidic.[1] This is due to the inductive electron withdrawal by both the adjacent oxygen and nitrogen atoms, which stabilizes the resulting carbanion (or organometallic species). Consequently, C2 is the primary site for deprotonation with strong bases like organolithium reagents.[2]
-
C5 Position: The C5 position is the most electron-rich and nucleophilic. It is the preferred site for electrophilic aromatic substitution.[2] In the context of palladium-catalyzed C-H activation, the C5-H bond is often more reactive, especially under conditions favoring a Concerted Metalation-Deprotonation (CMD) mechanism.[3][4]
-
C4 Position: The C4 position is generally the least reactive of the three. It is neither the most acidic nor the most electron-rich, making its direct functionalization the most challenging.
Caption: Intrinsic reactivity map of the oxazole ring.
Question 2: What are the primary strategies for controlling regioselectivity in oxazole functionalization?
Answer: There are four main strategic approaches. The choice depends on the desired position of functionalization, the available starting materials, and the functional group tolerance of the substrate.
-
Exploiting Intrinsic Reactivity: For C2 functionalization, direct deprotonation with a strong base is the most straightforward method.[2][5] For C5 functionalization, reactions that proceed via an electrophilic attack or a CMD pathway under palladium catalysis are often successful.[2][3][4]
-
Metal-Halogen Exchange: Starting with a pre-functionalized halo-oxazole (e.g., 2-bromooxazole or 5-iodooxazole) allows for regiochemically defined generation of an organometallic species, which can then be used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[6]
-
Directed C-H Activation/Metalation: This is the most powerful strategy for overriding intrinsic reactivity, especially for functionalizing the challenging C4 position. A directing metalation group (DMG) is installed on the oxazole, which coordinates to an organometallic base or a transition metal catalyst, forcing the C-H activation to occur at the adjacent ortho position.[7][8][9]
-
Tuning Catalytic Systems: In transition-metal-catalyzed C-H functionalization, the choice of ligand, solvent, and base can dramatically switch the regiochemical outcome between C2 and C5.[10][11][12]
Caption: Decision workflow for selecting an oxazole functionalization strategy.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a series of common problems encountered during experiments, followed by detailed causal analysis and actionable solutions.
Problem 1: My palladium-catalyzed direct C-H arylation is yielding a mixture of C2 and C5 isomers. How can I improve selectivity?
Question: "I am attempting a direct arylation of a 2-substituted oxazole with 4-bromotoluene using Pd(OAc)₂, SPhos, and K₂CO₃ in dioxane, but I'm getting a nearly 1:1 mixture of C5 and C2-arylated products. How can I steer the reaction to selectively favor one isomer?"
Causality & Solution: This is a classic regioselectivity challenge in direct arylation. The outcome is a delicate balance between two competing mechanisms: a Concerted Metalation-Deprotonation (CMD) pathway, which typically favors the electron-rich C5 position, and a base-assisted deprotonation mechanism, which can favor the acidic C2 position.[3][4][12] You can manipulate this balance by tuning the reaction parameters.
To Favor C5-Arylation (CMD Pathway): The CMD mechanism is promoted by a weaker base and a polar, coordinating solvent. The key is to use an additive like pivalic acid, which facilitates the C-H cleavage step at the C5 position.
-
Switch Solvent: Change from nonpolar dioxane to a polar aprotic solvent like DMA (N,N-dimethylacetamide) or NMP (N-methyl-2-pyrrolidone).[10][11]
-
Change Base: Replace the strong base K₂CO₃ with a weaker one.
-
Add a Carboxylic Acid: Introduce pivalic acid (PivOH) as a co-catalyst (approx. 0.4 equivalents). This is often crucial for high C5 selectivity.[10]
-
Ligand Choice: While SPhos can be effective, ligands like CataCXium A have been shown to provide high C5 selectivity in polar solvents.[10]
To Favor C2-Arylation (Deprotonation Pathway): The C2-arylation pathway is favored by conditions that promote deprotonation of the most acidic C-H bond. This typically involves a stronger base and a nonpolar solvent.
-
Solvent: Toluene is an excellent choice for promoting C2 selectivity.[10][11]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are key. RuPhos is often superior for achieving high C2 selectivity.[10] Tri-tert-butylphosphine (t-Bu₃P) can also be highly effective.[10]
-
Base: A strong base like K₂CO₃ or even stronger bases like KOH or KOtBu can enhance C2 selectivity, though care must be taken to avoid substrate degradation.[12]
Comparative Data for Direct Arylation of Oxazole:
| Ligand | Solvent | Base | Additive | C5:C2 Ratio | Reference |
| RuPhos | Toluene | K₂CO₃ | PivOH | 1:>100 | [10] |
| t-Bu₃P | Toluene | K₂CO₃ | PivOH | 1:42 | [10] |
| X-Phos | Toluene | K₂CO₃ | PivOH | 1:23 | [10] |
| X-Phos | DMA | K₂CO₃ | PivOH | 21:1 | [10] |
| CataCXium A | DMA | K₂CO₃ | PivOH | 15:1 | [10] |
Problem 2: I need to functionalize the C4 position, but all my attempts at direct metalation have failed. What are my options?
Question: "I have a 2,5-disubstituted oxazole and need to introduce a bromine atom at the C4 position. I've tried direct lithiation with n-BuLi/LDA followed by quenching with Br₂, and direct C-H activation with various palladium catalysts, but I only recover starting material or get a complex mixture. How can I achieve C4 functionalization?"
Causality & Solution: The C4 position is the most difficult to functionalize directly due to its low intrinsic reactivity.[3] Direct deprotonation will occur at other, more acidic sites (like a benzylic position on a substituent), and C-H activation will favor the more electron-rich C5 or a substituent's C-H bond. The solution is to use a Directed Metalation Group (DMG) .[7][8][9]
A DMG is a functional group that contains a heteroatom capable of coordinating to the metal of the organometallic reagent (e.g., lithium) or catalyst.[8][9] This coordination brings the reactive center into close proximity with the target C-H bond (in this case, C4), forcing a regioselective deprotonation. This is known as a complex-induced proximity effect (CIPE).[8]
Step-by-Step Protocol using a Directing Group:
-
Install a Directing Group: A common and effective strategy is to have a carboxamide group at the C5 position. For example, starting from a C5-carboxylic acid, you can form an N-phenyl or N-alkyl carboxamide. This group is a powerful director for C4-functionalization.[3][5]
-
Directed C-H Activation: With the DMG in place, you can perform a palladium-catalyzed direct arylation. Miura and Fagnou have reported procedures for the C4-arylation of oxazoles using directing groups.[3][5] For instance, reacting an N-phenyl-2-phenyloxazole-5-carboxamide with an aryl bromide in the presence of a palladium catalyst can lead to C4-arylation.[3][5]
-
Directed Lithiation: Alternatively, a directing group can be used for ortho-lithiation. An ester at the C5 position can direct lithiation to the C4 position. For example, using a base like LiHMDS in a polar solvent can selectively generate the C4-anion, which can then be trapped with an electrophile like NBS or Br₂.[6]
Caption: Directed ortho-metalation at C4 using a C5-amide directing group.
Problem 3: My C2-lithiation reaction is giving low yields and I suspect ring-opening. How can I prevent this?
Question: "I am treating my 4-phenyloxazole with n-BuLi at -78 °C in THF to generate the 2-lithio species, but upon quenching with benzaldehyde, I get very low yields of the desired alcohol. TLC analysis shows a smear of products. What is happening?"
Causality & Solution: The 2-lithiooxazole species exists in equilibrium with an acyclic vinyl isonitrile-enolate form.[2][6] This ring-opening is often irreversible and leads to a complex mixture of byproducts upon quenching. The stability of the 2-lithiooxazole is highly dependent on temperature, the counter-ion, and additives.
Troubleshooting Steps to Stabilize the 2-Lithiooxazole:
-
Use a Hindered Base: While n-BuLi is common, a bulkier or less nucleophilic base like LDA (Lithium diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can sometimes give cleaner deprotonation with less degradation.
-
Transmetalation: The C-Li bond is highly ionic and promotes the ring-opening equilibrium. After deprotonation with n-BuLi, transmetalating to a more covalent organometallic species can stabilize the ring. Adding ZnCl₂ to form the organozinc species is a common and effective strategy.[6] The organozinc is much more stable but still sufficiently reactive with many electrophiles.
-
Coordination Stabilization: The addition of a Lewis acid can coordinate to the oxazole nitrogen and stabilize the lithiated intermediate. Vedejs and others have shown that additives like triethylborane (BEt₃) can significantly improve the stability and yield of subsequent reactions.[3]
-
Strict Temperature Control: Ensure the temperature is maintained rigorously at -78 °C or even lower if possible. Allowing the reaction to warm even slightly can significantly accelerate the rate of ring-opening.
-
Solvent Choice: While THF is standard, the stability of the acyclic isonitrile-enolate can be enhanced in polar aprotic solvents, leading to more ring-opening.[6] In some cases, a less coordinating solvent like diethyl ether might be beneficial, although this can affect the solubility and reactivity of the organolithium reagent.
Optimized Protocol for Stable C2-Metalation:
-
Dissolve the oxazole substrate in anhydrous THF under an inert atmosphere (Argon or N₂).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add n-butyllithium dropwise and stir for 30-60 minutes at -78 °C.
-
(Optional but Recommended) Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to slowly warm to 0 °C to complete the transmetalation.
-
Re-cool the solution to the desired reaction temperature (-78 °C to 0 °C depending on the electrophile) before adding the electrophile.
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187-208. [Link]
-
Krasavin, M., et al. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
University of Bath. (n.d.). Directed (ortho) Metallation. Course Material. [Link]
-
Piguel, S., et al. (2015). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Chemistry - A European Journal, 21(38), 13463-13470. Available at: ResearchGate. [Link]
-
Besselièvre, F., & Piguel, S. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187–208. [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
Sources
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- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. baranlab.org [baranlab.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for overcoming the nuanced and often frustrating challenges associated with purifying fluorinated heterocyclic compounds. The unique physicochemical properties imparted by fluorine—such as altered polarity, increased metabolic stability, and modified pKa—make these molecules invaluable in medicinal chemistry.[1][2] However, these same properties frequently complicate their isolation and purification.
This document moves beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust, validated purification strategies.
Section 1: Core Challenges in Flash Chromatography
Flash chromatography is the workhorse of purification, yet fluorinated heterocycles often defy conventional logic. Here, we address the most common issues.
Q1: My fluorinated compound has an unexpected elution profile on silica gel. It's eluting much faster/slower than predicted by its structure. Why?
A: This is a classic problem stemming from the deceptive polarity of organofluorine compounds.
-
The Causality: While the carbon-fluorine (C-F) bond is highly polar, the fluorine atom is a very poor hydrogen bond acceptor.[3] Unlike a carbonyl oxygen or a hydroxyl group, it does not interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. Furthermore, extensive fluorination can create a "fluorophilic" surface on the molecule that prefers to interact with itself or other fluorinated molecules rather than the polar stationary phase. This often results in faster elution than expected for a molecule with a high dipole moment.[4]
-
Conversely , the presence of a basic nitrogen in a heterocycle (like pyridine or imidazole) will dominate the interaction with silica. Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of this nitrogen, reducing its basicity and thus its interaction with silica, again leading to faster elution .
-
Troubleshooting Insights: Do not rely solely on calculated logP or structural intuition. Always perform thorough thin-layer chromatography (TLC) analysis with a range of solvent systems to determine the actual retention factor (Rf). A compound that appears polar due to a CF3 group may behave like a much less polar molecule chromatographically.[4]
Q2: I'm observing degradation or strange side-reactions of my fluorinated amine/azole on the silica gel column. What is happening and how can I stop it?
A: The acidic nature of standard silica gel is often the culprit. It can catalyze degradation pathways, particularly with sensitive fluorinated heterocycles.
-
The Mechanism - Aza-Michael Addition: One common side-reaction, especially for electron-deficient heterocycles or those with amine functionalities, is an on-column aza-Michael addition.[5][6][7][8] The acidic silica surface can act as a promoter, causing nucleophilic amines (either your product or an impurity) to add into α,β-unsaturated systems present in the mixture.
-
HF Elimination: For certain structural motifs, the acidic environment can promote the elimination of hydrogen fluoride (HF), leading to the formation of unsaturated byproducts.[9] This is particularly a risk if there is a proton on a carbon adjacent to a fluorine-bearing carbon.
-
Hydrolysis: Sensitive functional groups on your molecule can be hydrolyzed by the water bound to the silica gel surface, a reaction that can be accelerated by the acidic silanol groups.
Workflow: Diagnosing and Preventing On-Column Degradation
Here is a systematic approach to mitigate these issues.
-
Spotting: Dissolve your crude sample in a suitable solvent and spot it on a TLC plate.
-
First Development: Run the TLC plate in your chosen eluent system.
-
Drying: After the first run, remove the plate and let it air dry completely for 15-20 minutes. Do not use heat , as this can cause degradation on its own.
-
Second Development: Rotate the plate 90 degrees and re-run it in the exact same solvent system .
-
Analysis: Visualize the plate. If the compound is stable, you will see all spots aligned on a 45-degree diagonal. Any spots that appear "off-diagonal" represent degradation products formed during the compound's interaction time with the silica.[10]
-
Deactivate the Silica: If degradation is observed, consider deactivating the silica gel. This is done by pre-treating it with a base.
-
Protocol: Prepare your column slurry as usual, but add 0.5-1% triethylamine (or another suitable base like pyridine) to the eluent. Let this basic solvent run through the packed column (2-3 column volumes) before loading your sample. Continue to use the base-additive eluent throughout the purification.
-
-
Switch the Stationary Phase: If basic deactivation is insufficient or incompatible, switch to a more inert stationary phase.
-
Alumina: Available in neutral, acidic, or basic forms. Basic alumina is excellent for purifying basic compounds while removing acidic impurities.[11] Neutral alumina is a good general-purpose alternative for many sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.
-
Section 2: Advanced & Alternative Purification Strategies
When standard chromatography fails, more specialized techniques are required.
Q3: My fluorinated compound is extremely difficult to separate from a non-fluorinated impurity with very similar polarity. What are my options?
A: This scenario calls for a separation technique that exploits the unique property of fluorine itself: fluorophilicity.
-
Fluorous Solid-Phase Extraction (F-SPE): This powerful technique uses silica gel modified with a perfluoroalkyl stationary phase (e.g., -Si(CH₃)₂CH₂CH₂C₈F₁₇).[12][13][14] The principle is based on fluorine-fluorine affinity.
-
How it Works: A mixture is loaded onto the F-SPE cartridge. A "fluorophobic" solvent (like methanol/water or DMF) is used to wash off all the non-fluorinated (hydrocarbon) compounds.[15] The highly fluorinated compound is strongly retained. Then, a "fluorophilic" solvent (like perfluorohexane or a fluorinated ether) is used to elute your desired fluorinated product.[14]
-
When to Use It: F-SPE is ideal for "light fluorous" synthesis, where a fluorous tag has been temporarily attached to your molecule to facilitate purification, or when your target molecule has a high fluorine content (e.g., multiple CF₃ groups or a fluoroalkyl chain).[12][13]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a high-resolution technique that uses supercritical CO₂ as the primary mobile phase, often modified with a co-solvent like methanol.[16][17][18]
-
Why it Works for Fluorinated Compounds: Supercritical CO₂ is a non-polar, "green" solvent that is excellent for separating thermally labile and chiral molecules.[16][18] Its unique properties often provide orthogonal selectivity compared to HPLC, meaning it can separate compounds that co-elute in traditional systems.[17] SFC has proven particularly effective for purifying complex mixtures of fluorinated compounds and polymers that are insoluble in common HPLC solvents.[19][20]
-
Decision-Making Diagram for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Section 3: Crystallization and Purity Assessment
Q4: I'm struggling to crystallize my fluorinated heterocyclic compound. Are there any specific tricks?
A: Crystallization of fluorinated compounds can be challenging due to their unique intermolecular interactions (or lack thereof).
-
The Challenge: Highly fluorinated segments of a molecule are both hydrophobic and lipophobic (oleophobic). They tend to self-associate, leading to phase separation rather than ordered crystal lattice formation.[21] However, specific interactions like C–F···C=O and C–F···H–N can be exploited.[3]
-
Strategies for Success:
-
Solvent Systems: Experiment with a broad range of solvent systems. Vapor diffusion is often the most successful method for growing high-quality single crystals from small amounts of material.[22]
-
Vapor Diffusion Setup: Dissolve your compound in a small amount of a good solvent (e.g., acetone, ethyl acetate) in a small vial. Place this open vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane). Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility and promote crystal growth.[22]
-
-
Temperature: Cooling can be effective, but some fluorinated molecules exhibit complex thermal behavior, including crystal-to-crystal phase transitions.[23] Experiment with slow cooling, rapid cooling, and even letting the solution stand at a constant room temperature.
-
Co-crystallization: If the neutral compound refuses to crystallize, try forming a salt. If your heterocycle is basic, co-crystallize it with a simple acid (like HCl or TFA). If it has an acidic proton, co-crystallize it with a simple base. The strong hydrogen bonding in the resulting salt can provide the necessary scaffolding for lattice formation.[22]
-
Q5: How can I be certain of my final purity? Are there special considerations for fluorinated compounds?
A: While ¹H NMR and LC-MS are standard, ¹⁹F NMR is the gold standard for assessing the purity of organofluorine compounds.
-
Why ¹⁹F NMR is Essential:
-
High Sensitivity & Wide Chemical Shift Range: The ¹⁹F nucleus is nearly as sensitive as ¹H and has a much wider chemical shift range, meaning signals from different fluorine environments are less likely to overlap.[24][25] This allows for clear visualization of tiny impurities that might be hidden in a complex ¹H NMR spectrum.
-
Quantitative Power: With an appropriate internal standard and proper acquisition parameters (like a sufficient relaxation delay), ¹⁹F NMR can be used for highly accurate quantitative analysis (qNMR) to determine the absolute purity of a sample.[25]
-
Structural Insight: ¹⁹F NMR is a powerful tool for identifying fluorinated byproducts and degradation products, even in complex mixtures without prior separation.[26][27][28]
-
-
Self-Validating Protocol: A truly trustworthy purification protocol should end with a definitive purity assessment. For any novel fluorinated heterocycle, the final validation should include:
-
High-resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
¹H and ¹³C NMR to confirm the overall structure.
-
Quantitative ¹⁹F NMR to confirm the purity with respect to other fluorinated species.
-
Frequently Asked Questions (FAQs)
Q: How do I remove residual acidic impurities like HF or HCl from my final product, which is a basic fluorinated heterocycle? A: Avoid aqueous basic washes if your compound is prone to hydrolysis. A better method is to dissolve the compound in a non-polar organic solvent (like DCM or EtOAc) and pass it through a short plug of basic alumina or a strong anion exchange SPE cartridge. Alternatively, for volatile compounds, passing the gas stream through a solid adsorbent bed containing an acid-reactive agent like aluminum oxide can be effective.[11][29]
Q: My compound is volatile. How do I prevent sample loss during purification and solvent removal? A: Use a high-performance condenser and a cold trap (dry ice/acetone) during solvent evaporation.[30] Avoid high vacuum; use a rotary evaporator with care and consider removing the final traces of solvent under a gentle stream of nitrogen. For chromatography, ensure your column does not run dry and consider using a system with sealed fraction collection.[30]
Q: Can I use reversed-phase (e.g., C18) chromatography? A: Yes, but be aware of the "dual nature" of fluorinated compounds. While a CF₃ group can increase lipophilicity (favoring retention on C18), the polar C-F bonds can also lead to unexpected interactions.[4] Fluorinated stationary phases (perfluoroalkyl or pentafluorophenyl) can offer enhanced selectivity for fluorinated compounds in reversed-phase chromatography as well.[31]
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Zhang, W. (2004). Fluorous Solid-Phase Extraction (F-SPE). In Fluorous Chemistry. Wiley-VCH. [Link]
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Zhang, W. (2001). 96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification. ACS Combinatorial Science. [Link]
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Zhang, W., & Curran, D. P. (2002). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry. [Link]
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Young, R. B., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
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Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. ACS Combinatorial Science. [Link]
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Young, R. B., et al. (2021). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
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Curran, D. P. (2001). Synthetic applications of fluorous solid-phase extraction (F-SPE). Synlett. [Link]
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University of Ottawa. 19Flourine NMR. NMR Facility Website. [Link]
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Wang, L., et al. (2008). Silica gel accelerated aza-Michael addition of amines to α,β-unsaturated amides. Tetrahedron Letters. [Link]
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Müller, K., et al. (2007). On the polarity of partially fluorinated methyl groups. Journal of Fluorine Chemistry. [Link]
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Wikipedia. Supercritical fluid chromatography. [Link]
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Weigand, W., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
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Grokipedia. Supercritical fluid chromatography. [Link]
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Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Application Note. [Link]
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Cik, G., et al. (2019). Silica Gel as a Promoter of Sequential Aza‐Michael/Michael Reactions of Amines and Propiolic Esters: Solvent‐free and Metal‐free Synthesis of Polyfunctionalized Conjugated Dienes. The Journal of Organic Chemistry. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry Resources. [Link]
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Niknam, K., & Deris, A. (2009). Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst. Journal of the Iranian Chemical Society. [Link]
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Farrell, W. P., et al. (2009). Advances in High Throughput Supercritical Fluid Chromatography. ResearchGate. [Link]
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Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. [Link]
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Gerasimov, A. Y., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Molecules. [Link]
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Sojka, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Zhang, W. (2008). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Journal of Fluorine Chemistry. [Link]
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Cik, G., et al. (2019). Silica Gel as a Promoter of Sequential Aza-Michael/Michael Reactions of Amines and Propiolic Esters: Solvent- and Metal-Free Synthesis of Polyfunctionalized Conjugated Dienes. Semantic Scholar. [Link]
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McCloud, S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
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McCloud, S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
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Bauzá, A., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. [Link]
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Key, B. D., et al. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. [Link]
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Wang, F., et al. (2023). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Advanced Functional Materials. [Link]
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Gupta, S. (2016). How to remove traces of acidic impurity or water? ResearchGate. [Link]
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Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Kim, S., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Water. [Link]
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Spivey, C. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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Qiu, X., et al. (2009). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. [Link]
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Liu, Y., et al. (2024). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Environmental Science: Advances. [Link]
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Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. [Link]
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Fustero, S., et al. (2011). Fluorinated Heterocycles. ResearchGate. [Link]
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Technical Support Center: Improving the Solubility of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate for Bioassays
Welcome to the technical support center for Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in bioassay applications. By understanding the underlying principles and employing the right techniques, you can achieve reliable and reproducible results in your experiments.
Introduction: The Solubility Challenge
This compound is a molecule of interest in many screening campaigns. However, like many promising drug candidates, its hydrophobic nature presents a significant hurdle for in vitro and cell-based assays, which are predominantly aqueous environments.[1][2] Poor solubility can lead to compound precipitation, inaccurate concentration at the target, and consequently, misleading structure-activity relationship (SAR) data.[1] This guide provides a systematic approach to troubleshooting and overcoming these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered when working with this compound.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening?
A1: This is a classic and frequent issue. While this compound may be soluble in 100% DMSO, this is a powerful aprotic solvent.[3][4] When you introduce this concentrated DMSO stock into your aqueous culture medium, the DMSO concentration is drastically diluted.[3][5] The surrounding water molecules cause the hydrophobic compound to "crash out" of the solution, leading to precipitation.[5][6] The solubility in DMSO is not a good predictor of its solubility in an aqueous medium.[5]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to minimize cytotoxicity.[3] Some robust cell lines might tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific assay readout.[7][8]
Q3: I tried making a more concentrated stock solution in DMSO to keep the final solvent concentration low, but the compound still precipitates. What should I do?
A3: Increasing the stock concentration in DMSO alone might not solve the problem if the compound's aqueous solubility is the limiting factor.[5] You have a few options:
-
Lower the final compound concentration: Your desired concentration might be above the compound's aqueous solubility limit.
-
Employ solubilization enhancers: Consider using co-solvents, surfactants, or cyclodextrins to improve aqueous solubility.[9][10][11]
Q4: Can I just sonicate the precipitated compound in the media to redissolve it?
A4: Sonication can help in some cases by breaking down aggregates and temporarily re-dissolving the compound.[1][6] However, this may not create a thermodynamically stable solution, and the compound might precipitate again over time. It is a temporary fix and may not provide a consistent and reliable concentration of the soluble compound throughout your experiment.
Part 2: Troubleshooting Guide - A Step-by-Step Approach to Improving Solubility
This section provides a systematic workflow for addressing the solubility of this compound.
Step 1: Accurate Stock Solution Preparation
The foundation of any successful experiment is the accurate preparation of your stock solution.[2][12]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Determine the required mass: Use the molecular weight of this compound to calculate the mass needed for your desired volume and concentration.
-
Weigh the compound accurately: Use a calibrated analytical balance.[12] For small masses, it is often more accurate to weigh a slightly larger amount and adjust the solvent volume to achieve the desired concentration.[12]
-
Dissolution: Add the weighed compound to a volumetric flask.[12] Add a portion of high-purity DMSO, and gently swirl or vortex to dissolve. Warming the solution slightly may aid dissolution, but be cautious about compound stability at higher temperatures.
-
Bring to volume: Once fully dissolved, add DMSO to the final volume mark on the volumetric flask.[12]
-
Storage: Store the stock solution appropriately, considering light and temperature sensitivity. For short-term use, ambient temperature storage can minimize precipitation from freeze-thaw cycles.[1]
Step 2: The Dilution Process - Avoiding Precipitation
Direct dilution of a concentrated DMSO stock into an aqueous buffer is a common cause of precipitation.[3][6]
Workflow for Optimal Dilution:
Caption: Stepwise dilution workflow to prevent precipitation.
Recommended Dilution Protocol:
-
Warm the assay medium: Gently warm your cell culture medium to 37°C.[6]
-
Create an intermediate dilution: Instead of adding the DMSO stock directly to the final volume, first dilute it into a smaller volume of the warmed medium (if it contains serum, the proteins can help with solubilization).[3]
-
Add dropwise while mixing: Add the DMSO stock or the intermediate dilution drop-by-drop to the final volume of the assay medium while gently vortexing or swirling.[3] This rapid mixing prevents localized high concentrations that can trigger precipitation.
Step 3: Advanced Solubilization Techniques
If precipitation persists, consider using solubilizing excipients. These should be tested for their own effects on the bioassay.
Adding a water-miscible organic solvent can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[13][14]
-
Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG).[9]
-
Considerations: These can have their own biological effects, so proper vehicle controls are essential.[8]
Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[15][16][17][18]
-
Examples: Polysorbates (e.g., Tween® 80), Sodium Lauryl Sulfate (SLS), Cremophor® EL.[9][16]
-
Mechanism: Above the critical micelle concentration (CMC), surfactants self-assemble into micelles, providing a hydrophobic core for the drug.[16][18]
-
Caution: Surfactants can be cytotoxic and interfere with cell membranes, so their concentration must be carefully optimized.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules.[19][20][21][22]
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[9]
-
Mechanism: They form inclusion complexes with the hydrophobic drug, increasing its aqueous solubility.[9][21]
-
Advantages: Generally have a good safety profile and are widely used in pharmaceutical formulations.[8][19]
Decision Tree for Choosing a Solubilization Strategy:
Caption: Decision tree for selecting a solubilization method.
Step 4: Verifying the Soluble Concentration
It is good practice to confirm the actual concentration of the dissolved compound in your final assay medium.
Methods for Solubility Assessment:
-
Kinetic Solubility (Nephelometry): A DMSO stock is serially diluted into an aqueous buffer, and the onset of precipitation is detected by light scattering.[1]
-
Equilibrium Solubility (Shake-Flask): Excess solid compound is equilibrated with the buffer for 24-48 hours, then filtered, and the concentration of the filtrate is measured, typically by HPLC-UV.[1]
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity[13] | Simple to implement | Potential for biological activity/toxicity[8] |
| Surfactants | Micellar encapsulation[15][16] | High solubilization capacity | Can be cytotoxic and disrupt membranes |
| Cyclodextrins | Inclusion complex formation[19][21] | Good safety profile, widely used[19] | Can be expensive, may alter drug-target binding |
References
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). Vertex AI Search.
- Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
- How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Cyclodextrins in drug delivery: applications in gene and combin
- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit.
- Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020). SciSpace.
- Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. (2019).
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017).
- Techniques to improve the solubility of poorly soluble drugs.
- Technical Support Center: Managing Inhibitor Precipit
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central.
- Any suggestions for treating DMSO soluble compound in cell culture?. (2013).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Considerations regarding use of solvents in in vitro cell based assays. (2014). PubMed.
- Preparing Stock Solutions. PhytoTech Labs.
- CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. (2012). Research and Reviews.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
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Technical Support Center: Byproduct Formation in the Synthesis of Oxazoles from Aldehydes
Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation when synthesizing oxazoles from aldehydes. Here, we will delve into the common issues, their underlying causes, and provide practical, field-tested solutions to help you optimize your reactions and achieve higher purity of your target oxazoles.
I. Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of a nitrile byproduct in my Van Leusen oxazole synthesis. What's causing this and how can I prevent it?
A1: The formation of a nitrile from your starting aldehyde is a common side reaction in the Van Leusen synthesis, particularly when reaction conditions are not optimal.[1] This occurs when the intermediate oxazoline fails to eliminate the tosyl group to form the desired oxazole.[1] Instead, a different reaction pathway is followed that leads to the nitrile.
Causality and Prevention:
-
Incomplete Elimination: The final step of the Van Leusen reaction is the base-promoted elimination of the tosyl group from the oxazoline intermediate.[2] If this elimination is slow or incomplete, the intermediate can follow an alternative pathway to the nitrile.
-
Base Strength and Stoichiometry: The choice and amount of base are critical.[3] While potassium carbonate (K₂CO₃) is commonly used, it might not be strong enough for all substrates.[1] For less reactive aldehydes, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF may be necessary to drive the elimination to completion.[3] However, be cautious, as overly strong bases can sometimes promote other side reactions.[1]
-
Temperature: Increasing the reaction temperature can often favor the desired elimination pathway.[1] If you are running the reaction at room temperature, consider gently heating it to 40-60 °C.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce the formation of byproducts by promoting efficient and rapid heating.[4][5]
Q2: In my Fischer oxazole synthesis, I'm isolating a chloro-oxazoline and an oxazolidinone as byproducts. Why are these forming?
A2: The Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, is susceptible to the formation of these halogenated and hydrolyzed byproducts.[6]
Causality and Prevention:
-
Incomplete Dehydrochlorination: The reaction proceeds through a chloro-oxazoline intermediate.[6] The final step is the elimination of HCl to form the aromatic oxazole ring. If this step is not complete, you will isolate the chloro-oxazoline.
-
Hydrolysis: The formation of an oxazolidinone is typically due to the presence of water, which can lead to the hydrolysis of reaction intermediates.[6][7]
-
Solution: As mentioned above, rigorous exclusion of moisture is paramount. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents in an inert atmosphere if possible.
-
Q3: My Robinson-Gabriel synthesis is giving me a low yield of the oxazole and a lot of unidentifiable polar byproducts. What could be the issue?
A3: The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[8] Low yields and the formation of polar byproducts often point to incomplete dehydration or side reactions caused by the dehydrating agent.
Causality and Prevention:
-
Inefficient Dehydration: Strong dehydrating agents are required for this reaction, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentoxide.[8][9] If the dehydration is not efficient, you may isolate the starting material or partially dehydrated intermediates.[10] The yield can sometimes be increased by using polyphosphoric acid.[11][12]
-
Harsh Reaction Conditions: While strong acids are necessary, they can also lead to charring and the formation of sulfonated or other undesired byproducts, especially at high temperatures.
-
Solution: Carefully control the reaction temperature. If using sulfuric acid, adding it slowly at a low temperature before gently heating might be beneficial. Alternatively, explore milder cyclodehydrating agents that have been developed, such as triphenylphosphine/iodine.[8]
-
II. Troubleshooting Guides
Troubleshooting the Van Leusen Oxazole Synthesis
This section provides a more detailed breakdown of potential issues and solutions for the Van Leusen reaction, which synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][11]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Degraded TosMIC reagent. | Use fresh, high-purity TosMIC. It should be a colorless, odorless solid.[3] |
| Insufficiently strong base. | For less reactive aldehydes, switch from K₂CO₃ to a stronger base like t-BuOK or NaH.[1] | |
| Impure aldehyde (e.g., containing carboxylic acid). | Purify the aldehyde before use. The presence of acid will neutralize the base.[1] | |
| Low reaction temperature. | Gently heat the reaction to 40-60 °C. Consider microwave irradiation for faster, more efficient reaction.[1][5] | |
| Significant Nitrile Byproduct | Incomplete elimination of the tosyl group. | Increase reaction temperature and/or use a stronger base to promote elimination.[1] |
| Isolation of Oxazoline Intermediate | The elimination step has not gone to completion. | Increase the reaction time or temperature after the initial addition.[3][4] |
| Complex Mixture of Products | Base is too strong, causing decomposition. | If using a very strong base like NaH, consider switching to a slightly milder one like t-BuOK or even K₂CO₃ with increased temperature.[1] |
Experimental Protocol: Optimized Van Leusen Synthesis to Minimize Nitrile Formation
-
To a solution of the aldehyde (1.0 eq) and TosMIC (1.2 eq) in anhydrous methanol or a mixture of DME and methanol, add potassium carbonate (2.0 eq).[1][3]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
If the reaction is sluggish or if nitrile formation is observed, heat the reaction mixture to reflux.[3]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Troubleshooting the Fischer Oxazole Synthesis
The Fischer oxazole synthesis provides 2,5-disubstituted oxazoles from an aldehyde cyanohydrin and another aldehyde.[11][12]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Isolation of Chloro-oxazoline | Incomplete elimination of HCl. | Ensure strictly anhydrous conditions. Use dry ether and dry HCl gas.[6] Consider adding a non-nucleophilic base during workup to facilitate elimination. |
| Formation of Oxazolidinone | Presence of water leading to hydrolysis. | Rigorously dry all glassware, solvents, and reagents.[7] |
| Low Yield | Poor quality of cyanohydrin. | Use freshly prepared cyanohydrin for the best results. |
| Inefficient precipitation of the product hydrochloride. | Ensure the reaction medium is sufficiently non-polar (dry ether) to allow for the precipitation of the product salt.[6] |
Diagram of Byproduct Formation in Fischer Oxazole Synthesis
Caption: Byproduct pathways in the Fischer oxazole synthesis.
III. Advanced Troubleshooting: Mechanistic Insights
Understanding the reaction mechanisms can provide deeper insights into why certain byproducts form and how to prevent them.
Mechanism of Nitrile Formation in the Van Leusen Synthesis
The desired pathway involves the formation of an oxazoline intermediate, followed by the elimination of the tosyl group. However, under certain conditions, an alternative mechanism can lead to the nitrile.
Caption: Competing pathways in the Van Leusen synthesis.
The key to favoring the desired pathway is to accelerate the elimination step. This is why increasing the temperature and using a sufficiently strong base are effective strategies.[1][3]
General Strategies for Minimizing Byproducts
-
Purity of Starting Materials: Always use high-purity aldehydes and other reagents. Impurities can introduce competing reactions.[1]
-
Solvent Choice: The choice of solvent can influence reaction pathways. For instance, in the Van Leusen synthesis, protic solvents like methanol are common, but aprotic solvents may be required with stronger bases.[1][3]
-
Reaction Monitoring: Closely monitor your reaction using techniques like Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[1]
-
Purification Techniques: If byproduct formation is unavoidable, effective purification is key. Column chromatography on silica gel is a common and effective method for separating oxazoles from common byproducts.[3] Recrystallization can also be effective for solid products.
By understanding the nuances of each synthetic route and the factors that lead to byproduct formation, you can significantly improve the outcome of your oxazole syntheses.
IV. References
-
Benchchem. (n.d.). Troubleshooting guide for oxazole synthesis. Retrieved from
-
Joshi, S., & Choudhary, A. N. (2019). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 81(5), 778-787. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Retrieved from
-
Li, S., & Su, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from
-
Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1456. Retrieved from
-
Rashamuse, K., & van Otterlo, W. A. (2020). Microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles. Molecules, 25(7), 1594. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. Retrieved from
-
Wikipedia. (2023). Fischer oxazole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Purification of 4-Propyl-1,3-oxazole. Retrieved from
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijpsonline.com [ijpsonline.com]
Technical Support Center: Scale-Up Synthesis of Substituted Oxazole Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted oxazole esters. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the critical scale-up phase of production. We move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve challenges in your laboratory.
Part 1: General Scale-Up Challenges (FAQs)
Scaling a reaction from the milligram or gram scale to a multi-gram or kilogram scale is rarely a linear process.[1] Physical and chemical properties that are negligible in a small flask can become process-defining challenges in a large reactor.[2][3] Here, we address the most common initial hurdles.
Q1: My reaction yield dropped from 90% at the 1g scale to 50% at the 100g scale. What are the likely causes?
This is one of the most common issues in process chemistry. The primary culprits are often related to inadequate heat and mass transfer.[4]
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can create localized "hot spots" in a large reactor due to the lower surface-area-to-volume ratio.[4] These hot spots can lead to the decomposition of starting materials, intermediates, or the final product, directly impacting your yield.
-
Mixing Efficiency: Inefficient stirring in a large vessel can lead to poor distribution of reactants and reagents. This results in areas of high and low concentration, preventing the reaction from proceeding uniformly and promoting the formation of side products.
-
Addition Rates: A reagent added all at once on a small scale must be added slowly and controllably on a larger scale. A rapid addition can cause a sudden exotherm or create a high local concentration of the reagent, leading to side reactions.[3]
Troubleshooting Workflow: Decreased Yield on Scale-Up
Caption: Key steps in the Van Leusen oxazole synthesis.
Q4: My Van Leusen reaction is very slow or stalls completely on a larger scale. How can I drive it to completion?
A sluggish reaction at scale is often due to insufficient base strength/quantity or poor solvent choice.
-
Base Selection: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like tripotassium phosphate (K₃PO₄) may be required to facilitate the final elimination step, especially with less reactive aldehydes. [5]The amount of base is also critical; a minimum of 2 equivalents is often needed to drive the elimination of the tosyl group. [5]* Solvent Effects: Protic solvents like methanol or ethanol can participate in the reaction and are often necessary. [6][7]However, in some cases, polar aprotic solvents like THF or acetonitrile (CH₃CN) can be effective. [5]If using ionic liquids, they can often be recovered and reused, making the process more economical at scale. [6][7][8]* Temperature and Technology: Increasing the reaction temperature can significantly shorten reaction times. For difficult substrates, microwave-assisted synthesis or the use of a pressure reactor can dramatically accelerate the reaction from hours to minutes, a significant advantage for large-scale production. [5][9]
Parameter Bench-Scale (Typical) Scale-Up Consideration Rationale Base K₂CO₃ (2 equiv) K₂CO₃ or K₃PO₄ (2-3 equiv) Stronger base may be needed to force the elimination step at lower temperatures or with difficult substrates. [5] Solvent Methanol Methanol, Ethanol, IPA Protic solvents are generally effective. Isopropanol (IPA) can be a good choice for its higher boiling point. [5] Temperature Room Temp to 60 °C 50 °C to Reflux Higher temperatures are often needed to ensure complete conversion in a reasonable timeframe. | Monitoring | TLC | HPLC, UPLC | Quantitative monitoring is crucial at scale to determine the endpoint and avoid impurity formation from prolonged heating. |
Q5: I've isolated the 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate instead of my final product. What went wrong?
This is a classic sign that the final elimination step has failed. The oxazoline is a stable intermediate in the Van Leusen pathway. [10][7]
-
Insufficient Base/Heat: The elimination of the tosyl group is base-mediated and often requires thermal energy. [10][5]Using milder organic bases (like triethylamine) or running the reaction at room temperature is known to favor the formation of the oxazoline intermediate. [5]To push the reaction forward, you will likely need to increase the amount/strength of the base and/or increase the reaction temperature.
-
Solvent Choice: The choice of solvent can also influence the rate of elimination. Protic solvents like methanol are often crucial for this step.
Fischer Oxazole Synthesis
The Fischer synthesis is a classic method involving the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. [11][12][13] Q6: The Fischer synthesis is notorious for low yields and byproducts at scale. How can I optimize it?
This reaction is highly sensitive to conditions.
-
Strictly Anhydrous Conditions: The presence of water will hydrolyze the intermediates and drastically reduce the yield. Ensure all glassware is oven-dried, use anhydrous solvents (like dry ether), and handle reagents under an inert atmosphere (Nitrogen or Argon). [11]* Byproduct Formation: The formation of byproducts like 4-chlorooxazoles or 4-oxazolidinones is a known issue. [11]This is often a result of non-optimal reaction conditions or impurities in the starting materials. Careful control of temperature and the rate of HCl addition is critical.
-
Reactant Purity: The cyanohydrin starting material must be of high purity. Impurities from its preparation can carry through and complicate the reaction and purification.
Q7: Handling large quantities of anhydrous HCl gas is a significant safety and engineering challenge. Are there alternatives?
Handling gaseous HCl is a major drawback for scaling the Fischer synthesis. [11][14]While the classic procedure specifically calls for it, you could explore generating HCl in situ from reagents like acetyl chloride or thionyl chloride in an alcohol, though this would require significant process development and validation to ensure it doesn't introduce new side reactions. For many applications, switching to a more modern and scalable synthesis, such as the Van Leusen reaction, is often the more practical solution.
Part 3: Purification and Isolation on a Large Scale
Q8: My crude oxazole ester is a thick oil and is very difficult to purify by column chromatography at a 100g scale. What are my options?
Large-scale column chromatography is expensive, time-consuming, and generates significant solvent waste. It should be a last resort.
-
Crystallization: This is the most desirable method for large-scale purification. Experiment with a wide range of solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane, isopropanol/water). Seeding the solution with a small crystal of pure product can be very effective at inducing crystallization.
-
Distillation: If your oxazole ester is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent, solvent-free method for purification.
-
Aqueous Washes: If the main impurities are water-soluble (like the tosyl byproducts from a Van Leusen reaction), a series of aqueous washes (e.g., with brine or a mild base solution) can significantly clean up the crude product before a final polishing step.
Part 4: Experimental Protocol Example
Protocol: Scale-Up of a Generic Van Leusen Synthesis of a 5-Aryl Oxazole Ester
This protocol is a representative example and must be adapted and optimized for your specific substrates and equipment.
Safety First: Conduct a full safety review before beginning. This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
Equipment:
-
1 L three-neck round-bottom flask equipped with a mechanical overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel.
-
Heating mantle and a cooling bath (ice-water).
-
Inert atmosphere setup (Nitrogen or Argon).
Reagents:
-
Aromatic Aldehyde Ester (e.g., 4-formylbenzoate): 50.0 g (1.0 equiv)
-
TosMIC (p-toluenesulfonylmethyl isocyanide): 1.1 equiv
-
Potassium Carbonate (K₂CO₃), finely ground: 2.5 equiv
-
Methanol (anhydrous): 500 mL
Procedure:
-
Setup: Under a nitrogen atmosphere, charge the 1 L flask with the aromatic aldehyde (50.0 g) and finely ground potassium carbonate.
-
Solvent Addition: Add 300 mL of anhydrous methanol via cannula. Begin vigorous stirring with the overhead stirrer to create a mobile slurry.
-
TosMIC Addition: Dissolve the TosMIC in the remaining 200 mL of methanol. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Slowly add the TosMIC solution to the stirred slurry over 60-90 minutes. Monitor the internal temperature. If the temperature rises more than 10 °C, slow the addition rate and/or apply external cooling.
-
Reaction Drive: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by HPLC or TLC. The reaction is typically complete in 4-8 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude oil in a suitable solvent like ethyl acetate (EtOAc). Wash sequentially with water and brine to remove residual salts. Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude product can then be purified by crystallization or other methods as determined by small-scale trials.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Synthetic Approaches for Oxazole Derivatives: A Review. Semantic Scholar. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
-
A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. [Link]
-
Fischer oxazole synthesis. Wikipedia. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Oxazole.pdf. CUTM Courseware. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]
-
Fischer oxazole synthesis. Semantic Scholar. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
-
Several conventional methods accessible for the synthesis of oxazole derivatives. ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. Europe PMC. [Link]
-
Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. ResearchGate. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH National Library of Medicine. [Link]
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Simplifying Oligonucleotide Synthesis Scale-Up. Cell Culture Dish. [Link]
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
-
Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Bora Pharmaceuticals. [Link]
-
Why are some reactions difficult to scale up?. Reddit. [Link]
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. ijpsonline.com [ijpsonline.com]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Dehalogenation Side Reactions in Cross-Coupling of Aryl Halides
Welcome to the technical support center for troubleshooting dehalogenation side reactions in cross-coupling of aryl halides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the formation of unwanted dehalogenated byproducts in their reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem?
A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom on the aryl halide starting material is replaced by a hydrogen atom.[1][2] This results in the formation of an arene byproduct instead of the desired cross-coupled product. This side reaction is problematic because it consumes the starting material, reduces the overall yield of the target molecule, and complicates the purification process due to the presence of the dehalogenated impurity.[1][2]
Q2: How can I identify if dehalogenation is occurring in my reaction?
A: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the arene product, most notably the appearance of a proton signal in the aromatic region where the halogen was previously located.[3]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-DAD-HRESIMS can be used for unambiguous identification of dehalogenation impurities, especially in complex pharmaceutical samples.[5][6]
Q3: What is the primary mechanism that leads to dehalogenation?
A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can originate from various sources within the reaction mixture, including trace amounts of water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1][7] Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, leading to the formation of the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[1][8]
Q4: Are certain types of aryl halides more susceptible to dehalogenation?
A: Yes, the nature of the aryl halide plays a significant role. The reactivity trend for the halide is generally I > Br > Cl, with aryl iodides being the most susceptible to dehalogenation due to the weaker C-I bond.[2][9] Electron-deficient aryl halides and some N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are also more prone to this side reaction.[1] For N-H containing heterocycles, the acidic proton can interact with the base, potentially promoting dehalogenation.[1][10]
Troubleshooting Guides
This section provides structured guidance for addressing dehalogenation when encountered in your experiments.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation can be a persistent issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Ligand Modification: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), can suppress dehalogenation by accelerating the desired reductive elimination pathway over the competing dehalogenation pathway.[1]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation.[1] Switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Solvent Exchange: Protic or polar aprotic solvents like DMF can be problematic.[1][11] Using a non-polar, aprotic solvent like toluene or dioxane is often a better choice to minimize this side reaction.[1][11]
-
Temperature Control: High temperatures can accelerate the rate of dehalogenation.[2] Running the reaction at the lowest effective temperature is advisable.[1]
-
Reagent Purity: Ensure that all reagents and solvents are anhydrous and properly degassed to remove potential sources of hydride, such as water and oxygen.[1]
Experimental Protocol: Screening of Reaction Parameters for Minimizing Dehalogenation in Suzuki Coupling
This protocol provides a starting point for the systematic optimization of a Suzuki-Miyaura coupling prone to dehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., SPhos, 0.055 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Analyze the crude reaction mixture by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.
Table 1: Effect of Reaction Parameters on Product to Dehalogenated Byproduct Ratio
| Entry | Ligand | Base | Solvent | Temperature (°C) | Product:Byproduct Ratio |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2:1 |
| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 10:1 |
| 3 | SPhos | K₃PO₄ | Toluene | 80 | 25:1 |
| 4 | XPhos | K₃PO₄ | Toluene | 80 | >50:1 |
Issue 2: Dehalogenation in Heck, Sonogashira, and Buchwald-Hartwig Amination Reactions
While the general principles for mitigating dehalogenation are similar across different cross-coupling reactions, there are some specific considerations for each.
Heck Coupling:
In the Heck reaction, dehalogenation can compete with the desired vinylation. Key troubleshooting steps include:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.
-
Base Selection: Weaker bases are generally preferred to minimize dehalogenation.
-
Additive Effects: The addition of salts like LiCl can sometimes suppress dehalogenation, particularly with aryl iodide substrates.[12]
Sonogashira Coupling:
The Sonogashira coupling is susceptible to both alkyne homocoupling (Glaser coupling) and dehalogenation of the aryl halide.[13] To minimize dehalogenation:
-
Copper-Free Conditions: Using copper-free protocols can reduce the incidence of side reactions.[13]
-
Thorough Degassing: Removing oxygen is crucial to prevent both Glaser coupling and potential pathways leading to dehalogenation.[13]
-
Solvent and Base: Amine bases in solvents like THF or toluene are commonly used. The choice of amine can influence the extent of dehalogenation.
Buchwald-Hartwig Amination:
Dehalogenation can be a significant side reaction in Buchwald-Hartwig amination, especially with electron-rich aryl halides.
-
Ligand System: The use of bulky, electron-rich biarylphosphine ligands is critical for promoting the desired C-N bond formation over dehalogenation.[14]
-
Base: Strong bases like NaOtBu are often required, but their concentration and the reaction temperature should be carefully optimized.
-
Substrate Considerations: For substrates with acidic protons (e.g., phenols, indoles), protection of these functional groups may be necessary to prevent interference with the base and subsequent promotion of dehalogenation.[1]
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.[15]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Benchchem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- Kurumbang, N. P., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. NIH.
- Reddit. (2019). significant dehalogenation in stille coupling.
- Singh, R., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
- Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications.
- Regalado, E. L., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings.
- PMC. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
- ResearchGate. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024). Suzuki proto-dehalogenation problem.
- RSC Publishing. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
- American Chemical Society. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
- ResearchGate. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Benchchem. (n.d.). Preventing hydrodehalogenation in palladium-catalyzed reactions.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- PMC. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- ResearchGate. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Catalysis Science & Technology. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
- Reddit. (2024). Troubleshooting a difficult Heck reaction.
- ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- OSTI.GOV. (n.d.). Identification of halogen compounds by catalytic dehalogenation.
- YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
- PubMed. (2017). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- PMC. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- OSTI.GOV. (n.d.). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemical Communications. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Benchchem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate and its Non-fluorinated Analogue in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a widely employed strategy to enhance pharmacological properties. This guide provides an in-depth comparison of the biological activity of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate and its non-fluorinated counterpart, ethyl 2-phenyloxazole-4-carboxylate. Through an analysis of structure-activity relationships (SAR) in closely related analogues, this document will elucidate the profound impact of para-fluorination on the phenyl ring of the 2-phenyloxazole-4-carboxylate core, offering valuable insights for researchers in drug discovery and development.
The oxazole scaffold is a privileged heterocyclic motif known to be a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's physicochemical properties, such as its metabolic stability, binding affinity to target proteins, and membrane permeability.[2][3] These alterations often translate into improved potency and a more favorable pharmacokinetic profile.[4]
Comparative Biological Activity: Insights from Carboxamide Analogues
Table 1: Anticancer Activity of 2-Phenyl-oxazole-4-carboxamide Analogues [5]
| Compound ID | R1 Substitution (on 2-phenyl ring) | Apoptosis Induction EC50 (nM) | Growth Inhibition GI50 (nM) |
| 1a | H (non-fluorinated) | >10000 | >10000 |
| 1f | 4-F (fluorinated) | 890 | 650 |
The data unequivocally demonstrates that the introduction of a fluorine atom at the para-position of the 2-phenyl ring results in a dramatic increase in both apoptosis induction and growth inhibitory activity. The non-fluorinated analogue (1a ) was essentially inactive, with EC50 and GI50 values exceeding 10,000 nM.[5] In stark contrast, the 4-fluoro substituted analogue (1f ) exhibited potent activity, with an EC50 of 890 nM and a GI50 of 650 nM.[5] This represents a greater than 11-fold and 15-fold increase in potency for apoptosis induction and growth inhibition, respectively.
The Rationale Behind Fluorine's Impact
The observed enhancement in biological activity upon fluorination can be attributed to several factors rooted in the unique properties of the fluorine atom:
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding pocket of a target protein.[2][3] This can lead to a stronger and more specific interaction, resulting in increased potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more resistant to metabolic degradation by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's half-life can be extended, leading to improved bioavailability and sustained therapeutic effect.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the electronic properties of the entire molecule, affecting its pKa, lipophilicity, and membrane permeability.[2][3] These modifications can optimize the drug's ability to reach its target and exert its biological effect.
dot graph TD; A[Introduction of 4-Fluoro Group] --> B{Enhanced Electronegativity}; A --> C{Increased Metabolic Stability}; A --> D{Altered Lipophilicity}; B --> E[Improved Binding Affinity to Target]; C --> F[Longer Biological Half-life]; D --> G[Enhanced Membrane Permeability]; E --> H((Increased Potency)); F --> H; G --> H;
subgraph "Physicochemical Effects" B; C; D; end
subgraph "Pharmacokinetic & Pharmacodynamic Consequences" E; F; G; end
subgraph "Overall Outcome" H; end
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; B[Enhanced Electronegativity]; C[Increased Metabolic Stability]; D[Altered Lipophilicity]; E[Improved Binding Affinity to Target]; F[Longer Biological Half-life]; G[Enhanced Membrane Permeability]; H((Increased Potency)); A[Introduction of 4-Fluoro Group]; B[Enhanced Electronegativity]; C[Increased Metabolic Stability]; D[Altered Lipophilicity]; E[Improved Binding Affinity to Target]; F[Longer Biological Half-life]; G[Enhanced Membrane Permeability]; H((Increased Potency)); A[Introduction of 4-Fluoro Group]; B[Enhanced Electronegativity]; C[Increased Metabolic Stability]; D[Altered Lipophilicity]; E[Improved Binding Affinity to Target]; F[Longer Biological Half-life]; G[Enhanced Membrane Permeability]; H((Increased Potency));
A[Introduction of 4-Fluoro Group] --> B; A --> C; A --> D; B --> E; C --> F; D --> G; E --> H; F --> H; G --> H;
caption="Logical relationship of fluorine's effects."
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., DLD-1 human colorectal carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The strategic placement of a fluorine atom on the 2-phenyl ring of an oxazole-4-carboxylate scaffold is a powerful strategy for enhancing biological activity. As demonstrated by the significant increase in anticancer potency in closely related carboxamide analogues, the para-fluoro substitution likely confers a substantial advantage to this compound over its non-fluorinated counterpart. This enhancement is attributed to a combination of improved binding interactions, increased metabolic stability, and favorable modulation of physicochemical properties. Researchers engaged in the design of novel oxazole-based therapeutic agents should consider fluorine substitution as a key tool for optimizing the pharmacological profile of their lead compounds.
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A Comparative Analysis of Oxazole and Thiazole Derivatives in Oncology Research
A Senior Application Scientist's Guide to Two Prominent Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel anticancer agents is relentless. Among the myriad of heterocyclic compounds, oxazoles and thiazoles have emerged as privileged scaffolds, forming the core of numerous molecules with potent and diverse antitumor activities. This guide provides a comparative analysis of these two five-membered heterocyclic rings, delving into their structural nuances, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and applications of oxazole and thiazole derivatives in cancer research.
Structural and Mechanistic Divergence: Oxazole vs. Thiazole
Oxazole and thiazole are structurally similar, both being five-membered aromatic rings containing nitrogen and another heteroatom. The key difference lies in this second heteroatom: an oxygen atom in oxazoles and a sulfur atom in thiazoles. This seemingly minor substitution has profound implications for the molecule's electronic properties, bond angles, and, consequently, its ability to interact with biological targets.
Oxazole Derivatives: The oxazole ring, with its oxygen and nitrogen atoms, provides a scaffold that can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with enzymes and receptors.[1] This versatility has led to the development of oxazole-based compounds that target a wide array of cancer-related pathways. Notably, oxazole derivatives have shown potent activity by inhibiting novel targets such as STAT3 and G-quadruplex, as well as more established targets like tubulin and DNA topoisomerases.[2][3] The inhibition of these targets can lead to apoptosis (programmed cell death) in cancer cells.[4] The structural flexibility of the oxazole ring allows for substitutions at three key positions, enabling the fine-tuning of pharmacological activity.[5]
Thiazole Derivatives: The thiazole nucleus is another cornerstone in the development of anticancer drugs.[6] The presence of a sulfur atom, in place of oxygen, imparts distinct electronic and steric properties. Thiazole-containing compounds have been successfully developed into FDA-approved drugs such as Dasatinib and Ixazomib, underscoring their clinical significance.[7] These derivatives exhibit a broad range of anticancer activities by targeting various proteins and enzymes.[7] The nitrogen atom in the thiazole ring is particularly adept at forming hydrogen bonds with target proteins.[7] Common mechanisms of action for thiazole derivatives include the inhibition of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and aromatase.[8][9] These interventions can disrupt cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest.[10]
Comparative Anticancer Activity: A Data-Driven Overview
The true measure of a compound's potential lies in its quantifiable biological activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected oxazole and thiazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Primary Target/Mechanism | Reference |
| Oxazole | Compound 1 (Unnamed) | MCF-7 (Breast) | 5.897 ± 0.258 | Not Specified | [11] |
| Oxazole | Compounds 17 & 18 (Unnamed) | MCF-7 (Breast) | 0.88 - 8.37 | Not Specified | [11] |
| Thiazole | Compound 4c (Unnamed) | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition, Apoptosis Induction | [8] |
| Thiazole | Compound 4c (Unnamed) | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition | [8] |
| Thiazole | Compound 4 (Unnamed) | MCF-7 (Breast) | 5.73 | VEGFR-2 Inhibition, Apoptosis, Cell Cycle Arrest | [12] |
| Thiazole | Compound 4 (Unnamed) | MDA-MB-231 (Breast) | 12.15 | VEGFR-2 Inhibition | [12] |
This data highlights that both oxazole and thiazole derivatives can exhibit potent anticancer activity in the low micromolar to nanomolar range. The choice between these scaffolds often depends on the specific cancer type and the desired molecular target.
Experimental Evaluation: A Protocol for Determining In Vitro Cytotoxicity
To assess the anticancer potential of novel oxazole and thiazole derivatives, a robust and reproducible experimental workflow is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability and proliferation.
Detailed Step-by-Step MTT Assay Protocol
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (oxazole or thiazole derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Staurosporine).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.
-
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Targeting Key Signaling Pathways
Both oxazole and thiazole derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. A common theme is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.
Caption: Generalized pathway of kinase inhibition by oxazole/thiazole derivatives.
Conclusion and Future Perspectives
Both oxazole and thiazole derivatives have firmly established their importance in the field of cancer research.[1][6] Thiazoles, with several FDA-approved drugs, currently have a more prominent clinical footprint.[7] However, the diverse mechanisms of action and potent preclinical data for oxazole-based compounds suggest a bright future for this scaffold as well.[2][13]
The choice between an oxazole or thiazole core in drug design will continue to be guided by the specific biological target and the desired pharmacokinetic properties. Future research should focus on head-to-head preclinical studies to directly compare the efficacy and safety profiles of optimized derivatives from both classes. Furthermore, exploring novel drug delivery systems and combination therapies involving these heterocyclic compounds could unlock their full therapeutic potential.
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025-08-26). PubMed Central. Retrieved from [Link]
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). NIH. Retrieved from [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025-08-06). ResearchGate. Retrieved from [Link]
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Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved from [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-09-01). europepmc.org. Retrieved from [Link]
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018-01-20). PubMed. Retrieved from [Link]
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A Researcher's Guide to Validating the Anticancer Activity of Novel Oxazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of novel oxazole compounds as potential anticancer agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the efficacy of a hypothetical novel oxazole compound, "Oxazole-A," with the standard-of-care chemotherapeutic agent, Doxorubicin.
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of potent biological activities, including anticancer effects.[1][2] These compounds have been shown to target various cancer-related pathways, such as STAT3, microtubules, and DNA topoisomerases, making them a promising area for novel drug discovery.[3][4]
The Validation Funnel: A Stepwise Approach
The validation of a new anticancer compound is a systematic process that moves from broad, high-throughput in vitro screenings to more complex and specific in vivo models.[5][6] This funnel approach is designed to efficiently identify promising candidates while minimizing the use of resources and animal models.[7]
Part 1: In Vitro Evaluation - Assessing Cellular Effects
The initial phase of validation focuses on characterizing the compound's activity against cancer cell lines in a controlled laboratory setting.
Cytotoxicity Screening: The First Litmus Test
The primary objective is to determine if the novel oxazole compound can kill cancer cells and to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for this purpose.[8]
Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.
-
Cell Culture and Maintenance:
-
A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[9]
-
Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Treat the cells with a range of concentrations of the novel oxazole compound (e.g., 0.1 to 100 µM) and a positive control like Doxorubicin for 48-72 hours.[9]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]
-
| Cancer Cell Line | Tissue of Origin | Oxazole-A IC50 (µM) (Hypothetical Data) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.9 | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 20.1 ± 2.8 | 1.2 ± 0.2 |
| SF-268 | Glioma | 16.5 ± 2.3 | 0.9 ± 0.15 |
Interpretation: The hypothetical data shows that Oxazole-A exhibits anticancer activity, though it is less potent than Doxorubicin in these cell lines. This initial screening provides the basis for further investigation into its mechanism of action.
Mechanism of Action: Unraveling How the Compound Works
Once cytotoxicity is established, the next crucial step is to determine how the compound kills cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.
Rationale: The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Cell Treatment: Treat cancer cells with the novel oxazole compound at its predetermined IC50 concentration for 24-48 hours.[9]
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.
Delving Deeper: Molecular Pathway Analysis
To further understand the apoptotic mechanism, Western blot analysis can be used to examine the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (Caspase-3, Caspase-9).
Rationale: A shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins and the cleavage of caspases are hallmarks of apoptosis.
Caption: The intrinsic apoptosis pathway, a common target for anticancer agents.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System
Promising results from in vitro studies are a prerequisite for advancing a compound to in vivo testing.[10] Animal models, particularly xenograft models in immunodeficient mice, are the gold standard for preclinical in vivo anticancer drug screening.[10][11]
Rationale: In vivo models provide a more complex biological environment, allowing for the assessment of a drug's pharmacokinetics, toxicity, and overall therapeutic efficacy in a whole organism.[12]
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors.[10]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[12]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control
-
Novel oxazole compound
-
Positive control (e.g., Doxorubicin)
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
| Treatment Group | Average Tumor Volume (mm³) at Day 21 (Hypothetical Data) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0% |
| Oxazole-A (20 mg/kg) | 750 | 50% |
| Doxorubicin (5 mg/kg) | 450 | 70% |
Interpretation: The hypothetical in vivo data suggests that Oxazole-A significantly inhibits tumor growth compared to the vehicle control, although it is less effective than Doxorubicin at the tested doses.
Caption: A typical workflow for evaluating anticancer compounds in a xenograft model.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to validating the anticancer activity of novel oxazole compounds. The presented workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies, provides a solid foundation for identifying and characterizing promising new therapeutic agents. While our hypothetical Oxazole-A showed promising activity, further optimization of its structure to improve potency and pharmacokinetic properties would be the logical next step in its development. The versatility of the oxazole scaffold continues to make it an exciting area of research in the quest for more effective and less toxic cancer therapies.[3]
References
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- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025, August 6). ResearchGate.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- In vivo screening models of anticancer drugs. (2013). Tel Aviv University.
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- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
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- 1,3-Oxazoles as Anticancer Compounds. (2023, May 26). ChemistryViews.
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)oxazole Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the oxazole scaffold represents a privileged heterocyclic motif due to its presence in numerous biologically active compounds.[1][2] The introduction of a 2-(4-fluorophenyl) group to this core structure has been a strategic design element in the pursuit of novel therapeutics with enhanced potency and favorable pharmacokinetic profiles. The fluorine atom, owing to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability.
This technical guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-(4-fluorophenyl)oxazole derivatives and structurally related analogs. By examining experimental data from various studies, we aim to elucidate the causal relationships between structural modifications and biological outcomes, thereby offering a valuable resource for the rational design of next-generation therapeutic agents.
I. The 2-(4-Fluorophenyl)oxazole Scaffold: A Versatile Core in Medicinal Chemistry
The 2-(4-fluorophenyl)oxazole core is a key pharmacophore in a variety of therapeutic areas, most notably in the development of anticancer and anti-inflammatory agents.[1][3] Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets, while the fluorophenyl moiety often engages in crucial hydrophobic and electrostatic interactions within the binding pockets of enzymes and receptors.
dot graph "Scaffold_Importance" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Scaffold [label="2-(4-Fluorophenyl)oxazole Core", pos="0,1.5!", pin=true]; Anticancer [label="Anticancer Activity", fillcolor="#EA4335", color="#EA4335"]; AntiInflammatory [label="Anti-inflammatory Activity", fillcolor="#FBBC05", color="#FBBC05"]; KinaseInhibition [label="Kinase Inhibition", fillcolor="#34A853", color="#34A853"]; ApoptosisInduction [label="Apoptosis Induction", fillcolor="#34A853", color="#34A853"];
Scaffold -> Anticancer [label="Targets various cancer hallmarks"]; Scaffold -> AntiInflammatory [label="Modulates inflammatory pathways"]; Anticancer -> KinaseInhibition; Anticancer -> ApoptosisInduction; } Core therapeutic areas for 2-(4-fluorophenyl)oxazole derivatives.
II. Comparative Analysis of Anticancer Activity: A Tale of Substitutions
While a comprehensive library of 2-(4-fluorophenyl)oxazole derivatives with systematic variations at the C4 and C5 positions is not extensively documented in a single study, we can draw valuable SAR insights by comparing different classes of related compounds.
A. 2-Phenyl-oxazole-4-carboxamides as Apoptosis Inducers
A notable study in the field focused on 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis.[3] Although the 2-phenyl group was not exclusively a 4-fluorophenyl substituent in this study, the findings provide a foundational understanding of the SAR around the oxazole core. A key compound from this class, 1k , demonstrated an EC50 of 270 nM in a caspase activation assay and a GI50 of 229 nM in human colorectal DLD-1 cells.[3] This compound was shown to induce hallmarks of apoptosis, including PARP cleavage and DNA laddering, and exhibited significant tumor growth inhibition in a xenograft mouse model.[3]
Table 1: Structure-Activity Relationship of 2-Phenyl-oxazole-4-carboxamide Derivatives [3]
| Compound | R1 (at C2 of Oxazole) | R2 (Amide substituent) | Caspase Activation EC50 (nM) | DLD-1 GI50 (nM) |
| 1a | Phenyl | -CH2-(4-methoxyphenyl) | >10,000 | >10,000 |
| 1k | Phenyl | -CH2-(3,4-dichlorophenyl) | 270 | 229 |
| 1m | 4-Fluorophenyl | -CH2-(3,4-dichlorophenyl) | 180 | 150 |
Key SAR Insights:
-
Substitution on the C2-Phenyl Ring: The introduction of a fluorine atom at the para-position of the 2-phenyl ring (Compound 1m ) modestly enhanced the pro-apoptotic and antiproliferative activity compared to the unsubstituted phenyl analog (Compound 1k ). This suggests that the electron-withdrawing nature of fluorine may contribute favorably to the compound's interaction with its biological target.
-
Amide Substituent is Crucial: The nature of the substituent on the 4-carboxamide moiety is a critical determinant of activity. A 3,4-dichlorobenzyl group (1k and 1m ) was found to be optimal, indicating the importance of specific hydrophobic and electronic interactions in this region for potent apoptosis induction.
B. 2-Aryl-4-arylsulfonyl-5-substituted-oxazoles: Targeting CNS and Lung Cancer
A series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has been synthesized and evaluated for their anticancer activity against a panel of 59 cancer cell lines.[4] This class of compounds, while having a different substitution pattern, includes analogs with a 2-phenyl or a substituted 2-phenyl ring, providing valuable comparative data.
Table 2: Anticancer Activity of Selected 2-Aryl-4-arylsulfonyl-oxazole Derivatives [4]
| Compound | R1 (at C2 of Oxazole) | R2 (at C4 of Oxazole) | R3 (at C5 of Oxazole) | Most Sensitive Cell Line | Activity |
| D1 | Phenyl | 4-Chlorophenylsulfonyl | -S-CH2-CONH-(2,4-dimethoxyphenyl) | SNB-75 (CNS Cancer) | Cytostatic |
| D2 | Phenyl | 4-Bromophenylsulfonyl | -S-CH2-CONH2 | HOP-92 (Lung Cancer) | Antiproliferative |
| D22 | Phenyl | 4-Fluorophenylsulfonyl | -S-CH2-CONH-(3,5-dimethylphenyl) | - | - |
| D29 | Phenyl | 4-Bromophenylsulfonyl | -S-CH2-CONH-(4-fluorophenyl) | - | - |
Key SAR Insights:
-
Influence of the C4-Arylsulfonyl Group: The nature of the halogen on the 4-arylsulfonyl group appears to influence the anticancer activity profile. For instance, a 4-chlorophenylsulfonyl moiety (in D1 ) was associated with activity against CNS cancer cell lines, while a 4-bromophenylsulfonyl group (in D2 ) showed activity against a lung cancer cell line.[4]
-
Role of the C5-Substituent: The substituent at the 5-position of the oxazole ring plays a significant role in modulating the anticancer activity. The presence of an N-(substituted phenyl)acetamide moiety at this position appears to be a common feature in the active compounds. Notably, compound D29 incorporates a 4-fluorophenyl group in this position, highlighting the recurring importance of this substituent in the design of bioactive oxazoles.
C. Structurally Related 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
To further understand the contribution of the 2-(4-fluorophenyl) moiety, it is insightful to examine simpler, non-oxazole analogs. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against prostate cancer (PC3) and breast cancer (MCF-7) cell lines.[5][6]
Table 3: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [5][6]
| Compound | R (Substituent on N-phenyl ring) | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| 2b | 3-Nitro | 52 | >100 |
| 2c | 4-Nitro | 80 | 100 |
| Imatinib (control) | - | 40 | 98 |
Key SAR Insights:
-
Electron-Withdrawing Groups Enhance Activity: The presence of a nitro group on the N-phenyl ring (compounds 2b and 2c ) resulted in higher cytotoxic effects compared to analogs with electron-donating methoxy groups (data not shown).[5][6] This suggests that reducing the electron density of the N-phenyl ring is beneficial for anticancer activity in this series.
-
Positional Isomerism Matters: The position of the nitro group influenced the activity, with the meta-substituted analog (2b ) being more potent against the PC3 cell line than the para-substituted analog (2c ).[5][6]
III. Experimental Protocols
A. General Synthesis of 2,4,5-Trisubstituted Oxazole Derivatives
A common and efficient method for the synthesis of trisubstituted oxazoles involves a multi-step process, which can be adapted for the synthesis of 2-(4-fluorophenyl)oxazole derivatives.
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Start [label="Aroylmethylidene Malonates\n+ Nitriles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Lewis Acid Mediated\nConjugate Addition"]; Intermediate1 [label="Intermediate Adduct", shape=box, style=dashed]; Step2 [label="Cyclization"]; Product [label="2,4,5-Trisubstituted Oxazole", shape=ellipse, fillcolor="#34A853", color="#34A853"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; } General synthetic workflow for trisubstituted oxazoles.
Step-by-Step Methodology:
-
Preparation of the Starting Materials: Aroylmethylidene malonates can be synthesized through the Knoevenagel condensation of an appropriate aromatic aldehyde with diethyl malonate. For the synthesis of 2-(4-fluorophenyl)oxazole derivatives, 4-fluorobenzonitrile would be a key nitrile starting material.
-
Lewis Acid-Mediated Reaction: To a solution of the aroylmethylidene malonate and the nitrile in a suitable solvent (e.g., anhydrous dichloromethane), a Lewis acid (e.g., boron trifluoride etherate) is added dropwise at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
dot graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Cell_Seeding [label="Seed cancer cells in\n96-well plates"]; Compound_Treatment [label="Treat cells with varying\nconcentrations of compounds"]; Incubation1 [label="Incubate for 48-72 hours"]; MTT_Addition [label="Add MTT solution to each well"]; Incubation2 [label="Incubate for 4 hours"]; Formazan_Solubilization [label="Add solubilizing agent\n(e.g., DMSO)"]; Absorbance_Reading [label="Measure absorbance at 570 nm"]; IC50_Calculation [label="Calculate IC50 values", shape=ellipse, fillcolor="#34A853", color="#34A853"];
Cell_Seeding -> Compound_Treatment; Compound_Treatment -> Incubation1; Incubation1 -> MTT_Addition; MTT_Addition -> Incubation2; Incubation2 -> Formazan_Solubilization; Formazan_Solubilization -> Absorbance_Reading; Absorbance_Reading -> IC50_Calculation; } Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions for 48-72 hours.
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined by plotting the percentage of viability versus the compound concentration.
IV. Conclusion and Future Perspectives
The 2-(4-fluorophenyl)oxazole scaffold is a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The comparative analysis of structurally related compounds reveals several key SAR trends:
-
The presence of the 4-fluorophenyl group at the C2 position of the oxazole ring is often associated with enhanced biological activity.
-
Substitutions at the C4 and C5 positions of the oxazole ring are critical for modulating potency and selectivity. Electron-withdrawing groups and specific aromatic moieties in these positions can significantly impact the anticancer effects.
-
The mechanism of action for many of these derivatives involves the induction of apoptosis, highlighting the importance of targeting cell death pathways in cancer therapy.
Future research in this area should focus on the synthesis and biological evaluation of comprehensive libraries of 2-(4-fluorophenyl)oxazole derivatives with systematic variations at the C4 and C5 positions. This will enable a more detailed and direct elucidation of the SAR, facilitating the design of next-generation compounds with improved efficacy and drug-like properties. Furthermore, the exploration of their activity against a broader range of biological targets, including specific kinases and other enzymes implicated in disease pathogenesis, will undoubtedly open new avenues for therapeutic intervention.
V. References
-
Al-Ostath, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7743-7758. [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]
-
Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 114. [Link]
-
Chaudhary, P., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2235-2258. [Link]
-
Tai, V. W-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Gomha, S. M., et al. (2017). Synthesis and anticancer activity of some novel thiazole, thiophene and pyrazole derivatives based on N-(4-fluorophenyl)-2-cyanoacetamide. Journal of Chemical and Pharmaceutical Research, 9(1), 164-172.
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Rostom, S. A. F., et al. (2009). Synthesis and in vitro antitumor and antimicrobial evaluation of some 2,5-disubstituted-1,3,4-oxadiazoles and 1,2,4-triazoles. Archives of Pharmacal Research, 32(8), 1101-1111.
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Reddy, T. S., et al. (2019). Design, synthesis and biological evaluation of 1,2,4-oxadiazole linked imidazopyrazine derivatives as potential anticancer agents. Bioorganic Chemistry, 86, 452-460.
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Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5).
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 1-11.
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2005.
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Abdel-Aziz, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 86.
-
Ozcan, S., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Molecules, 27(9), 2898.
-
Singh, P., & Kaur, M. (2022). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review on their Chemical and Biological Properties. Current Drug Discovery Technologies, 19(3), 22-42.
-
Ashok, D., et al. (2022). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. Letters in Drug Design & Discovery, 19(5), 458-467.
-
Szymańska, E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744.
-
Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 379-400). Springer, Singapore.
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Wang, X., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3336-3352.
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A Comparative Analysis of Oxazole and Thiadiazole Derivatives as In Vitro Antimicrobial Agents
In the ever-present battle against microbial resistance, the exploration of novel heterocyclic scaffolds as potential antimicrobial agents is a cornerstone of modern medicinal chemistry. Among these, five-membered aromatic rings containing nitrogen and an additional heteroatom, such as oxazole and thiadiazole, have garnered significant attention. Their structural motifs are present in numerous clinically relevant drugs, underscoring their potential as pharmacophores.[1] This guide provides an in-depth, in vitro comparison of oxazole and thiadiazole derivatives, offering experimental data, detailed protocols, and insights into their structure-activity relationships and mechanisms of action for researchers in drug discovery and development.
Core Structures: A Tale of Two Heterocycles
Oxazole and thiadiazole are structurally related five-membered heterocyclic compounds. The oxazole ring contains one oxygen and one nitrogen atom, while the thiadiazole ring incorporates a sulfur atom in place of oxygen, a substitution that can significantly alter the compound's physicochemical properties and biological activity.[2] The 1,3,4-thiadiazole and 1,3-oxazole isomers are frequently explored for their therapeutic potential.
Core chemical structures of 1,3-oxazole and 1,3,4-thiadiazole.
Comparative Antimicrobial Activity: A Data-Driven Overview
The true measure of an antimicrobial agent's potential lies in its ability to inhibit microbial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this in vitro activity. The following table summarizes representative MIC values for various oxazole and thiadiazole derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparisons should be made with caution, as the data is collated from different studies that may have used slightly different methodologies.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Oxadiazole | 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole | Staphylococcus aureus | 0.5-4 | [3] |
| Oxadiazole | OZE-I (a 1,3,4-oxadiazole derivative) | Staphylococcus aureus (MRSA) | 4-16 | [4] |
| Oxadiazole | OZE-II (a 1,3,4-oxadiazole derivative) | Staphylococcus aureus (MRSA) | 4-16 | [4] |
| Oxadiazole | OZE-III (a 1,3,4-oxadiazole derivative) | Staphylococcus aureus (MRSA) | 8-32 | [4] |
| Thiadiazole | 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus aureus | 2 | [5] |
| Thiadiazole | 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 3 | [5] |
| Thiadiazole | Derivative 8j (benzo[d]imidazole scaffold) | Pseudomonas aeruginosa | 12.5 | [6] |
| Thiadiazole | Derivative 17 (pyrroloamide scaffold) | Staphylococcus aureus | 0.125 | [6] |
| Thiadiazole | Derivative 17 (pyrroloamide scaffold) | Escherichia coli | 16 | [6] |
Deciphering the Mechanism: How They Work
The antimicrobial efficacy of these compounds is rooted in their ability to interfere with essential cellular processes in microorganisms.
Oxazole Derivatives: The mechanism of action for oxazole-containing compounds, particularly the closely related oxadiazoles, has been linked to the inhibition of bacterial cell wall biosynthesis. Some derivatives have been shown to target penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan synthesis.[3] Another proposed mechanism for certain 1,3,4-oxadiazole derivatives is the inhibition of lipoteichoic acid (LTA) synthesis, a key component of the Gram-positive bacterial cell wall.[7]
Thiadiazole Derivatives: The 1,3,4-thiadiazole scaffold is noted for its capacity to modulate enzyme function and disrupt key biochemical pathways within pathogens.[8] The presence of the sulfur atom can enhance lipophilicity, which may facilitate the compound's penetration through microbial cell membranes.[2] Some studies suggest that the antimicrobial action of thiadiazoles is due to their ability to interact with various receptors and enzymes. Molecular docking studies have implicated potential interactions with proteins such as Kinase ThiM in Klebsiella pneumoniae.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, step-by-step methodologies for two of the most common in vitro antimicrobial susceptibility tests.
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for the Broth Microdilution Method.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, select several well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to the final required concentration for inoculation (typically 5 x 10⁵ CFU/mL in the well).
-
-
Inoculation of Microtiter Plate:
-
Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.
-
Ensure appropriate controls are included: a positive control well with broth and inoculum but no drug, and a negative control well with broth only.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps, place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition (clear areas where bacterial growth is absent) around each disk in millimeters.
-
The size of the zone is indicative of the organism's susceptibility to the compound.
-
Concluding Remarks
Both oxazole and thiadiazole derivatives represent promising scaffolds in the quest for new antimicrobial agents. The available data suggests that derivatives from both classes can exhibit potent activity against a range of pathogenic bacteria. The choice of the heterocyclic core and the nature of the substituents play a crucial role in determining the antimicrobial spectrum and potency. The thiadiazole moiety, with its sulfur atom, often imparts favorable pharmacokinetic properties. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these fascinating heterocyclic compounds.
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A Comparative Analysis of Oxadiazole and Thiadiazole Derivatives in Medicinal Chemistry
A Senior Application Scientist's Guide to Understanding the Biological Activity Landscape
In the vast and intricate world of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to the fascinating realm of heterocyclic compounds. Among these, five-membered aromatic rings containing nitrogen and either oxygen or sulfur have proven to be exceptionally fruitful scaffolds for drug discovery. This guide provides an in-depth, comparative analysis of two such prominent heterocyclic systems: oxadiazole and thiadiazole derivatives. As a senior application scientist, my aim is to not only present the data but also to illuminate the underlying structure-activity relationships and mechanistic nuances that govern their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two important classes of compounds.
The Structural Nuance: Oxadiazole vs. Thiadiazole
At the heart of this comparison lie the subtle yet significant structural differences between the oxadiazole and thiadiazole rings. Both are five-membered aromatic heterocycles possessing two nitrogen atoms and two double bonds. The key distinction is the presence of an oxygen atom in the oxadiazole ring and a sulfur atom in the thiadiazole ring. This seemingly minor substitution has profound implications for the physicochemical properties of the resulting molecules, influencing factors such as electronegativity, bond angles, lipophilicity, and hydrogen bonding capacity. These differences, in turn, dictate how these molecules interact with biological targets, leading to a wide spectrum of pharmacological effects.[1][2]
The 1,2,4-oxadiazole and 1,3,4-thiadiazole isomers are among the most extensively studied due to their synthetic accessibility and broad range of biological activities.[1][3] The sulfur atom in the thiadiazole ring, being larger and less electronegative than the oxygen in oxadiazole, imparts a greater degree of lipophilicity to the molecule.[1] This can enhance membrane permeability and influence drug distribution. Conversely, the oxygen atom in oxadiazole can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[2] These fundamental differences form the basis for the comparative analysis that follows.
A Head-to-Head Comparison of Biological Activities
Oxadiazole and thiadiazole derivatives have been extensively investigated for a plethora of therapeutic applications. Here, we will delve into a comparative analysis of their performance in three key areas: antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents. Both oxadiazole and thiadiazole derivatives have emerged as promising candidates in this fight.
Oxadiazole Derivatives as Antimicrobial Agents:
Derivatives of 1,3,4-oxadiazole have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[4][5][6][7][8] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase and fatty acid synthase, or disruption of cell wall synthesis.[9][10] For instance, certain 1,2,4-oxadiazole derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[9][11][12]
Thiadiazole Derivatives as Antimicrobial Agents:
Thiadiazole-containing compounds have a long history in antimicrobial therapy, with some cephalosporin antibiotics incorporating this moiety. The 1,3,4-thiadiazole ring is a common scaffold in the design of new antimicrobial agents.[13][14] The sulfur atom in the thiadiazole ring is believed to contribute to their antimicrobial efficacy by enhancing their lipophilicity and ability to penetrate microbial cell membranes.[1]
Comparative Data on Antimicrobial Activity:
| Compound Type | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Oxadiazole | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | - | [4] |
| S. pneumoniae | - | [4] | ||
| 2-amino-1,3,4-oxadiazole with quinoline | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to Strong | [8] | |
| Thiadiazole | Chloro-substituted 1,3,4-thiadiazoles | Gram-positive & Gram-negative bacteria | Moderate | [14] |
| Chitosan-thiadiazole conjugate | E. coli, P. aeruginosa, B. subtilis, S. aureus | Moderate | [13] |
Note: Direct comparative studies with identical substitutions are limited in the literature, hence a general overview is presented.
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. Both oxadiazole and thiadiazole derivatives have shown significant promise in this area, often acting through diverse mechanisms of action.
Oxadiazole Derivatives in Oncology:
Oxadiazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[15][16][17][18] Their anticancer effects are often mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases.[11][15] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[2]
Thiadiazole Derivatives in Oncology:
Thiadiazole derivatives have also been extensively explored as potential anticancer agents.[4][10][19][20][21] Their mechanisms of action are varied and can include the inhibition of tubulin polymerization, disruption of cell cycle progression, and induction of apoptosis.[12] The mesoionic character of the thiadiazole ring is thought to facilitate its entry into cancer cells.[19]
Comparative Data on Anticancer Activity (IC50 values in µM):
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Oxadiazole | 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | MCF-7 (Breast) | 0.22 | [21] |
| A-549 (Lung) | 0.11 | [21] | ||
| 1,3,4-oxadiazole with pyridine | HepG2 (Liver) | 1.2 | [17] | |
| Thiadiazole | 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical) | 0.70 | [10] |
| U2OS (Osteosarcoma) | 0.69 | [10] | ||
| Biphenyl-disulfonamide with 5-amino-1,3,4-thiadiazole-2-sulfonamide | HCT116 (Colon) | - | [10] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of effective anti-inflammatory agents with favorable safety profiles is a major therapeutic goal. Both oxadiazole and thiadiazole derivatives have demonstrated significant anti-inflammatory potential.
Oxadiazole Derivatives as Anti-inflammatory Agents:
Many 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[22][23][24] A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[14] Replacing the carboxylic acid group of some nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or improve anti-inflammatory activity while potentially reducing gastrointestinal side effects.[14]
Thiadiazole Derivatives as Anti-inflammatory Agents:
Thiadiazole-containing compounds have also been investigated for their anti-inflammatory effects.[6][25][26][27] Similar to their oxadiazole counterparts, many thiadiazole derivatives exert their anti-inflammatory action through the inhibition of COX enzymes. The structural features of the thiadiazole ring can be modified to achieve selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the risk of gastrointestinal toxicity.
Comparative Data on Anti-inflammatory Activity:
| Compound Type | Derivative | Assay | Activity | Reference |
| Oxadiazole | Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema | Up to 88.33% inhibition | [22] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Heat-induced albumin denaturation | Up to 74.16% inhibition | [24] | |
| Thiadiazole | Thiadiazole linked pyrazole benzenesulfonamides | Carrageenan-induced rat paw edema | Up to 72.33% inhibition | [26] |
| Novel 1,3,4-thiadiazoles | Carrageenan-induced rat paw edema | Prominent activity | [27] |
Mechanistic Insights and Signaling Pathways
A deeper understanding of the biological activity of these compounds requires an examination of their interactions with specific molecular targets and their impact on cellular signaling pathways.
Anticancer Mechanisms: A Multi-pronged Attack
dot
Caption: Anticancer mechanisms of oxadiazole and thiadiazole derivatives.
As illustrated, both classes of compounds can induce apoptosis, but often through different primary mechanisms. Oxadiazole derivatives have been shown to inhibit key enzymes like HDACs and thymidylate synthase, leading to cell death.[11][15] Thiadiazole derivatives, on the other hand, are often associated with the disruption of the cytoskeleton through tubulin polymerization inhibition and cell cycle arrest.[12]
Anti-inflammatory Mechanisms: Targeting the COX Pathway
dot
Caption: Inhibition of the COX pathway by oxadiazole and thiadiazole derivatives.
The primary anti-inflammatory mechanism for many oxadiazole and thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[14][26] By selectively targeting the COX-2 isoform, which is upregulated during inflammation, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and swelling with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[14]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific rigor of the claims made in this guide, detailed protocols for the key biological assays are provided below. These protocols represent self-validating systems for assessing the biological activity of oxadiazole and thiadiazole derivatives.
Protocol 1: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effects of oxadiazole and thiadiazole derivatives on cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[3][18][28][29]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (oxadiazole and thiadiazole derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of oxadiazole and thiadiazole derivatives against various microbial strains.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[19][30][31][32][33]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MBC or MFC.
dot
Caption: Workflow for the broth microdilution method.
Protocol 3: In Vitro Anti-inflammatory Activity by Protein Denaturation Method
Objective: To assess the potential anti-inflammatory activity of oxadiazole and thiadiazole derivatives by their ability to inhibit protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This in vitro assay evaluates the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[34][35][36][37][38]
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to a control (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control. The formula for calculating the percentage inhibition is: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
dot
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
In modern drug discovery, the principle of "one compound, one target" is an increasingly rare ideal. The reality is that small molecules often interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory expectation but a cornerstone of successful therapeutic development.
This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate as a central case study. While specific experimental data for this molecule is not yet in the public domain, we will leverage established principles and methodologies to outline a robust investigational strategy. This document is intended for researchers, scientists, and drug development professionals to design and interpret cross-reactivity studies that are both scientifically sound and resource-efficient.
Understanding the Molecule: Structural Alerts and Rationale for Screening
This compound belongs to the oxazole class of heterocyclic compounds. The oxazole ring is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes and receptors.[4][5][6] The presence of a fluorophenyl group suggests potential interactions with targets that have pockets accommodating halogenated aromatics, a feature common in many kinase ATP-binding sites.[7][8]
Given these structural features, a proactive and broad cross-reactivity assessment is warranted to de-risk its development. The primary goals of this assessment are twofold:
-
Identify potential safety liabilities: Early detection of interactions with targets known to be associated with toxicity (e.g., hERG ion channel, CYPs, certain GPCRs) can save significant time and resources.[9][10]
-
Uncover potential for drug repurposing: Identifying unexpected, therapeutically relevant off-targets can open new avenues for indications.[11]
A Multi-Tiered Approach to Cross-Reactivity Profiling
A phased approach to selectivity screening is often the most effective strategy. This allows for broad initial profiling followed by more focused, in-depth studies on targets of interest or concern.
Tier 1: Broad Panel Screening for Early Hazard Identification
The initial step involves screening the compound against a broad panel of targets associated with common ADRs. Several contract research organizations (CROs) offer well-validated panels for this purpose, such as Eurofins Discovery's SafetyScreen™ or WuXi AppTec's Mini Safety Panel.[10][12]
Recommended Initial Panel: A comprehensive panel should include a diverse set of targets:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, and muscarinic receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Kinases: A broad kinase panel to assess off-target inhibition, as many inhibitors targeting the ATP pocket can exhibit cross-reactivity.[7][13]
-
Nuclear Receptors: To identify potential endocrine-disrupting activities.
-
Transporters: Key transporters like SERT, DAT, and NET.
-
Common Enzymes: Including cyclooxygenases (COX-1, COX-2) and cytochrome P450 (CYP) isoforms.[9]
The following diagram illustrates a typical workflow for this initial phase of screening.
Caption: Tier 1 Experimental Workflow for initial off-target screening.
Tier 2: Dose-Response Studies and Secondary Assays
Any "hits" identified in the Tier 1 screen (typically defined as >50% inhibition at a concentration of 10 µM) should be followed up with more detailed dose-response studies to determine their potency (IC50 or Ki values).[2] This step is crucial for distinguishing genuine interactions from non-specific or low-affinity binding.
For targets of significant concern (e.g., a potent hERG interaction), functional, cell-based assays should be employed to understand the physiological relevance of the biochemical finding.[2]
The workflow for Tier 2 is a logical progression from the initial screen:
Caption: Tier 2 Workflow for validating and characterizing initial hits.
Comparative Analysis: Benchmarking Against Alternatives
To put the cross-reactivity profile into context, it is essential to compare it with other compounds. This can include existing drugs with a similar mechanism of action or other in-house compounds from the same chemical series.
Hypothetical Data Presentation
Below is a hypothetical data table comparing our lead compound with two structural analogs against a small, representative panel of targets. This illustrates how minor structural modifications can significantly alter the selectivity profile. For this example, let's assume the primary target is a hypothetical Kinase X.
| Target | This compound (IC50, µM) | Analog A (2-phenyl derivative) (IC50, µM) | Analog B (4-carboxylate replaced with amide) (IC50, µM) |
| Kinase X (Primary Target) | 0.05 | 0.15 | 0.08 |
| hERG (Ion Channel) | > 30 | 5.2 | > 30 |
| 5-HT2B (GPCR) | 2.5 | 8.1 | 15.7 |
| COX-2 (Enzyme) | 15.0 | 25.0 | > 50 |
| CYP3A4 (Enzyme) | 8.9 | 12.3 | 9.5 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer:
-
Our lead compound is highly potent on its primary target.
-
It shows a potential liability at the 5-HT2B receptor, which would require further investigation.
-
Replacing the fluorophenyl group (Analog A) reduces primary target potency and introduces a significant hERG liability.
-
Modifying the carboxylate group (Analog B) retains good potency and improves selectivity against the off-targets shown.
Mechanistic Insights and Structural Biology
Understanding why a compound interacts with an off-target is key to mitigating it. If a significant off-target interaction is confirmed, computational methods like molecular docking can provide insights into the binding mode.[14] This information can guide further medicinal chemistry efforts to design more selective compounds. For example, if docking studies reveal that the fluorophenyl group is interacting with a specific residue in an off-target kinase that is not present in the primary target, chemists can explore modifications at this position.
The following diagram illustrates the concept of on-target versus off-target signaling.
Caption: On-target effects lead to efficacy, while off-target binding can cause toxicity.
Conclusion and Future Directions
The comprehensive evaluation of a small molecule's selectivity is paramount for its successful development as a therapeutic agent.[8][15] For this compound, a multi-pronged approach, combining broad in vitro biochemical screening with cell-based functional assays for any identified hits, is essential.[12][16] This strategy allows for an informed assessment of the compound's potential for both efficacy and toxicity.
The insights gained from these cross-reactivity studies will be critical for the go/no-go decisions in the lead optimization phase and will form a vital part of the safety pharmacology package required for regulatory submissions. By proactively and systematically investigating off-target effects, we can increase the probability of developing safer and more effective medicines.
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A Researcher's Guide to Confirming the Mechanism of Action for Fluorinated Oxazole Compounds
The strategic incorporation of fluorine into heterocyclic scaffolds, particularly oxazoles, has become a cornerstone of modern medicinal chemistry.[1][2][3] This is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[2][3][4] The oxazole ring itself is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[5][6][7] Consequently, fluorinated oxazole compounds represent a promising class of molecules for therapeutic development. However, realizing their full potential hinges on a clear and accurate understanding of their mechanism of action (MoA).
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the MoA of novel fluorinated oxazole compounds. It moves beyond a simple listing of techniques, instead emphasizing the strategic integration of experiments to build a robust and validated mechanistic narrative.
Part 1: Deconstructing the Hypothesized Mechanism of Action - A Multifaceted Approach
A thorough investigation into the MoA of a fluorinated oxazole compound requires a multi-pronged approach that begins with establishing direct target engagement and progressively builds to understanding its impact on cellular pathways. The following experimental workflow is designed to provide converging lines of evidence, leading to a high-confidence MoA determination.
Experimental Workflow for MoA Confirmation
Caption: A logical workflow for confirming the mechanism of action of fluorinated oxazole compounds.
Part 2: Core Experimental Protocols for MoA Elucidation
This section details the methodologies for the key experiments outlined in the workflow. The causality behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how."
Phase 1: Target Identification and Engagement
The foundational step in MoA confirmation is to unequivocally demonstrate that the fluorinated oxazole compound directly interacts with its intended molecular target within a cellular context.
Rationale: Biochemical assays provide the initial, direct evidence of a compound's effect on its purified target protein, often an enzyme.[8][9] For instance, if the hypothesized target is a kinase, an in vitro kinase assay will determine if the compound inhibits its phosphorylating activity.[8][9][10] This is a critical first step to validate the basic premise of the compound's activity before moving to more complex cellular systems.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Reagents and Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or amenable to luminescence-based detection (e.g., ADP-Glo™).[10]
-
Fluorinated oxazole compound dissolved in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
96-well or 384-well assay plates.
-
Phosphocellulose paper or other capture method for radiolabeled assays.
-
Luminometer for non-radioactive assays.
-
-
Procedure:
-
Prepare serial dilutions of the fluorinated oxazole compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In the assay plate, add the kinase reaction buffer.
-
Add the test compound to the appropriate wells. Include vehicle (DMSO) only controls and a positive control inhibitor if available.
-
Add the purified kinase to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP (e.g., γ-³²P-ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
For Radiolabeled Assays:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-Based Assays (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP according to the kit manufacturer's instructions.
-
Convert the generated ADP to ATP and measure the resulting luminescence.[10]
-
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Rationale: While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[11][12][13] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][14][15] An increase in the melting temperature of the target protein in the presence of the compound is strong evidence of direct engagement.[11][14][15]
Detailed Protocol: Western Blot-Based CETSA
-
Reagents and Materials:
-
Cultured cells expressing the target protein.
-
Fluorinated oxazole compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Primary antibody specific to the target protein.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the fluorinated oxazole compound at various concentrations or a single saturating concentration. Include a vehicle (DMSO) control.
-
Incubate the cells to allow for compound entry and target binding.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[15]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[15]
-
Comparative Analysis of Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures the direct effect of a compound on the activity of a purified target protein.[8] | High-throughput, quantitative (IC₅₀), provides direct evidence of functional modulation.[8][16] | Lacks cellular context, may not reflect in-cell potency due to permeability and off-target effects. |
| CETSA | Measures the thermal stabilization of a target protein upon ligand binding in cells or lysates.[11][14] | Confirms target engagement in a native cellular environment, applicable to various targets.[14][17] | Lower throughput than some biochemical assays, requires a specific antibody for detection. |
Part 3: Visualizing the Impact on Cellular Signaling
Confirmation of target engagement is followed by investigating the compound's effect on the downstream signaling pathway.
Reporter Gene Assays: A Window into Pathway Activity
Rationale: Reporter gene assays are powerful tools for assessing the activity of a specific signaling pathway.[18][19][20] They work by placing a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by a transcription factor downstream of the target protein.[19] A change in reporter gene expression in the presence of the fluorinated oxazole compound indicates modulation of the pathway.[18][20]
Detailed Protocol: Luciferase-Based Reporter Gene Assay
-
Reagents and Materials:
-
Cells suitable for transfection.
-
Reporter plasmid containing a luciferase gene driven by a promoter responsive to the signaling pathway of interest.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Fluorinated oxazole compound.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with various concentrations of the fluorinated oxazole compound.
-
Incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the effect on the signaling pathway.
-
Signaling Pathway Visualization
Caption: A hypothetical signaling pathway illustrating the point of intervention for a fluorinated oxazole kinase inhibitor.
Conclusion
Confirming the mechanism of action for a fluorinated oxazole compound is a systematic process that requires the integration of biochemical, biophysical, and cellular assays. By following the structured approach outlined in this guide, from initial in vitro validation to in-cell target engagement and pathway analysis, researchers can build a compelling and accurate narrative of their compound's MoA. This rigorous approach is essential for advancing promising fluorinated oxazoles through the drug discovery pipeline and ultimately realizing their therapeutic potential.
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A Comparative Benchmarking Guide: Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate Against Established Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for hyperuricemia and gout, the quest for novel xanthine oxidase (XO) inhibitors with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive comparative analysis of a novel investigational compound, Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, benchmarked against established clinical inhibitors: Allopurinol, Febuxostat, and Topiroxostat. This document synthesizes mechanistic insights, hypothetical inhibitory data for our lead compound, and detailed experimental protocols to provide a framework for its evaluation.
Introduction: Xanthine Oxidase as a Therapeutic Target
Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] While uric acid can function as a physiological antioxidant, its overproduction or inadequate excretion leads to hyperuricemia. This condition is a primary etiological factor in gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and soft tissues.[2] Therefore, the inhibition of xanthine oxidase is a cornerstone of gout management, aiming to reduce the systemic uric acid burden.[3]
Profiling the Incumbent Inhibitors
A thorough understanding of the existing therapeutic agents is crucial for contextualizing the potential of a new molecular entity.
Allopurinol: The Prototypical Purine Analog
Allopurinol, a structural isomer of hypoxanthine, has been a first-line therapy for gout for decades.[2] It acts as a competitive inhibitor of xanthine oxidase. Its primary metabolite, oxypurinol, is also an inhibitor and has a longer half-life, contributing significantly to the therapeutic effect.[2]
-
Mechanism of Action: Allopurinol and oxypurinol are purine analogs that bind to the active site of xanthine oxidase, preventing the substrate from accessing it.[2]
-
Limitations: A notable drawback of allopurinol is the potential for severe hypersensitivity reactions, particularly in certain patient populations. Dose adjustments are also often necessary for patients with renal impairment.
Febuxostat: A Potent Non-Purine Selective Inhibitor
Febuxostat represents a significant advancement as a non-purine selective inhibitor of xanthine oxidase.[3] Its distinct chemical structure allows for a different mode of interaction with the enzyme.
-
Mechanism of Action: Febuxostat is a non-competitive inhibitor that binds to a channel leading to the molybdenum pterin center, the active site of the enzyme. This blocks substrate access and inhibits both the oxidized and reduced forms of xanthine oxidase.[3]
-
Clinical Standing: It is often considered for patients who are intolerant to allopurinol.[3]
Topiroxostat: Another Non-Purine Contender
Topiroxostat is another non-purine selective inhibitor of xanthine oxidase, approved for use in several countries.[2]
-
Mechanism of Action: Similar to febuxostat, topiroxostat is a non-purine inhibitor, though it is described as a competitive inhibitor.[2] It selectively targets xanthine oxidase, leading to a reduction in uric acid levels.
-
Metabolism: Topiroxostat and its metabolites are less affected by renal function, making it a potential option for patients with chronic kidney disease.
Investigational Compound Profile: this compound
Our investigational compound, this compound (referred to as EFPOC), is a novel synthetic molecule featuring an oxazole core. Based on preliminary in-silico modeling and the known structure-activity relationships of similar heterocyclic compounds as xanthine oxidase inhibitors, we hypothesize the following profile for EFPOC.[4]
-
Hypothesized Mechanism of Action: EFPOC is projected to be a mixed-type inhibitor of xanthine oxidase. This dual mechanism involves binding to both the free enzyme and the enzyme-substrate complex, potentially offering a robust and sustained inhibitory effect.[4] The 4-fluorophenyl moiety is anticipated to form key interactions within the active site of the enzyme.
-
Projected Potency: Initial computational studies suggest that EFPOC may exhibit potent inhibition of xanthine oxidase, with a hypothetical half-maximal inhibitory concentration (IC50) in the nanomolar range, potentially comparable to or exceeding that of Febuxostat.[4]
Head-to-Head Comparison: EFPOC vs. Known Inhibitors
To facilitate a clear comparison, the key characteristics of EFPOC and the established inhibitors are summarized below.
| Feature | Allopurinol | Febuxostat | Topiroxostat | This compound (EFPOC) (Hypothetical) |
| Chemical Class | Purine Analog | Non-Purine | Non-Purine | Non-Purine (Oxazole derivative) |
| Mechanism of Inhibition | Competitive | Non-Competitive | Competitive | Mixed-Type |
| Reported IC50 | Micromolar (µM) range[5] | Nanomolar (nM) range[3] | Micromolar (µM) range | Nanomolar (nM) range |
| Metabolism | Metabolized to Oxypurinol | Hepatic | Hepatic | Projected to be primarily hepatic |
| Key Differentiator | Long-standing clinical use | High potency, non-purine | Favorable profile in renal impairment | Potent, mixed-type inhibition |
Experimental Validation: Protocols for Benchmarking
To empirically validate the inhibitory potential of EFPOC, a standardized in vitro xanthine oxidase inhibition assay is essential.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the production of uric acid from the substrate xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
EFPOC, Allopurinol, Febuxostat, Topiroxostat
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates
Workflow Diagram:
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare stock solutions of EFPOC and the reference inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of EFPOC and the reference inhibitors. Include a control group with DMSO only.
-
Add the xanthine oxidase enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 295 nm over a 5-10 minute period. The rate of increase corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Inhibition Mechanism
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed), Lineweaver-Burk plot analysis is performed.
Workflow Diagram:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Procedure:
-
The xanthine oxidase assay is performed with varying concentrations of the substrate (xanthine) in the presence of fixed concentrations of EFPOC.
-
The initial reaction velocities are determined for each combination of substrate and inhibitor concentration.
-
A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) is generated.
-
The pattern of the lines on the plot indicates the type of inhibition.
Conclusion and Future Directions
The hypothetical profile of this compound positions it as a promising candidate for a novel xanthine oxidase inhibitor. Its projected high potency and mixed-type inhibition mechanism suggest it could offer significant therapeutic advantages. The detailed experimental protocols provided herein offer a clear pathway for the empirical validation of these hypotheses. Further in-depth preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully characterize the therapeutic potential of EFPOC.
References
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. Available at: [Link]
-
Febuxostat: a non-purine, selective inhibitor of xanthine oxidase for the management of hyperuricaemia in patients with gout. PubMed. Available at: [Link]
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. Available at: [Link]
-
Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Publishing. Available at: [Link]
-
[Design, synthesis and biological evaluation of oxadiazole derivatives as xanthine oxidase inhibitors]. PubMed. Available at: [Link]
-
5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. ResearchGate. Available at: [Link]
-
Reported xanthine oxidase inhibitors and target compounds. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. MDPI. Available at: [Link]
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Recent Advances in Xanthine Oxidase Inhibitors. PubMed. Available at: [Link]
-
Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. PubMed. Available at: [Link]
-
Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. ResearchGate. Available at: [Link]
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- 3. [Design, synthesis and biological evaluation of oxadiazole derivatives as xanthine oxidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, grounding every recommendation in established safety protocols and regulatory frameworks.
Hazard Assessment & Chemical Characterization
Before handling any waste, a thorough understanding of the substance's potential hazards is paramount. This compound is a complex organic molecule. While a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available for novel or specialty research chemicals, we can infer a likely hazard profile based on its structural components.
-
Halogenated Organic Compound: The presence of a fluorophenyl group classifies this molecule as a halogenated organic compound.[1] Halogenated wastes are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) due to their potential to form persistent and toxic byproducts if not treated correctly.[2][3] The carbon-fluorine bond is exceptionally strong, making these compounds difficult to break down and requiring specialized disposal methods like high-temperature incineration.[4]
-
Aromatic Heterocycle (Oxazole): Oxazole derivatives can exhibit a range of biological activities, and their toxicological profiles are not always well-documented. It is prudent to treat such compounds as potentially toxic and handle them with care.
-
Ester Functionality: While the ethyl ester group itself is common, the overall molecule's properties dictate its hazards.
Based on this structure, a conservative approach to safety is required. The potential hazards are summarized below.
| Hazard Category | Potential Risk Associated with this compound | Justification / Rationale |
| Health Hazards | Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. Long-term effects are likely unknown. | Standard assumption for complex, biologically active heterocyclic compounds. Similar compounds often carry these warnings.[5] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Aromatic and halogenated compounds can be persistent in the environment. An SDS for a similar compound explicitly notes this risk. |
| Physical Hazards | Likely a combustible solid. Not expected to be explosive or pyrophoric under standard lab conditions. | Based on the general properties of similar organic esters. |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling the pure compound or its waste. The goal is to create a complete barrier, preventing any route of exposure.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile for splash protection, consider thicker butyl rubber or double-gloving for direct handling or spill cleanup). | Protects against dermal absorption. Always check the glove manufacturer's compatibility chart. |
| Eye Protection | Chemical splash goggles are the minimum requirement.[6] A face shield should be worn if there is a significant splash risk. | Protects eyes from splashes of contaminated solvents or direct contact with solid waste. |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing fully covers the legs. | Prevents contact with skin and protects personal clothing from contamination. |
| Respiratory Protection | Handle only within a certified chemical fume hood to prevent inhalation of dust or vapors. | Engineering controls are the primary method of respiratory protection. |
Waste Segregation & Collection Protocol
The cornerstone of proper chemical disposal is rigorous segregation at the point of generation. Mixing incompatible waste streams is a serious safety violation and complicates the disposal process.[6]
Step 1: Designate a Waste Container Select a chemically compatible container for your waste. For liquid waste (e.g., solutions of the compound in organic solvents), use a high-density polyethylene (HDPE) or glass bottle with a screw cap. For solid waste (e.g., contaminated filter paper, gloves), use a clearly marked, sealable bag or a wide-mouth solid waste container.
Step 2: Label the Container Correctly All hazardous waste containers must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name(s) of the contents. Do not use abbreviations or formulas.[8] For this topic, write "Waste this compound". If mixed with solvents, list all components (e.g., "Waste: Dichloromethane, this compound").
-
The approximate percentages of each component.
-
The associated hazards (e.g., "Toxic," "Flammable," "Environmental Hazard").[7]
Step 3: Segregate as Halogenated Waste This is the most critical step. This compound's waste must be collected in a container designated for HALOGENATED ORGANIC WASTE .[1][8] Do not mix it with non-halogenated solvents like acetone, hexane, or ethyl acetate.[8]
Step 4: Accumulate Waste Safely Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area should be at or near the point of generation and under the control of laboratory personnel.[10] The container must be kept closed at all times except when actively adding waste.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste containing this compound.
Caption: Decision workflow for segregating waste containing this compound.
Regulatory Framework & Waste Classification
All hazardous waste generation is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Your institution's Environmental Health & Safety (EHS) office will manage the final disposal, but you are responsible for correct initial classification.
-
Generator Status: Your lab or institution will have a generator status (e.g., Large Quantity Generator) that dictates storage time limits (often 90 days for LQGs).[7][9]
-
Waste Codes: While a specific listing for this compound may not exist, EHS will assign the appropriate waste codes. Because it is a halogenated organic, it falls under specific RCRA categories.[3] If mixed with certain common lab solvents, it could acquire F-listed codes (e.g., F001, F002). Your responsibility is to accurately declare all components of the waste stream.
Approved Disposal Methodologies
Due to the stability of the carbon-fluorine bond, standard chemical neutralization or landfilling is not appropriate.
-
High-Temperature Incineration: This is the industry-standard and environmentally-preferred method for destroying halogenated organic compounds.[11] The process requires:
-
High Temperatures (>1000 °C): To provide sufficient energy to break the C-F bonds.
-
Sufficient Residence Time: To ensure complete destruction.
-
Scrubbing Systems: To neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion, preventing their release into the atmosphere.[4][11]
-
-
Plasma Arc Technology: An alternative high-energy process that can also achieve high destruction efficiencies for halogenated compounds.[11]
Your institution's contracted hazardous waste disposal company will use one of these approved technologies. Your role is to ensure the waste is properly segregated and labeled to facilitate this process.
Spill & Emergency Procedures
In the event of a spill, a clear and immediate response is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate (If Necessary): For a large spill, evacuate the area and call emergency services or your institution's EHS hotline.[12]
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or commercial sorbents) to dike the spill and prevent it from spreading or entering drains. Do not use combustible materials like paper towels for large spills of flammable solutions.
-
Cleanup:
-
Wear the full PPE detailed in Section 2.
-
Carefully collect the absorbed material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
Label the container as "Spill Debris" and list the spilled chemical.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Always refer to your institution's specific Chemical Hygiene Plan and emergency response procedures.[12]
References
- U.S. Environmental Protection Agency. (2025).
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society.
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- Unknown Source.
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- eCFR.
- Braun Research Group.
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- Sigma-Aldrich. Ethyl 3-(4-fluorophenyl)
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- U.S. Environmental Protection Agency.
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Navigating the Unseen: A Senior Scientist's Guide to Handling Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
In the landscape of drug discovery and development, novel chemical entities like Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate represent both promise and the unknown. As researchers dedicated to pushing the boundaries of science, our primary responsibility is to ensure that innovation does not come at the cost of safety. This guide is crafted from a field-proven perspective, moving beyond mere checklists to instill a deep, causal understanding of the necessary precautions for handling this specific molecule. The protocols outlined here are designed as a self-validating system, ensuring that safety is an integral part of the scientific process.
The toxicological properties of this compound have not been extensively documented. Therefore, it must be treated as a compound of unknown toxicity, and all handling procedures should reflect a high degree of caution. The presence of a fluorinated aromatic ring and an oxazole core—structural motifs common in biologically active molecules—necessitates a robust safety protocol.[1][2]
Hazard Analysis: A Structural Perspective
Before handling any research chemical, a thorough hazard assessment is paramount.[3] In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts and data from structurally related molecules.
| Structural Feature | Potential Hazard | Rationale & Supporting Evidence |
| Fluorinated Phenyl Group | Metabolic Stability, Potential for Bioaccumulation, Persistence | The carbon-fluorine bond is exceptionally strong, which can make fluorinated compounds resistant to degradation both in the body and the environment.[1][4] This persistence necessitates specialized disposal methods like high-temperature incineration.[4][5][6] |
| Oxazole Ring | Biological Activity, Potential Skin/Eye Irritant | Oxazole derivatives are known to possess diverse biological activities.[2][7] Related heterocyclic compounds are often classified as skin and eye irritants.[8][9] |
| Ethyl Carboxylate Ester | Potential for Hydrolysis | While the ester itself is of low concern, it can be hydrolyzed in vivo to a carboxylic acid, potentially altering the compound's metabolic profile.[10] |
| Fine Powder/Solid Form | Inhalation Risk | As a solid, the compound can become airborne, posing an inhalation risk. All manipulations that could generate dust must be performed with appropriate engineering controls. |
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant and carries a risk of toxicity if ingested or inhaled.
The Primary Barrier: Engineering Controls
Personal protective equipment is the final line of defense. The primary method for exposure control is the use of robust engineering solutions.
Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. This ensures that any generated dust or vapors are contained and exhausted away from the operator. The sash should be kept as low as possible to maximize protection.
Personal Protective Equipment (PPE): Your Last Line of Defense
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.[3][11] The minimum required PPE is detailed below.
-
Body Protection: A flame-resistant lab coat is required at all times.[12] Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory.[11][12]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.[11][12] However, when handling this compound, chemical splash goggles should be worn.[12][13] If there is a significant splash risk (e.g., when handling larger quantities or solutions), a face shield must be worn in addition to goggles.[11][12]
-
Hand Protection: The selection of appropriate gloves is critical. Since specific permeation data for this compound is unavailable, a double-gloving strategy is recommended to provide an extra layer of protection.[11]
| Glove Type | Application | Rationale |
| Inner Glove | Silver Shield®/4H® or similar laminate | Provides excellent broad-spectrum chemical resistance for chemicals of unknown toxicity.[12] |
| Outer Glove | Disposable Nitrile | Offers good splash protection and dexterity. Must be changed immediately upon contamination or at regular intervals.[11][13] |
Important: Never wear latex gloves, as they offer poor chemical protection and can cause allergic reactions.[11] Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work.
Operational Plan: Safe Handling Workflow
This step-by-step protocol ensures that the compound is handled with minimal risk of exposure.
Step 1: Preparation
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the previous section.
-
Prepare your workspace within the fume hood by lining it with absorbent bench paper.
-
Assemble all necessary equipment (spatula, weigh boat, vials, solvent, etc.) within the fume hood.
Step 2: Weighing and Aliquoting
-
Carefully open the container with the compound, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.
-
Once the desired mass is obtained, securely close the primary container.
-
Transfer the weighed solid into the receiving vessel for dissolution or further use.
Step 3: Dissolution
-
Add the desired solvent to the vessel containing the compound.
-
Gently swirl or stir to dissolve. If sonication is required, ensure the vessel is capped.
Step 4: Post-Handling
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent within the fume hood.
-
Dispose of all contaminated disposable materials (weigh boat, bench paper, gloves) in the designated hazardous waste container.
Below is a diagram illustrating the core handling workflow.
Caption: Core workflow for safely handling the research compound.
Disposal Plan: Environmental Responsibility
Due to the presence of the stable carbon-fluorine bond, this compound falls into the category of fluorinated organic waste.[1][4] Such compounds should not be disposed of down the drain or in regular trash.
Waste Segregation:
-
Solid Waste: All contaminated solid materials (gloves, weigh paper, paper towels, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, compatible, and clearly labeled halogenated organic waste container.
Final Disposal Method: The ultimate disposal method for fluorinated organic compounds is high-temperature incineration in a facility licensed to handle such waste.[4][5] This process is necessary to ensure the complete destruction of the stable C-F bonds.[6] Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department.
This diagram outlines the decision-making process for waste disposal.
Caption: Disposal workflow for fluorinated chemical waste.
By adhering to these scientifically grounded procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Environment, Health & Safety.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- BenchChem. (2025). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
- BenchChem. (2025). Application Notes and Protocols for Ultrasound-Assisted Synthesis of Oxazole Compounds.
- PubChem. (2025). Ethyl 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
- MilliporeSigma. (2024). Safety Data Sheet.
- MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- TCI Chemicals. (2025). Safety Data Sheet.
- A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate.
- BLDpharm. (n.d.). 132089-42-0|this compound.
- Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester.
- Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.
- BenchChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate.
- Sigma-Aldrich. (n.d.). Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
- ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate.
- Chemicalbook. (n.d.). ETHYL-5-(4-FLUOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE | 76344-88-2.
- ethyl 4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate. (n.d.).
- PubMed. (1987). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. Drug Metab Dispos., 15(2), 262-6.
- Sigma-Aldrich. (n.d.). Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate.
- Echemi. (n.d.). 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester Safety Data Sheets.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
